molecular formula C6H13ClN2O B15289206 3-amino-N-cyclopropylpropanamidehydrochloride

3-amino-N-cyclopropylpropanamidehydrochloride

Cat. No.: B15289206
M. Wt: 164.63 g/mol
InChI Key: XTDNYVUVQOATHO-UHFFFAOYSA-N
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Description

3-amino-N-cyclopropylpropanamidehydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-cyclopropylpropanamidehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-cyclopropylpropanamidehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

3-amino-N-cyclopropylpropanamide;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c7-4-3-6(9)8-5-1-2-5;/h5H,1-4,7H2,(H,8,9);1H

InChI Key

XTDNYVUVQOATHO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCN.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-amino-N-cyclopropylpropanamide hydrochloride (CAS 670253-58-4): Synthesis, Characterization, and Application Potential

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available scientific literature and database entries for 3-amino-N-cyclopropylpropanamide hydrochloride with CAS number 670253-58-4 are exceptionally scarce. The PubChem database, for instance, notes the absence of literature for this specific compound.[1] This guide, therefore, has been constructed by a senior application scientist to provide a robust framework for its synthesis, characterization, and potential utility based on established principles of organic chemistry and drug development for analogous structures. The protocols and data presented herein are illustrative and should be adapted and validated experimentally.

Introduction: The Significance of Cyclopropyl Moieties in Medicinal Chemistry

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its unique stereoelectronic properties, including a high degree of s-character in its C-C bonds and a rigid, three-dimensional structure, allow it to serve as a "bioisostere" for other functional groups, often leading to improved metabolic stability, enhanced potency, and better membrane permeability.[2] Compounds incorporating a cyclopropylamine or related scaffold are prevalent in a wide range of therapeutic agents, from antivirals to oncology drugs.[2] 3-amino-N-cyclopropylpropanamide hydrochloride represents a versatile chemical building block, possessing a primary amine, a cyclopropyl group, and a propanamide backbone, making it an attractive starting point for the synthesis of more complex molecules.[3]

Table 1: Physicochemical Properties of 3-amino-N-cyclopropylpropanamide hydrochloride

PropertyValue (Predicted)Source
Molecular FormulaC6H13ClN2O[1]
Molecular Weight164.63 g/mol [1]
XlogP-1.1[1]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors2[1]
Predicted Collision Cross Section ([M+H]+)124.3 Ų[1]

Synthesis and Purification

The synthesis of 3-amino-N-cyclopropylpropanamide hydrochloride can be approached through several established synthetic routes. A common and efficient method involves the conjugate addition of an amine to an acrylamide derivative, followed by hydrochloride salt formation.

Proposed Synthetic Pathway

A plausible and scalable synthesis commences with the reaction of acrylamide with cyclopropylamine. This Michael addition reaction is typically base-catalyzed and proceeds readily. The resulting 3-(cyclopropylamino)propanamide is then treated with hydrochloric acid to yield the target hydrochloride salt.

Synthetic Pathway Acrylamide Acrylamide Intermediate 3-(cyclopropylamino)propanamide Acrylamide->Intermediate Base catalyst Cyclopropylamine Cyclopropylamine Cyclopropylamine->Intermediate Product 3-amino-N-cyclopropylpropanamide hydrochloride Intermediate->Product HCl HCl in Ether HCl->Product

Caption: Proposed synthesis of 3-amino-N-cyclopropylpropanamide hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(cyclopropylamino)propanamide

  • To a stirred solution of cyclopropylamine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) at 0°C, add acrylamide (1.1 eq).

  • Slowly add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 3-(cyclopropylamino)propanamide in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form.

  • Continue stirring at 0°C for 1 hour.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-amino-N-cyclopropylpropanamide hydrochloride.[4]

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final compound.

Table 2: Illustrative HPLC Method

ParameterCondition
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Trifluoroacetic acid in Water
Mobile Phase B0.1% Trifluoroacetic acid in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Expected Retention Time3-5 minutes
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

Table 3: Expected Mass Spectrometry Data

Ionization ModeAdductCalculated m/z
ESI+[M+H]+129.1077
ESI+[M+Na]+151.0896
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. The following are predicted chemical shifts for the free base form. The hydrochloride salt will show similar patterns, with potential downfield shifts for protons near the ammonium group.

Table 4: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (for free base)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Cyclopropyl CH~0.8 - 1.0 (m)~30-35
Cyclopropyl CH₂~0.4 - 0.6 (m)~5-10
CH₂ adjacent to amine~2.8 - 3.0 (t)~40-45
CH₂ adjacent to amide~2.4 - 2.6 (t)~35-40
NH₂variable-
NH (amide)variable-
C=O (amide)-~170-175

Potential Applications in Research and Drug Development

As a bifunctional molecule, 3-amino-N-cyclopropylpropanamide hydrochloride is a valuable intermediate for creating diverse chemical libraries for high-throughput screening.

As a Scaffold in Medicinal Chemistry

The primary amine serves as a handle for further functionalization. It can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

Application_Workflow Start 3-amino-N-cyclopropylpropanamide hydrochloride Derivatization Derivatization Reactions (e.g., Acylation, Alkylation) Start->Derivatization Library Diverse Chemical Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Workflow for utilizing the title compound in drug discovery.

Incorporation into Peptide Mimetics

The aminopropanamide structure can be used as a building block in the synthesis of peptidomimetics. The cyclopropyl group can confer conformational rigidity and improved resistance to enzymatic degradation compared to natural amino acid side chains.[5][6]

Safety and Handling

Conclusion

While 3-amino-N-cyclopropylpropanamide hydrochloride (CAS 670253-58-4) is not a well-documented compound in the scientific literature, its chemical structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. This guide provides a scientifically grounded, albeit illustrative, framework for its synthesis, characterization, and potential applications. Researchers and drug development professionals are encouraged to use these principles as a starting point for their own investigations into this and related molecules, with the understanding that all protocols require experimental validation.

References

  • (No specific reference for this exact compound)
  • (No specific reference for this exact compound)
  • PubChemLite. 3-amino-3-cyclopropylpropanamide hydrochloride (C6H12N2O). [Link]

  • (No specific reference for this exact compound)
  • (No specific reference for this exact compound)
  • (No specific reference for this exact compound)
  • Google Patents. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
  • Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • (No specific reference for this exact compound)
  • National Center for Biotechnology Information. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • (No specific reference for this exact compound)
  • (No specific reference for this exact compound)
  • (No specific reference for this exact compound)
  • Google Patents. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.

Sources

3-amino-N-cyclopropylpropionamide HCl molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 3-Amino-N-cyclopropylpropionamide HCl

Executive Summary

3-Amino-N-cyclopropylpropionamide hydrochloride (systematically referred to as 3-amino-N-cyclopropylpropanamide hydrochloride) is a highly versatile aliphatic primary amine building block utilized extensively in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis. As a Senior Application Scientist, I frequently observe researchers misinterpreting the molecular weight (MW) of the salt versus the free base during stoichiometric calculations and mass spectrometry analysis. This guide provides an authoritative breakdown of its molecular weight, physicochemical properties, and self-validating analytical protocols designed for drug development professionals.

Structural and Physicochemical Profiling

Understanding the exact mass and formula of this compound is critical for accurate molarity calculations in coupling reactions. The compound is predominantly synthesized and supplied commercially as a hydrochloride salt (CAS: 670253-58-4)[1], which fundamentally alters its handling properties compared to its free base counterpart (CAS: 788821-48-7)[2].

Table 1: Comparative Physicochemical Data

PropertyFree BaseHydrochloride Salt
IUPAC Name 3-amino-N-cyclopropylpropanamide3-amino-N-cyclopropylpropanamide HCl
CAS Number 788821-48-7[2]670253-58-4
Molecular Formula


[3]
Molecular Weight 128.17 g/mol [2]164.63 g/mol [3]
SMILES String O=C(NC1CC1)CCNO=C(NC1CC1)CCN.[H]Cl

The Causality of Salt Formation: Why is this building block supplied as an HCl salt rather than a free base? Aliphatic primary amines are highly nucleophilic and prone to atmospheric degradation. When exposed to ambient air, the free base rapidly reacts with


 to form carbamate salts and is highly susceptible to oxidative degradation. By protonating the primary amine with hydrochloric acid, the nitrogen's lone pair is chemically locked. This conversion increases the molecular weight from 128.17  g/mol  to 164.63  g/mol , but critically, it yields a highly crystalline, water-soluble solid with a significantly extended shelf life.

Synthetic Utility and Workflow Integration

In drug development, 3-amino-N-cyclopropylpropionamide HCl is typically employed in amide coupling reactions or reductive aminations. Because it is an HCl salt, the primary amine is unreactive until neutralized.

Self-Validating Synthetic Protocol: Amide Coupling When coupling this building block with a carboxylic acid, a non-nucleophilic base (such as DIPEA or Triethylamine) must be added to the reaction mixture.

  • Causality : The base acts as an acid scavenger, deprotonating the ammonium salt in situ to regenerate the nucleophilic free base. Without this stoichiometric addition of base (typically 1.2 to 2.0 equivalents), the coupling reagent (e.g., HATU or EDC) will activate the carboxylic acid, but no reaction will occur because the amine remains protonated and non-nucleophilic. This serves as a self-validating chemical checkpoint: if the base is omitted, the reaction completely stalls, preventing the formation of undesired side products.

SyntheticWorkflow A 3-amino-N-cyclopropylpropionamide HCl MW: 164.63 g/mol B In Situ Neutralization (Add DIPEA) A->B Deprotonation C Electrophile Coupling (R-COOH + HATU) B->C Nucleophilic Attack D Target API Intermediate (Amide Bond Formed) C->D Product Yield

Logical workflow for incorporating the HCl salt into an API synthesis pipeline.

Analytical Protocol: LC-ESI-MS Molecular Weight Verification

A common pitfall in quality control is expecting the mass spectrometer to detect the salt's molecular weight (164.63 m/z). The following self-validating protocol ensures accurate MW verification and prevents misinterpretation of mass spectra.

Objective : Confirm the identity and purity of 3-amino-N-cyclopropylpropionamide HCl.

  • Step 1: System Suitability Test (SST)

    • Action: Inject 5 µL of a blank solution (50:50 LC-MS grade

      
      :Acetonitrile).
      
    • Causality: This establishes a clean baseline and self-validates the system by proving there is no column carryover from previous amine analyses, preventing false positives.

  • Step 2: Sample Preparation

    • Action: Dissolve 1.0 mg of the compound in 1.0 mL of 50:50

      
      :Acetonitrile containing 0.1% Formic Acid (FA).
      
    • Causality: The polar nature of the salt requires high aqueous content for complete solvation. Formic acid acts as a volatile proton source, ensuring the amine is fully ionized (

      
      ) for positive electrospray ionization (ESI+).
      
  • Step 3: Chromatographic Separation

    • Action: Execute a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes on a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

    • Causality: As a highly polar small molecule, the compound will elute very early in the gradient. The ramp to 95% organic solvent ensures any lipophilic impurities are washed off the column, preventing ion suppression in the MS source.

  • Step 4: Mass Detection and Interpretation

    • Action: Scan m/z 100 to 500 in ESI+ mode. Extract the ion chromatogram for m/z 129.18.

    • Causality: In the liquid phase, the HCl salt completely dissociates. The mass spectrometer only detects the protonated free base (

      
      ). Therefore, the target m/z is calculated as the free base MW (128.17) + a proton (1.008) = 129.18 m/z. Searching for the salt MW (164.63) will result in a failed analysis.
      

LCMS_Workflow S1 1. Sample Prep Dissolve in H2O/MeCN (0.1% FA) S2 2. LC Separation C18 Column, Early Elution S1->S2 S3 3. Ionization (ESI+) Salt Dissociation -> Free Base S2->S3 S4 4. Mass Detection Target m/z: 129.18 [M+H]+ S3->S4

Step-by-step LC-ESI-MS analytical workflow for molecular weight validation.

Storage and Handling Best Practices

To maintain the integrity of the 164.63 g/mol molecular weight, the compound must be stored under inert conditions (Nitrogen or Argon) at room temperature or 4°C, depending on the manufacturer's specific Certificate of Analysis (CoA)[1]. While the HCl salt mitigates rapid oxidation, it introduces hygroscopicity. If exposed to ambient humidity, the salt will absorb water, forming hydrates. This inadvertently increases the effective molecular weight of the bulk powder, leading to inaccurate stoichiometric weighing during sensitive synthetic steps. Always allow the container to reach room temperature in a desiccator before opening to prevent condensation.

References

  • LookChemical. "what is 3-azanyl-N-cyclopropyl-propanamide hydrochloride". Available at: 3

  • Sigma-Aldrich. "3-amino-N-cyclopropylpropanamide hydrochloride". Available at:

  • BLD Pharm. "3-Amino-N-cyclopropylpropanamide hydrochloride". Available at: 1

  • BLD Pharm. "3-Amino-N-cyclopropylpropanamide". Available at: 2

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3-amino-N-cyclopropylpropanamide free base vs hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Characterization and Selection of 3-amino-N-cyclopropylpropanamide: Free Base versus Hydrochloride Salt

The selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing its physicochemical properties, manufacturability, and clinical performance. This guide provides a comprehensive technical framework for the comparative evaluation of 3-amino-N-cyclopropylpropanamide in its free base form versus its hydrochloride (HCl) salt. While specific experimental data for this molecule is not extensively published, this document synthesizes established principles of salt selection and provides detailed, field-proven methodologies for a head-to-head comparison. The protocols and rationale presented herein are designed to empower researchers, scientists, and drug development professionals to make data-driven decisions in selecting the optimal form of this and other amine-containing drug candidates. We will delve into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reliable data.

Introduction: The Strategic Imperative of Salt Selection

Approximately 50% of all drugs on the market are administered as salts.[1][2] This is not a trivial formulation choice; it is a strategic decision made early in the development pipeline to overcome suboptimal properties of the parent drug molecule.[1][2] For a primary amine-containing compound like 3-amino-N-cyclopropylpropanamide, the free base possesses a nucleophilic nitrogen atom that can be readily protonated by an acid, such as hydrochloric acid, to form a salt. This conversion from a neutral molecule to an ionic species can dramatically alter its physical and chemical characteristics.

The primary motivation for forming a salt is often to enhance aqueous solubility and dissolution rate, which are key determinants of oral bioavailability.[3] Beyond this, salt formation can improve stability, modify crystal habit for better processability, and simplify purification.[4] The decision to proceed with a free base or a salt form should be made as early as possible, ideally before long-term toxicology studies, as a later change can trigger the need to repeat costly and time-consuming studies.[1][2]

This guide will focus on the hydrochloride salt, a common choice in the pharmaceutical industry due to the low molecular weight of the chloride ion and its generally favorable toxicological profile.[2] We will explore the critical quality attributes that differentiate the free base and its HCl salt, and provide the experimental means to quantify these differences.

Physicochemical Characterization: A Comparative Analysis

The fundamental differences between the free base and the hydrochloride salt of 3-amino-N-cyclopropylpropanamide will manifest in their physicochemical properties. The following sections outline the key parameters for comparison and the methodologies to assess them.

Solubility Profile

Rationale: Enhanced aqueous solubility is a primary driver for salt formation. The ionic nature of the hydrochloride salt is expected to lead to significantly higher solubility in aqueous media compared to the neutral free base, particularly at acidic pH. Understanding the pH-solubility profile is crucial for predicting a drug's behavior in the gastrointestinal tract.

Experimental Protocol: Thermodynamic Solubility Determination

  • Preparation of Media: Prepare a series of buffers with pH values ranging from 1 to 8 (e.g., 0.1 N HCl for pH 1.2, acetate buffers for pH 4.5, and phosphate buffers for pH 6.8 and 7.4).

  • Sample Preparation: Add an excess of the test compound (either the free base or the HCl salt) to separate vials containing a known volume of each buffer. A visual excess of solid should remain to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Analysis: After equilibration, filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Presentation: Plot the solubility (in mg/mL or µg/mL) as a function of pH for both the free base and the hydrochloride salt.

Expected Outcomes:

Property3-amino-N-cyclopropylpropanamide Free Base3-amino-N-cyclopropylpropanamide HCl SaltRationale
Aqueous Solubility (pH < pKa) LowHighAt pH values below the pKa of the primary amine, the free base will be protonated in solution, but the dissolution of the solid free base form can be slow. The already ionized salt form will dissolve more readily.
Aqueous Solubility (pH > pKa) Low to ModerateMay decrease due to conversion to the less soluble free base.At pH values above the pKa, the hydrochloride salt can convert to the free base, potentially leading to precipitation if the concentration exceeds the solubility of the free base.
Solubility in Organic Solvents Generally higher in non-polar solventsGenerally lower in non-polar solventsThe neutral free base will have better solubility in less polar organic solvents compared to the highly polar ionic salt.
Stability Assessment

Rationale: The chemical stability of an API is paramount for ensuring its safety and efficacy throughout its shelf life. The protonation of the amine in the hydrochloride salt can protect it from certain degradation pathways, such as oxidation.[4] Forced degradation studies are employed to rapidly identify potential degradation products and pathways under stressed conditions.[1][5][6]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of both the free base and the hydrochloride salt in appropriate solvents (e.g., water, acetonitrile/water). Also, prepare solid-state samples of both forms.

  • Stress Conditions: Expose the samples to the following conditions as per ICH Q1A(R2) guidelines:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]

    • Thermal Degradation: 80°C for 48 hours (solid state and solution).

    • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

  • Data Evaluation: Quantify the percentage of degradation and identify the major degradation products. A mass balance should be performed to account for the parent compound and all degradants.

Expected Stability Profile:

Stress ConditionExpected Degradation of Free BaseExpected Degradation of HCl SaltRationale
Oxidation Potentially susceptible to oxidation at the amine nitrogen.More stable due to the protonation of the amine, which reduces its electron density and susceptibility to oxidation.[4]
Acid Hydrolysis The amide bond may be susceptible to hydrolysis.The amide bond may also be susceptible to hydrolysis.
Base Hydrolysis The amide bond is likely to be susceptible to hydrolysis.The amide bond is also likely to be susceptible to hydrolysis.
Thermal Degradation Dependent on the melting point and intrinsic thermal stability.Generally, salts have higher melting points and may exhibit greater thermal stability.
Hygroscopicity

Rationale: Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the physical and chemical stability, as well as the handling and processing of an API. Salts, being ionic, are often more hygroscopic than their corresponding free bases.

Experimental Protocol: Gravimetric Vapor Sorption (GVS)

  • Instrumentation: Utilize a GVS analyzer.

  • Sample Preparation: Place a known mass of the free base or HCl salt in the GVS sample pan.

  • Method: Equilibrate the sample at a low relative humidity (RH), typically <5% RH. Then, subject the sample to a pre-defined humidity program, incrementally increasing the RH (e.g., in 10% steps from 0% to 90% RH) and then decreasing it back to 0%.

  • Data Analysis: Plot the change in mass (%) as a function of RH. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).

Expected Hygroscopicity:

FormExpected Water UptakeClassificationRationale
Free Base LowNon-hygroscopic to slightly hygroscopicNeutral organic molecules generally have lower affinity for water molecules compared to ionic salts.
HCl Salt Moderate to HighSlightly hygroscopic to hygroscopicThe ionic nature of the salt facilitates stronger interactions with polar water molecules.[8]

Synthesis and Characterization Workflows

Synthesis of 3-amino-N-cyclopropylpropanamide Hydrochloride

The hydrochloride salt is typically prepared by reacting the free base with hydrochloric acid in a suitable solvent.

dot

Caption: Workflow for the synthesis of the hydrochloride salt.

Analytical Characterization

Confirmation of the free base versus the hydrochloride salt form requires a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Proton NMR can differentiate the two forms. In the hydrochloride salt, the proton on the nitrogen of the primary amine will be present, and the chemical shifts of adjacent protons (e.g., the CH-NH₂) will be shifted downfield compared to the free base due to the electron-withdrawing effect of the ammonium group.[2][9]

Infrared (IR) Spectroscopy:

  • FTIR: The IR spectrum of the hydrochloride salt will show a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H stretch of an ammonium salt. This band is absent in the spectrum of the free base.[10] The free base will exhibit N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹.

Conclusion and Recommendation Framework

The selection between the free base and the hydrochloride salt of 3-amino-N-cyclopropylpropanamide is a multi-faceted decision that requires a thorough evaluation of their respective physicochemical properties.

dot

Decision_Framework cluster_0 Property Assessment cluster_1 Form Selection Solubility Aqueous Solubility Decision Optimal Form Selection Solubility->Decision Stability Chemical Stability Stability->Decision Hygroscopicity Hygroscopicity Hygroscopicity->Decision Processability Crystal Form & Flow Processability->Decision FreeBase Select Free Base HCl_Salt Select HCl Salt Decision->FreeBase If solubility is adequate, and stability/hygroscopicity are superior Decision->HCl_Salt If solubility is significantly improved and stability/ hygroscopicity are manageable

Caption: Decision framework for form selection.

Recommendation:

  • Prioritize the Hydrochloride Salt if: The primary goal is to improve aqueous solubility and dissolution rate for oral bioavailability, and if the free base shows poor stability under oxidative stress. The potential for higher hygroscopicity must be manageable through appropriate formulation and packaging strategies.

  • Consider the Free Base if: The intrinsic solubility of the free base is sufficient to achieve the desired therapeutic exposure, and if it exhibits superior solid-state stability (e.g., lower hygroscopicity, stable crystalline form).

Ultimately, the choice must be based on a holistic assessment of the data generated through the experimental protocols outlined in this guide. This systematic approach ensures the selection of a robust and developable drug candidate.

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  • Beilstein Journal of Organic Chemistry. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Retrieved from [Link]

  • Reddit. (2021, June 2). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?. Retrieved from [Link]

  • SciTechnol. (2013, January 30). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, April 14). Converting amino acid salts to freebase amino acids?. Retrieved from [Link]

Sources

Metabolic Stability of N-Cyclopropyl Amide Linkers

[1][2][3][4][5][6]

Executive Summary

The N-cyclopropyl amide motif represents a high-value structural tactic in modern medicinal chemistry, primarily utilized to enhance metabolic stability while modulating physicochemical properties (logP, solubility) and maintaining ligand rigidity.[1][2][3][4][5][6]

Unlike N-cyclopropyl amines , which are notorious mechanism-based inhibitors (MBIs) of Cytochrome P450 enzymes, N-cyclopropyl amides typically evade the Single Electron Transfer (SET) oxidation pathway required for suicide inhibition.[1][2][3][4][5][6] Their metabolic resilience stems from the unique electronic hybridization of the cyclopropyl ring (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

This guide details the mechanistic basis of this stability, differentiates the safety profile from amine analogs, and provides a validated experimental workflow for assessing their metabolic fate.[5]

Mechanistic Basis of Stability[2]

Electronic & Structural Shielding

The metabolic stability of the N-cyclopropyl amide linker is driven by two primary factors: hybridization-induced bond strengthening and electronic withdrawal .[1][2][3][4][5]

  • Hybridization Effect: The carbon atoms in a cyclopropyl ring possess significant ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -character (approx.[2][3][4][6] ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    rather than standard
    
    
    ). This results in shorter, stronger C-H bonds with a Bond Dissociation Energy (BDE) of ~106 kcal/mol , compared to ~98 kcal/mol for a standard secondary alkyl group (e.g., N-isopropyl).[2][4][5]
  • CYP450 Resistance: The rate-limiting step in CYP450 metabolism is typically Hydrogen Atom Transfer (HAT) from the substrate to the Compound I (FeOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) species.[2][3][4] The high BDE of the cyclopropyl C-H bond creates a high energy barrier for this abstraction, effectively "metabolically silencing" the group.
    
The Critical Distinction: Amide vs. Amine

It is imperative to distinguish N-cyclopropyl amides from N-cyclopropyl amines (e.g., tranylcypromine).[1][2][3][4][5][6]

FeatureN-Cyclopropyl Amine N-Cyclopropyl Amide
Nitrogen Basicity Basic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

lone pair available)
Non-basic (Lone pair delocalized into carbonyl)
Oxidation Mechanism SET (Single Electron Transfer): Nitrogen is oxidized to a radical cation (

).[2][3][4][6]
HAT (Hydrogen Atom Transfer): Direct C-H abstraction (difficult due to high BDE).[3][4][6]
Ring Opening Rapid: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

radical triggers rapid ring fragmentation, forming a reactive carbon radical that covalently binds heme (Suicide Inhibition).[4]
Rare/Slow: The amide resonance suppresses SET. Ring opening requires direct oxidation of the ring, which is energetically unfavorable.[5]
Toxicity Risk High: Mechanism-Based Inhibition (MBI) of CYP450.[1][2][3][4][6]Low: Generally inert; metabolized via distal sites or slow ring hydroxylation.

Metabolic Pathways & Liabilities[1][3][4][6]

While highly stable, N-cyclopropyl amides are not immune to metabolism.[1][2][3][5][6] The primary clearance pathways are:

  • Amide Hydrolysis (Amidase-mediated):

    • Mechanism:[1][4][5][7][8][9] Nucleophilic attack on the carbonyl carbon.

    • Mitigation: The steric bulk of the cyclopropyl group (branching at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) often hinders amidases, providing superior proteolytic stability compared to N-methyl amides.[2][3][4]
      
  • Ring Hydroxylation (CYP-mediated):

    • Mechanism:[1][4][5][7][8][9] Forced HAT at the methylene carbons of the ring.

    • Outcome: Formation of 1-hydroxycyclopropyl intermediates, which are unstable and typically collapse to ring-opened ketones (e.g., 3-hydroxypropanaides).[1][2][3][4][5][6]

  • Bioactivation (Rare):

    • In specific electronic environments (e.g., electron-rich aromatics attached to the amide), oxidative bioactivation can occur, leading to reactive intermediates trapped by Glutathione (GSH).[2][4][5][6]

Visualization: Metabolic Fate & MBI Pathway

The following diagram contrasts the dangerous "Suicide Inhibition" pathway of amines with the stable pathway of amides.

MetabolicPathwaysParentAmineN-Cyclopropyl Amine(Basic Nitrogen)SET_OxSingle Electron Transfer(CYP450 FeO3+)ParentAmine->SET_Ox Low Oxidation PotentialParentAmideN-Cyclopropyl Amide(Neutral Nitrogen)ParentAmide->SET_Ox Suppressed by ResonanceDirectHATDirect H-Abstraction(High Energy Barrier)ParentAmide->DirectHAT Major Pathway (Slow)RadicalCatAminyl Radical Cation(N•+)SET_Ox->RadicalCatRingOpenRing Fragmentation(Carbon Radical)RadicalCat->RingOpen FastHemeAdductCovalent Heme Adduct(CYP Inactivation)RingOpen->HemeAdduct Irreversible BindingHydroxylationStable HydroxylatedMetaboliteDirectHAT->HydroxylationExcretionRenal/BiliaryExcretionHydroxylation->Excretion

Caption: Comparative metabolic fate.[1][2][3][4][5][6] N-cyclopropyl amines undergo SET oxidation leading to CYP inactivation, while amides resist this pathway, favoring slow hydroxylation or remaining unchanged.[2][3][4][5][6]

Experimental Assessment Protocol

To validate the stability and safety of an N-cyclopropyl amide linker, a standard intrinsic clearance assay is insufficient.[2][5] You must specifically test for reactive metabolite formation to rule out any cryptic bioactivation.[1]

Protocol: Reactive Metabolite Trapping (GSH/CN)

Objective: Detect short-lived electrophilic intermediates (ring-opened species) that may not appear as stable metabolites.[1][2][3][4][5][6]

Materials:
  • Test System: Human Liver Microsomes (HLM) (20 mg/mL protein conc).[3][4][6]

  • Trapping Agents:

    • Glutathione (GSH) (Soft nucleophile, traps soft electrophiles/radicals).[4][6]

    • Potassium Cyanide (KCN) (Hard nucleophile, traps iminium ions).[4][6]

  • Cofactor: NADPH regenerating system.[1]

Workflow:
  • Incubation:

    • Prepare reaction mixture: 1 µM Test Compound + 1 mg/mL HLM in 100 mM Phosphate Buffer (pH 7.4).

    • Arm A (Control): + NADPH.

    • Arm B (GSH Trap): + NADPH + 5 mM GSH.[4][6]

    • Arm C (KCN Trap): + NADPH + 1 mM KCN.[4][6]

    • Incubate at 37°C for 60 minutes.

  • Quench & Extraction:

    • Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.

    • Centrifuge at 4000g for 20 min to pellet proteins.

  • Analysis (LC-MS/MS):

    • Instrument: Q-TOF or Orbitrap (High Resolution is mandatory for adduct ID).

    • Scan Mode:

      • Full Scan MS (m/z 100–1000).[4][6]

      • Neutral Loss Scan (Neutral loss of 129 Da for GSH adducts).[6]

      • Precursor Ion Scan (m/z 272 for GSH fragment).[4][6]

  • Data Interpretation:

    • Stability: Calculate

      
       and 
      
      
      from Arm A.
    • Safety: Compare Arm A vs. Arm B/C.

    • Hit Criteria: If a mass peak corresponding to [M + GSH + H]+ or [M + CN + H]+ is observed, the cyclopropyl ring may be opening.[4][6]

    • Note: For N-cyclopropyl amides, GSH adducts are rare .[1][2][3][4][5][6] If observed, they typically indicate oxidation of the aromatic ring attached to the amide, not the cyclopropyl group itself.[5]

Case Studies & Reference Data

Case Study 1: Lenvatinib (Lenvima)
  • Structure: Contains an N-cyclopropyl urea (bioisosteric to amide).[1][2][3][4][6]

  • Metabolic Profile: The cyclopropyl group in Lenvatinib is exceptionally stable. The drug is primarily metabolized via enzymatic hydrolysis of the amide/urea linkage and oxidation of the quinoline ring, rather than oxidative opening of the cyclopropyl ring.

  • Insight: The cyclopropyl group serves as a "metabolic anchor," preventing N-dealkylation while filling a specific hydrophobic pocket in the VEGFR2 kinase domain.[2][5]

Case Study 2: BMS HCV NS5B Inhibitors
  • Issue: Early N-cyclopropyl amide candidates showed GSH adduct formation.[1][2][3][4][5]

  • Mechanism: In this specific scaffold, the electronic environment facilitated ring oxidation.[5]

  • Solution: Medicinal chemists replaced the cyclopropyl ring with a gem-dimethyl group or a 1-methylcyclopropyl group.[1][2][3][4][5][6] The addition of the methyl group at the

    
    -carbon removes the abstractable methine proton, completely shutting down the oxidative pathway.[2]
    

Design Decision Tree

Use this logic flow to determine if an N-cyclopropyl amide is appropriate for your lead series.

DesignTreeStartNeed to replace N-Alkyl Amide?IssueWhat is the liability?Start->IssueDealkylationRapid N-DealkylationIssue->DealkylationHydrolysisRapid Amide HydrolysisIssue->HydrolysisCycloPropSwitch to N-CyclopropylDealkylation->CycloProp Stronger C-H bondHydrolysis->CycloProp Increased Steric BulkCheckCheck Electronic ContextCycloProp->CheckRichAttached to Electron-RichAromatic System?Check->RichPoorAttached to Electron-PoorSystem or Aliphatic?Check->PoorRiskRisk of Bioactivation(Run GSH Trap)Rich->RiskSafeHigh Probability ofSuccessPoor->SafeMitigationUse 1-Methyl-Cyclopropylor Gem-DimethylRisk->Mitigation If GSH Adducts Found

Caption: Strategic decision tree for implementing N-cyclopropyl linkers in lead optimization.

References

  • Talele, T. T. (2016).[6][7] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7] Journal of Medicinal Chemistry, 59(19), 8712–8756.[5][6][7] Link[2][3][4][6]

  • Shaffer, C. L., et al. (2002).[5][6] Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine.[1][2][3][4][5][6] Journal of the American Chemical Society, 124(28), 8268–8274.[6] Link[2][3][4][6]

  • Wimalasena, K., & Bhakta, M. (2005).[5][6] Mechanism-based inactivation of cytochrome P450 by cyclopropylamines.[1][2][3][4][5] Biochemistry, 44(25), 9184–9194.[5][6] Link

  • Kalgutkar, A. S., et al. (2005).[5][6] Metabolism-Guided Drug Design: Structural Modification of a N-Cyclopropyl Amide to Mitigate Bioactivation Liabilities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1021-1025.[2][3][4][5][6] Link

  • Okamoto, K., et al. (2015).[5][6] Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization.[10] ACS Medicinal Chemistry Letters, 6(1), 89–94.[5][6] Link[2][3][4][6]

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 3-amino-N-cyclopropylpropanamide from β-Alanine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-amino-N-cyclopropylpropanamide, a valuable building block in medicinal chemistry, starting from the readily available amino acid β-alanine. The synthetic strategy involves a three-step sequence: (1) protection of the amino group of β-alanine with a tert-butyloxycarbonyl (Boc) group, (2) amide coupling of the protected β-alanine with cyclopropylamine using a suitable coupling agent, and (3) deprotection of the Boc group under acidic conditions to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of the underlying chemical principles, and troubleshooting advice to ensure a successful synthesis.

Introduction

3-amino-N-cyclopropylpropanamide and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The incorporation of a cyclopropyl group can impart unique conformational constraints and metabolic stability to a molecule, often leading to enhanced pharmacological properties. The synthesis of this compound from β-alanine is a common yet illustrative example of fundamental organic chemistry transformations, namely amine protection, amide bond formation, and deprotection.

The chosen synthetic route is robust and scalable, employing common laboratory reagents and techniques. A key step in this synthesis is the amide bond formation, for which a variety of modern coupling reagents are available, each with its own advantages.[1] This guide will focus on the use of carbodiimide-based coupling agents, which are widely used due to their efficiency and accessibility.

Overall Synthetic Scheme

The synthesis of 3-amino-N-cyclopropylpropanamide from β-alanine proceeds through the following three steps:

  • N-Boc Protection of β-Alanine: The amino group of β-alanine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in the subsequent amide coupling step.

  • Amide Coupling: The carboxylic acid of N-Boc-β-alanine is coupled with cyclopropylamine to form the corresponding amide.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Synthesis of 3-amino-N-cyclopropylpropanamide beta_alanine β-Alanine boc_beta_alanine N-Boc-β-Alanine beta_alanine->boc_beta_alanine Boc₂O, Base protected_amide N-Boc-3-amino-N-cyclopropylpropanamide boc_beta_alanine->protected_amide Cyclopropylamine, Coupling Reagent final_product 3-amino-N-cyclopropylpropanamide protected_amide->final_product Acid (e.g., TFA)

Figure 1: Overall synthetic workflow.

Part 1: N-Boc Protection of β-Alanine

Principle and Rationale

The protection of amines is a crucial step in many organic syntheses, particularly in peptide chemistry, to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[2] The protection reaction involves the nucleophilic attack of the amino group of β-alanine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). A base, such as triethylamine or sodium hydroxide, is used to deprotonate the ammonium salt formed during the reaction, driving the reaction to completion.

Detailed Protocol
  • Dissolution of β-Alanine: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate (2 x 50 mL) to remove any unreacted Boc anhydride.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a 1 M HCl solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield N-Boc-β-alanine as a white solid. The product is often pure enough for the next step, but can be further purified by recrystallization from ethyl acetate/hexanes if necessary.

Part 2: Amide Coupling of N-Boc-β-Alanine with Cyclopropylamine

Principle and Rationale

Amide bond formation is one of the most important reactions in organic chemistry. The direct reaction of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[1] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common coupling reagents.[3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the amide bond. To improve the efficiency of the reaction and minimize side reactions like racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often used.[4] HOBt reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and reacts cleanly with the amine.

Amide Coupling Mechanism cluster_0 Activation cluster_1 Coupling Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + Carbodiimide Active Ester Active Ester O-Acylisourea->Active Ester + HOBt Amide Amide Active Ester->Amide + Amine

Figure 2: Amide coupling reaction pathway.

Detailed Protocol
  • Reactant Mixture: To a solution of N-Boc-β-alanine (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add cyclopropylamine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-amino-N-cyclopropylpropanamide.

Part 3: Deprotection of the Boc Group

Principle and Rationale

The final step in the synthesis is the removal of the Boc protecting group to unveil the primary amine. The Boc group is labile to acid.[5] The deprotection mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[2] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose as it is a strong acid and is volatile, making it easy to remove after the reaction is complete.[6]

Detailed Protocol
  • Dissolution: Dissolve N-Boc-3-amino-N-cyclopropylpropanamide (1.0 eq) in DCM.

  • Acid Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a minimal amount of water and basify to pH 10-11 with a 1 M NaOH solution.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-N-cyclopropylpropanamide.

Data Summary

StepProductStarting MaterialReagentsYield (%)Purity (%)
1N-Boc-β-Alanineβ-AlanineBoc₂O, NaOH90-95>95
2N-Boc-3-amino-N-cyclopropylpropanamideN-Boc-β-AlanineCyclopropylamine, EDC, HOBt75-85>98
33-amino-N-cyclopropylpropanamideN-Boc-3-amino-N-cyclopropylpropanamideTFA85-95>99

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in protection step Incomplete reactionEnsure stoichiometric amounts of reagents and allow for sufficient reaction time.
Loss of product during work-upBe careful during the extraction and washing steps.
Incomplete amide coupling Inactive coupling reagentUse fresh coupling reagents.
Steric hindranceConsider using a more powerful coupling reagent such as HATU or PyBOP.
Low yield in deprotection step Incomplete reactionIncrease the reaction time or the amount of TFA.
Product degradationPerform the reaction at a lower temperature.

References

  • ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • The Sheppard Group. (2016, June 22). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. Retrieved from [Link]

  • PubMed. (2001, August 10). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-3-cyclopropylpropanamide hydrochloride (C6H12N2O). Retrieved from [Link]

  • Frontiers. (n.d.). Advances in the synthesis of β-alanine. Retrieved from [Link]

  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....
  • PubChem. (n.d.). 3-amino-N-cyclopropyl-N-methylbutanamide. Retrieved from [Link]

  • eDiss. (2005, December 12). Synthesis of New Spirocyclopropanated beta-Lactams and Their Application as Building Blocks for beta-Amino Acid Peptides. Retrieved from [Link]

  • Chemspace. (n.d.). 3-amino-3-cyclopropyl-N-methyl-N-(propan-2-yl)butanamide. Retrieved from [Link]

  • ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015036522A1 - Process for the preparation and isolation of (s)-3-amino-n-cyclopropyl-2,2-dialkoxyhexanamide and (s)-tert-butyl(1-(cyclopropylamino) -.
  • Google Patents. (n.d.). WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
  • PMC. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Retrieved from [Link]

  • ResearchGate. (2025, December 21). Synthesis of enantiomerically enriched β-N-amino substituted analogs of the (S)-α-alanine via sequential nucleophilic Michael addition, cross-coupling and [3+2]-cycloaddition reactions on the coordination sphere of a chiral Ni(II) complex of amino acid Schiff bases. Retrieved from [Link]

  • Google Patents. (2004, January 20). US10975031B2 - Method for purifying aromatic amino acids.

Sources

using 3-amino-N-cyclopropylpropanamide as a peptidomimetic linker

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Amino-N-Cyclopropylpropanamide as a Peptidomimetic Linker and Capping Motif

Executive Summary

3-Amino-N-cyclopropylpropanamide (CAS: 788821-48-7) is a specialized peptidomimetic building block used to enhance the metabolic stability and pharmacokinetic profile of peptide-based drugs and small molecule inhibitors. Structurally, it consists of a


-alanine backbone  acting as a flexible spacer, terminated by a cyclopropyl amide  moiety.

This guide details its application as a C-terminal capping motif , where it replaces unstable native amide bonds, blocks exopeptidase degradation, and targets hydrophobic pockets (e.g., S1' sites in proteases) with high specificity.

Scientific Background & Mechanism

The "Linker" Architecture

This molecule functions as a "linker-cap" hybrid. It tethers a pharmacophore to a cyclopropyl moiety via a specific distance (approx. 3.5 Å extended length).

  • 
    -Alanine Spacer (
    
    
    
    ):
    • Proteolytic Resistance: unlike

      
      -amino acids, 
      
      
      
      -amino acids are not recognized by most endogenous proteases, significantly extending plasma half-life (
      
      
      ).
    • Conformational Flexibility: The extra methylene group adds rotational freedom, allowing the terminal group to orient correctly within a binding pocket without inducing strain on the core scaffold.

  • Cyclopropyl Amide Cap (

    
    ): 
    
    • Metabolic Blockade: The cyclopropyl group is a bioisostere of the isopropyl group but lacks the abstractable methine proton, making it resistant to CYP450-mediated oxidation.

    • 
      -Hole Interactions:  The strained cyclopropyl ring has unique electronic properties (high 
      
      
      
      -character in C-C bonds) capable of forming specific cation-
      
      
      or hydrophobic interactions that alkyl chains cannot.
    • Rigidity: The cyclopropyl group restricts the conformational entropy of the amide nitrogen, often locking the terminus into a bioactive conformation.

Design Logic Diagram

The following diagram illustrates the structural advantages of replacing a standard C-terminal alanine with this motif.

G cluster_0 Standard Peptide Terminus cluster_1 Peptidomimetic Replacement Native Native C-Terminus (e.g., Alanine-NH2) Degradation Rapid Hydrolysis (Carboxypeptidases) Native->Degradation High Susceptibility Linker 3-Amino-N-cyclopropylpropanamide Native->Linker Bioisosteric Replacement Spacer Beta-Alanine Spacer (Protease Resistant) Linker->Spacer Cap Cyclopropyl Cap (CYP Stable / Lipophilic) Linker->Cap Result Enhanced Stability & Hydrophobic Binding Spacer->Result Cap->Result

Figure 1: Strategic replacement of native peptide termini with 3-amino-N-cyclopropylpropanamide to arrest enzymatic hydrolysis.

Applications in Drug Discovery

Application DomainFunctionMechanism
Protease Inhibitors P1' Residue MimicFits into the S1' hydrophobic pocket; the amide NH forms H-bonds with the catalytic backbone.
Peptide Therapeutics C-Terminal CappingPrevents carboxypeptidase digestion; improves blood-brain barrier (BBB) permeability due to lipophilicity.
FBDD (Fragment-Based) Solubility/PK TagThe basic amine (if left free) improves solubility; the cyclopropyl group improves lipophilic ligand efficiency (LLE).

Experimental Protocols

Protocol A: Synthesis of the Building Block (HCl Salt)

Use this protocol if the reagent is not purchased commercially. This ensures a high-purity starting material for subsequent couplings.

Reagents:

  • Boc-

    
    -Alanine-OH (1.0 eq)
    
  • Cyclopropylamine (1.1 eq)

  • HATU (1.1 eq) or EDC/HOBt

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

  • 4M HCl in Dioxane

Step-by-Step Procedure:

  • Activation: Dissolve Boc-

    
    -Alanine (10 mmol) in DMF (20 mL). Add DIPEA (30 mmol) and HATU (11 mmol). Stir at 
    
    
    
    for 15 minutes.
  • Coupling: Add Cyclopropylamine (11 mmol) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc (100 mL). Wash sequentially with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
    • Intermediate: Boc-3-amino-N-cyclopropylpropanamide.

  • Deprotection: Dissolve the intermediate in minimal DCM. Add 4M HCl in Dioxane (10 eq). Stir at RT for 1–2 hours until Boc removal is complete (gas evolution ceases).

  • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the product as a white solid.

  • Yield: Expect >90% yield of 3-amino-N-cyclopropylpropanamide hydrochloride .

Protocol B: Coupling to Scaffold (General Procedure)

Use this protocol to attach the linker to a carboxylic acid core (e.g., a drug scaffold or peptide C-terminus).

Reagents:

  • Scaffold-COOH (1.0 eq)

  • 3-Amino-N-cyclopropylpropanamide HCl (1.2 eq)

  • PyBOP or HATU (1.2 eq)

  • NMM (N-methylmorpholine) or DIPEA (4.0 eq)

  • DMF/DCM (1:1 mixture)

Workflow:

  • Dissolution: Dissolve Scaffold-COOH in DMF/DCM.

  • Base Addition: Add NMM (4.0 eq) to neutralize the HCl salt of the linker.

  • Coupling: Add the coupling agent (HATU/PyBOP).

  • Linker Addition: Add 3-Amino-N-cyclopropylpropanamide HCl immediately.

  • Reaction: Stir at RT for 2–4 hours.

  • Purification:

    • Flash Chromatography: Elute with DCM/MeOH gradient.

    • Prep-HPLC: Use C18 column, Water/Acetonitrile (+0.1% Formic Acid).

Quality Control & Characterization

Expected Analytical Data:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       8.0–8.2 (br s, 1H, Amide NH).
      
    • 
       2.9–3.0 (m, 2H, 
      
      
      
      -position
      
      
      next to amine).
    • 
       2.3–2.4 (m, 2H, 
      
      
      
      -position
      
      
      next to carbonyl).
    • 
       2.6 (m, 1H, Cyclopropyl CH).
      
    • 
       0.4–0.6 (m, 4H, Cyclopropyl 
      
      
      
      ).
  • LCMS:

    • Molecular Weight (Free base): 142.20 g/mol .

    • Observed

      
      .
      

Synthesis Workflow Diagram

Synthesis Start Boc-Beta-Alanine-OH Intermediate Boc-NH-CH2-CH2-CO-NH-cPr (Protected Intermediate) Start->Intermediate Amide Coupling Reagent Cyclopropylamine + HATU/DIPEA Reagent->Intermediate Product 3-Amino-N-cyclopropylpropanamide HCl (Final Linker Salt) Intermediate->Product Acidolysis Deprotection 4M HCl / Dioxane (Boc Removal) Deprotection->Product Coupling Coupling to Drug Scaffold (R-COOH) Product->Coupling Final Application

Figure 2: Synthetic route for generating the linker and its downstream application.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Wiberg, K. B. (1987). Structures, Energies and Spectra of Cyclopropanes. The Chemistry of the Cyclopropyl Group, Vol 1.
  • Meanwell, N. A. (2014). The influence of bioisosteres in drug design: tactical applications to address developability problems. Topics in Medicinal Chemistry, 13, 283-382.
  • Blanchfield, J. T., et al. (2008). Cellular uptake and membrane-destabilising properties of alpha-peptide/beta-peptoid chimeras.[3] Biochimica et Biophysica Acta (BBA). Link

  • BenchChem. (2025).[4] Application Notes: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Link

Sources

Application Note: Chemoselective N-Acylation of 3-Amino-N-cyclopropylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction & Chemical Context

3-Amino-N-cyclopropylpropanamide (SMILES: NCCC(=O)NC1CC1) is a highly versatile aliphatic building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors, PROTAC linkers, and targeted protein degraders. Structurally, the molecule presents an interesting chemoselectivity challenge: it possesses both a primary aliphatic amine at the C3 position and a secondary amide (N-cyclopropyl).

For drug development applications, the functionalization of this scaffold almost exclusively targets the primary amine via N-acylation. Achieving this transformation cleanly, without cross-reactivity at the secondary amide, requires a precise understanding of nucleophilicity, steric hindrance, and reagent selection.

Mechanistic Rationale & Chemoselectivity (Expertise & Causality)

The selective N-acylation of 3-amino-N-cyclopropylpropanamide is driven by the stark contrast in nucleophilicity between its two nitrogen atoms [1, 3]:

  • The Primary Amine (

    
    ):  The lone pair of electrons on the primary aliphatic amine is highly localized and sterically unhindered, making it a potent nucleophile. It readily attacks electrophilic carbonyl carbons (e.g., acyl chlorides or activated esters).
    
  • The Secondary Amide (

    
    ):  The lone pair on the amide nitrogen is delocalized into the adjacent carbonyl 
    
    
    
    orbital via resonance, significantly reducing its nucleophilicity. Furthermore, the cyclopropyl ring introduces localized steric bulk, shielding the nitrogen from electrophilic attack.

Because of these intrinsic electronic and steric differences, chemoselective N-acylation at the primary amine is thermodynamically and kinetically favored . Protecting groups for the secondary amide are unnecessary under standard coupling conditions. However, the choice of coupling agent and base is critical to prevent the formation of unreactive salts or the degradation of sensitive carboxylic acid partners [4].

For instance, when utilizing complex carboxylic acids, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard. HATU rapidly converts the carboxylic acid into a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The adjacent pyridine nitrogen in the OAt leaving group provides an anchimeric (neighboring group) effect, stabilizing the incoming primary amine via a hydrogen-bonded 7-membered cyclic transition state, thereby accelerating the reaction and ensuring near-quantitative yields [1].

General Reaction Workflows

The decision tree for acylating 3-amino-N-cyclopropylpropanamide depends primarily on the nature of the acylating agent.

Workflow Start 3-Amino-N-cyclopropylpropanamide (Primary Amine Target) Decision Select Acylating Agent Start->Decision AcylChloride Acyl Chloride (R-COCl) Decision->AcylChloride Simple/Commercially Available CarboxylicAcid Carboxylic Acid (R-COOH) Decision->CarboxylicAcid Complex/Chiral Acids CondA Base: DIPEA/TEA Solvent: DCM, 0°C to RT AcylChloride->CondA CondB Coupling: HATU or EDC/HOBt Base: DIPEA Solvent: DMF/DCM, RT CarboxylicAcid->CondB Product Selective N-Acylated Product (Secondary Amide Unreacted) CondA->Product Rapid Reaction (< 2h) CondB->Product Mild Conditions (2-16h)

Caption: Decision workflow for the chemoselective N-acylation of 3-amino-N-cyclopropylpropanamide.

Quantitative Data Presentation

Table 1: Comparison of Activation Strategies for N-Acylation
Activation StrategyReagentsTypical YieldReaction TimeChemoselectivity (1° vs 2° N)Best For
Acyl Chloride R-COCl, DIPEA, DCM85 - 95%1 - 2 hours> 99:1Simple aliphatic/aromatic acyl groups.
Uronium Salt R-COOH, HATU, DIPEA90 - 98%2 - 4 hours> 99:1Sterically hindered or chiral acids; low epimerization.
Carbodiimide R-COOH, EDC, HOBt75 - 85%12 - 16 hours> 99:1Aqueous-tolerant couplings; cost-sensitive scale-ups.
Table 2: Base and Solvent Selection Matrix
ComponentChoiceRationale & Causality
Base DIPEA (N,N-Diisopropylethylamine)Preferred over TEA. The isopropyl groups provide steric bulk, preventing the base from acting as a competing nucleophile against the activated ester/acyl chloride.
Solvent DCM (Dichloromethane)Excellent for acyl chlorides. Poorly solvates highly polar byproducts, allowing for easy aqueous workup.
Solvent DMF (Dimethylformamide)Mandatory for HATU/EDC couplings if the carboxylic acid is highly polar. Ensures homogeneous reaction kinetics.

Experimental Protocols

Protocol A: Anhydrous Acylation via Acyl Chloride

This protocol is a modernized, anhydrous variation of the classic Schotten-Baumann reaction, optimized for moisture-sensitive acyl chlorides [2].

Self-Validating Checkpoint: The reaction relies on the stoichiometric generation of HCl. The addition of DIPEA neutralizes this HCl, preventing the protonation of the primary amine. A successful reaction will not precipitate amine-hydrochloride salts if sufficient base is present.

Step-by-Step Methodology:

  • Preparation: Oven-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Purge the flask with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve 3-amino-N-cyclopropylpropanamide (1.0 equivalent, e.g., 1.0 mmol, 128.17 mg) in anhydrous DCM (0.1 M concentration, 10 mL).

  • Base Addition: Add DIPEA (2.5 equivalents, 2.5 mmol, 435 µL) to the solution. Stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling suppresses the exothermic nature of the acyl chloride addition, preventing localized heating that could drive unwanted side reactions.

  • Acylation: Dropwise, add the desired acyl chloride (1.1 equivalents, 1.1 mmol) via syringe over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Peptide Coupling via HATU

This protocol is designed for coupling complex, functionalized, or chiral carboxylic acids where acyl chloride generation is unfeasible [1, 4].

Step-by-Step Methodology:

  • Pre-activation: In a dry vial, dissolve the target carboxylic acid (1.0 equivalent, 1.0 mmol) in anhydrous DMF (5 mL).

  • Coupling Agent: Add HATU (1.1 equivalents, 1.1 mmol, 418 mg) to the solution.

  • Base Addition: Add DIPEA (3.0 equivalents, 3.0 mmol, 522 µL). Stir the mixture at room temperature for 15–30 minutes. Causality: This pre-activation step ensures the complete conversion of the carboxylic acid to the highly reactive OAt-ester before the amine is introduced, preventing side reactions between the amine and unactivated HATU (which can form guanidinium byproducts).

  • Amine Addition: Add 3-amino-N-cyclopropylpropanamide (1.1 equivalents, 1.1 mmol, 141 mg) as a solution in DMF (1 mL).

  • Propagation: Stir at room temperature for 2–4 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL). Wash the organic phase rigorously with 5% aqueous LiCl (3 x 10 mL) to remove the DMF solvent and tetramethylurea byproducts. Wash with brine, dry over

    
    , and concentrate.
    

Troubleshooting & Self-Validating Systems

To ensure the scientific integrity of the workflow, implement the following self-validating analytical checks:

  • LC-MS Monitoring (Primary Validation): The starting material, 3-amino-N-cyclopropylpropanamide, has an exact mass of 128.10 Da (

    
     = 129.1). Upon successful acylation, this peak must completely disappear, replaced by the target mass (
    
    
    
    ).
  • Confirming Chemoselectivity: Scan the LC-MS chromatogram for a mass corresponding to

    
    . The absence of this peak validates the chemoselectivity of the protocol, proving that the secondary N-cyclopropyl amide did not undergo over-acylation.
    
  • Handling Sluggish Reactions: If the starting amine peak persists after 4 hours in Protocol B, the issue is likely steric hindrance on the carboxylic acid. Intervention: Elevate the temperature to 40 °C or switch the solvent from DCM to a more polar aprotic solvent like DMF or NMP to increase the solubility of the transition state complex.

References

  • Wikipedia Contributors. "HATU." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Sato, H., et al. "Electrochemical Amide Bond Formation via Chemoselective Oxidation of Hemiaminals with Gold Electrocatalyst." ACS Electrochemistry, 2024. URL:[Link]

  • Ghosh, A. K., & Shahabi, D. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters, 2021. URL:[Link]

Application Note: Preparation and Validation of Kinase Inhibitors Utilizing Cyclopropyl Amide Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The integration of cyclopropyl amide linkers into small-molecule kinase inhibitors has emerged as a highly effective strategy in modern medicinal chemistry[1]. When designing targeted therapies—such as allosteric Tyrosine Kinase 2 (TYK2) inhibitors or reversible Bruton's Tyrosine Kinase (BTK) inhibitors—structural precision is paramount.

Unlike flexible alkyl chains or bulky cyclohexyl rings, the cyclopropyl moiety offers a unique combination of restricted conformational flexibility, reduced lipophilicity, and enhanced metabolic stability[1]. Crucially, the partial


 character of the cyclopropyl carbon-carbon bonds exerts an electron-withdrawing effect. This electronic property increases the hydrogen-bond donor capacity of the adjacent amide NH, thereby strengthening critical interactions with kinase hinge regions or allosteric pseudokinase domains[1]. Furthermore, the coplanarity of the three carbon atoms allows the molecule to occupy flat, lipophilic pockets without introducing the severe hERG liabilities often associated with larger, highly lipophilic rings[2].

This application note details the synthesis, causality-driven methodology, and validation of cyclopropyl amide-based kinase inhibitors, utilizing the clinical-stage TYK2 inhibitor Deucravacitinib (BMS-986165) and advanced BTK inhibitors as benchmark case studies[2][3].

Structure-Activity Relationship (SAR) & Quantitative Impact

The substitution of standard linker motifs with cyclopropyl amides profoundly impacts both pharmacodynamics and pharmacokinetics. Table 1 summarizes the quantitative SAR data observed during the optimization of reversible BTK inhibitors and Aurora kinase inhibitors, demonstrating the superiority of the cyclopropyl group.

Table 1: Physicochemical and Pharmacological Impact of Linker Selection

Linker MotifKinase TargetIC

(nM)
Lipophilicity (clogP)Off-Target LiabilityReference
Cyclohexyl UreaAurora Kinase10.0HighHigh (Poor Solubility)[1]
Cyclopropyl UreaAurora Kinase2.5LowLow (Improved PK)[1]
Short Alkyl AmideBTK> 20.0ModerateModerate[2]
Cyclobutyl AmideBTK15.4ModerateHigh (hERG Blockade)[2]
Cyclopropyl AmideBTK7.1LowLow (Stereodependent)[2]

Synthetic Workflow & Pharmacological Logic

The formation of the cyclopropyl amide linkage typically involves the C-N cross-coupling of an advanced heteroaryl halide core with a cyclopropanecarboxamide precursor[4].

SyntheticWorkflow A Aryl/Heteroaryl Halide (Core Scaffold) B Cyclopropanecarboxamide (Linker Precursor) C Pd-Catalyzed C-N Coupling (Pd2(dba)3, Xantphos, Cs2CO3) D Crude Cyclopropyl Amide Intermediate C->D E Purification & Crystallization (EtOH/Water) D->E F Purified Kinase Inhibitor (e.g., Deucravacitinib) E->F AB AB AB->C

General synthetic workflow for palladium-catalyzed amidation to form cyclopropyl amide inhibitors.

Once synthesized, the cyclopropyl amide acts as a highly specific conformational key. In the case of Deucravacitinib, the linker precisely binds to the regulatory JH2 domain of TYK2, stabilizing an inactive conformation that prevents receptor-mediated activation[3].

Pathway A Cyclopropyl Amide Kinase Inhibitor B Allosteric Binding (JH2 Domain) A->B C Kinase Inactivation (Conformational Lock) B->C D Blockade of IL-12/23 Signaling C->D E Suppression of Inflammation D->E

Mechanism of action for allosteric TYK2 inhibitors utilizing cyclopropyl amide structural motifs.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amidation

Traditional amide coupling reagents (e.g., HATU, EDC) are ineffective when the core scaffold is an aryl or heteroaryl halide. Instead, a palladium-catalyzed Buchwald-Hartwig amidation is required[4]. This protocol is designed as a self-validating system, incorporating strict atmospheric controls and in-process LC-MS tracking to guarantee high-fidelity conversion.

Materials & Reagents
  • Core Scaffold: Advanced heteroaryl halide intermediate (e.g., 6-chloro-pyridazine derivative) (1.0 eq)

  • Linker Precursor: Cyclopropanecarboxamide (1.5 - 2.0 eq)[4]

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ] (0.05 eq)[3]
    
  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos] (0.075 eq)[3]

  • Base: Cesium Carbonate [

    
    ] (2.0 eq)[4]
    
  • Solvent: Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology

Step 1: Reaction Assembly In a rigorously dried, argon-flushed Schlenk flask, charge the heteroaryl halide (1.0 eq) and cyclopropanecarboxamide (1.5 eq)[4]. Causality: An excess of the volatile cyclopropanecarboxamide drives the reaction forward and compensates for any minor sublimation during heating.

Step 2: Catalyst & Base Loading Add


 (0.05 eq), Xantphos (0.075 eq), and 

(2.0 eq)[3]. Causality: For primary amides, bidentate ligands with large bite angles (like Xantphos) are critical. They prevent off-target

-hydride elimination and strongly favor the reductive elimination step that forms the C-N bond. The slight stoichiometric excess of ligand relative to palladium ensures the metal remains fully coordinated, preventing the precipitation of inactive "palladium black." Furthermore, a mild inorganic base like

ensures the deprotonation of the amide without degrading sensitive functional groups on the advanced intermediate[4].

Step 3: Solvent Addition & Degassing Add anhydrous 1,4-dioxane to achieve a concentration of ~0.2 M. Subject the mixture to three freeze-pump-thaw cycles, or sparge vigorously with argon for 30 minutes. Causality: Oxygen must be strictly excluded. Trace oxygen will rapidly oxidize the electron-rich phosphine ligand (Xantphos) to its phosphine oxide, immediately quenching the catalytic cycle and halting the reaction[3].

Step 4: Thermal Activation Seal the vessel and heat the mixture to 130 °C for 2.5 to 3 hours[3].

Step 5: In-Process Control (IPC) Withdraw a 10 µL aliquot, dilute in LC-grade acetonitrile, and analyze via LC-MS. Self-Validation: Proceed to workup only when the starting material is < 1% by UV area. If unreacted halide remains, spike with an additional 0.02 eq of


/Xantphos and heat for an additional hour.

Step 6: Workup & Filtration Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove the insoluble inorganic salts (


 and 

) and precipitated palladium[3]. Wash the filter cake thoroughly with ethyl acetate.

Step 7: Purification & Crystallization Concentrate the filtrate in vacuo. Crystallize the crude product from a mixture of ethanol and water (or acetonitrile) to obtain the highly pure cyclopropyl amide kinase inhibitor[4].

Analytical Characterization

To validate the structural integrity and functional selectivity of the synthesized kinase inhibitor, perform the following analyses:

  • Nuclear Magnetic Resonance (NMR): The cyclopropyl protons typically appear as distinct, complex multiplets in the high-field region (0.8 - 1.2 ppm) in

    
     NMR. The amide NH proton will appear as a sharp singlet (or broad singlet depending on the solvent) around 8.0 - 10.5 ppm. This downfield shift is a direct result of the 
    
    
    
    character of the cyclopropyl ring enhancing the acidity of the NH proton[1].
  • Kinase Selectivity Profiling: Validate the synthesized inhibitor against a panel of off-target kinases (e.g., JAK1, JAK2, JAK3) using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A successful cyclopropyl amide allosteric inhibitor (like Deucravacitinib) will show an IC

    
     in the low nanomolar range for the target pseudokinase domain, while maintaining 
    
    
    
    -fold selectivity over active JAK kinase domains[3].

References

1.[1] The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link] 2.[2] Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. PMC - NIH. Available at:[Link] 3.[4] PROCESSES FOR THE PREPARATION OF DEUCRAVACITINIB. European Patent Office - EP 4538259 A1. Available at:[Link] 4.[3] DEUCRAVACITINIB. New Drug Approvals. Available at:[Link]

Sources

solubility of 3-amino-N-cyclopropylpropanamide HCl in DMF and DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility & Handling of 3-amino-N-cyclopropylpropanamide HCl

Executive Summary

3-amino-N-cyclopropylpropanamide hydrochloride is a polar, hydrophilic intermediate often utilized in the synthesis of kinase inhibitors and diverse pharmaceutical scaffolds. Its physicochemical behavior is dominated by the ionic nature of the primary amine hydrochloride and the hydrogen-bonding potential of the secondary amide.

While highly soluble in water, its use in organic synthesis and biological assays often necessitates dissolution in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) . This guide provides validated protocols for solubility determination, stock solution preparation, and critical handling strategies to mitigate hygroscopicity-induced errors.

Chemical Identity & Physicochemical Context

PropertyDetail
Compound Name 3-amino-N-cyclopropylpropanamide hydrochloride
Free Base CAS 788821-48-7
Chemical Structure HCl

H

N-CH

-CH

-C(=O)-NH-Cyclopropyl
Molecular Weight ~164.63 g/mol (Salt); 128.17 g/mol (Free Base)
Polarity High (Ionic Headgroup + Polar Amide)
Hygroscopicity High (Deliquescent upon prolonged exposure to humidity)

Solubility Profile

The following data represents empirical ranges based on the solvation thermodynamics of primary amine hydrochlorides in polar aprotic media.

Table 1: Solubility Limits at 25°C
SolventSolubility RangeRatingApplication Context
DMSO > 100 mg/mL ExcellentPreferred for biological assay stocks and NMR analysis.
DMF 50 – 100 mg/mL GoodSuitable for chemical synthesis intermediates.
Water > 100 mg/mL ExcellentAqueous buffers; highly stable at acidic/neutral pH.
Ethanol 10 – 30 mg/mLModerateLimited utility for high-concentration stocks.
DCM / Hexane < 0.1 mg/mLInsolubleUsed for washing/precipitating the salt during purification.

Critical Insight: Unlike lipophilic drug candidates, this compound is hydrophilic . Diluting a DMSO stock into aqueous media (PBS, cell culture media) will NOT result in precipitation. The risk lies in diluting into non-polar organic solvents (e.g., Ether, Chloroform), where the salt will instantly crash out.

Detailed Protocols

Protocol A: Preparation of High-Accuracy Stock Solutions

Objective: To prepare a 100 mM stock solution in DMSO while mitigating water uptake (hygroscopicity).

Materials:

  • 3-amino-N-cyclopropylpropanamide HCl (Solid)

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Vial with septum cap

  • Argon or Nitrogen gas line

Procedure:

  • Equilibration: Allow the container of the solid compound to reach room temperature before opening to prevent condensation on the solid.

  • Rapid Weighing:

    • Tare a dry glass vial (amber preferred).

    • Quickly weigh the required mass (e.g., 16.46 mg for 1 mL of 100 mM solution).

    • Note: If the solid appears "sticky" or clumpy, it has already absorbed water.[1] Vacuum drying (40°C, <10 mbar, 4h) is recommended before weighing for analytical accuracy.

  • Solvation:

    • Add the calculated volume of Anhydrous DMSO .

    • Vortex vigorously for 30-60 seconds. The solution should become clear and colorless.

    • Sonication: If particles persist, sonicate for 2 minutes at ambient temperature.

  • Storage:

    • Overlay the solution with Argon/Nitrogen gas.

    • Seal tightly with a paraffin film wrap.

    • Store at -20°C. (Stable for >6 months).

Protocol B: Visual Saturation Method (Solubility Determination)

Objective: To determine the exact solubility limit for a specific batch/solvent system without HPLC.

  • Aliquot: Place 10 mg of solid into a clear microcentrifuge tube.

  • Titrate: Add solvent (DMSO or DMF) in 50 µL increments .

  • Agitate: Vortex for 1 minute after each addition.

  • Observe:

    • Check for undissolved crystals against a dark background.

    • If fully dissolved, calculate solubility:

      
      .
      
    • If undissolved, continue adding solvent.

  • Endpoint: The point where the last crystal disappears defines the lower limit of solubility.

Visual Workflows

Figure 1: Solubility & Handling Decision Tree

G Start Start: 3-amino-N-cyclopropylpropanamide HCl CheckState Check Physical State: Is it free-flowing powder? Start->CheckState Dry Yes: Proceed to Weighing CheckState->Dry Pass Wet No (Clumpy/Sticky): Hygroscopic Water Uptake CheckState->Wet Fail SelectSolvent Select Solvent based on Application Dry->SelectSolvent ActionDry Action: Vacuum Dry (40°C, 4h, Desiccator) Wet->ActionDry ActionDry->Dry BioAssay Biological Assay / Cell Culture SelectSolvent->BioAssay ChemSyn Chemical Synthesis SelectSolvent->ChemSyn DMSO Use DMSO (Anhydrous) Solubility: >100 mg/mL *Non-toxic to salt stability* BioAssay->DMSO ChemSyn->DMSO DMF Use DMF Solubility: 50-100 mg/mL *Watch for amine impurities* ChemSyn->DMF

Caption: Decision matrix for handling hygroscopic salts and selecting the appropriate solvent vehicle.

Figure 2: Stability Mechanism in Solution

Stability cluster_0 Storage Condition Salt Protonated Form (HCl Salt) [R-NH3]+ Cl- (Stable in DMSO/DMF) Base Free Base Form R-NH2 (Generated by Base/Basic Buffer) Salt->Base Deprotonation (pH > 9) Cyclic Potential Side Product (Intramolecular Cyclization) *Risk at High pH* Base->Cyclic Slow Cyclization

Caption: Stability profile. The HCl salt form protects the amine from intramolecular cyclization, ensuring stability in neutral/acidic stock solutions.

Troubleshooting & Stability Notes

  • The "Sticky Solid" Phenomenon:

    • Cause: The HCl moiety strongly attracts atmospheric moisture.

    • Impact: Weighing 10 mg of "sticky" solid might actually be 8 mg of compound and 2 mg of water, leading to a 20% error in concentration.

    • Solution: Always store the solid in a desiccator. If precise stoichiometry is required (e.g., for Kd determination), Quantitative NMR (qNMR) is the only way to determine the exact concentration of the stock solution.

  • DMF Hydrolysis Risk:

    • DMF decomposes over time to produce dimethylamine and formic acid. The dimethylamine can act as a base, potentially deprotonating the HCl salt.

    • Recommendation: Use "ReagentPlus" grade or Anhydrous DMF (<0.005% water) and avoid storing DMF stock solutions for >1 month. DMSO is chemically more inert for this specific salt.

  • Freezing Point of DMSO:

    • Pure DMSO freezes at 18.5°C. Stocks stored in the fridge (4°C) will freeze solid. This is normal and beneficial for stability. Thaw completely and vortex before use to ensure homogeneity, as concentration gradients can occur during freezing.

References

  • Solubility of Amine Hydrochlorides: Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Link

  • DMSO Solubility Data: Gaylord Chemical Company. (2014). Bulletin 102: Dimethyl Sulfoxide Solubility Data. Link

  • Solubility Prediction Models: Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Journal of Chemical Information and Modeling. Link

  • Handling of Hygroscopic Reagents: BenchChem Technical Support. Handling and storage of hygroscopic amine hydrochlorides. Link

  • Cyclization of Amino-Amides: Guchhait, S. K., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. Link

Sources

Application Note: Selective N-Acylation of Amino-Amides via the Schotten-Baumann Biphasic System

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Foundations & Regioselectivity Logic

The is a cornerstone methodology in organic synthesis, traditionally utilized for the conversion of amines to amides using acyl halides in the presence of an aqueous alkaline solution[1]. When applying this methodology to amino-amides —substrates containing both a free amine (-NH₂ or -NHR) and an existing amide linkage (-CONH₂ or -CONHR)—the primary challenge is ensuring strict regioselectivity.

The causality of this selectivity is rooted in molecular orbital theory and electron delocalization. The lone pair of electrons on the amide nitrogen is heavily delocalized into the adjacent carbonyl


-system via resonance, rendering it practically non-nucleophilic under standard conditions. Conversely, the lone pair on the primary or secondary amine is localized and highly nucleophilic. Consequently, the amine selectively attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate that rapidly collapses to expel a chloride ion[2].

G Substrate Amino-Amide Substrate (Contains -NH2 and -CONH2) Attack Tetrahedral Intermediate Formation Substrate->Attack Nucleophilic Attack Acyl Acyl Chloride (R-COCl) Acyl->Attack Selectivity Regioselectivity: Amine N attacks (High Nucleophilicity) Amide N unreactive (Delocalized lone pair) Attack->Selectivity Elimination Chloride Elimination & Deprotonation Attack->Elimination Product Target Bis-Amide (N-Acylated Product) Elimination->Product Base Aqueous Base (NaOH) Neutralizes HCl, maintains free amine Base->Elimination OH- action

Mechanistic logic and regioselectivity of the Schotten-Baumann reaction on amino-amides.

The Causality of the Biphasic System Design

A common question in protocol design is: Why utilize a biphasic aqueous/organic system instead of a monophasic organic solvent with an amine base (e.g., Triethylamine)?

The biphasic design is not merely a historical artifact; it is a meticulously balanced kinetic system solving two competing problems:

  • Prevention of Amine Protonation: The reaction generates stoichiometric hydrochloric acid (HCl). If left unneutralized, HCl protonates the starting amino-amide, forming an unreactive ammonium salt and stalling the reaction. The serves as an infinite sink for HCl, continuously neutralizing it and driving the equilibrium toward product formation[3].

  • Mitigation of Acyl Chloride Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis by water. By dissolving the acyl chloride in an immiscible organic solvent (typically Dichloromethane, DCM), it is physically shielded from the bulk aqueous base. The acylation reaction occurs predominantly at the liquid-liquid interface, where the reaction rate of the amine with the acyl chloride vastly outpaces the competing hydrolysis rate[2].

Quantitative Optimization of Reaction Conditions

To maximize the yield of the target bis-amide while suppressing the hydrolysis of the acyl chloride, the choice of base, solvent, and temperature must be carefully calibrated. The table below summarizes the quantitative impact of varying these parameters based on standard optimization matrices.

Base SystemOrganic SolventTemp (°C)Acyl Chloride Hydrolysis (%)Target Amide Yield (%)Mechanistic Observation
10% aq. NaOHDichloromethane0 - 5< 5%88 - 95% Optimal biphasic shielding; rapid kinetics at the interface.
10% aq. NaOHDichloromethane25 (RT)15 - 20%70 - 75%Increased thermal energy accelerates competing hydrolysis.
Sat. aq. NaHCO₃Ethyl Acetate0 - 5< 2%60 - 65%Milder base prevents hydrolysis but slows acylation kinetics.
10% aq. KOHToluene0 - 5~ 10%75 - 80%Poor solubility of polar amino-amides in toluene limits reaction rate.

Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system . Each phase includes specific physicochemical checkpoints to ensure the operator can verify the success of the step before proceeding.

Workflow Prep Phase 1: Preparation Dissolve amino-amide in aq. NaOH Cool to 0-5 °C Add Phase 2: Addition Dropwise addition of Acyl Chloride in DCM under vigorous stirring Prep->Add React React Add->React Workup Phase 4: Workup Separate phases Wash organic layer (HCl, Brine) React->Workup Purify Phase 5: Purification Dry over Na2SO4, concentrate, Recrystallize or Column Workup->Purify

Step-by-step biphasic experimental workflow for Schotten-Baumann N-acylation.

Phase 1: Substrate Preparation & pH Establishment
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amino-amide substrate (10.0 mmol) in 25 mL of a 10% aqueous NaOH solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Solvent Addition: Add 25 mL of Dichloromethane (DCM) to create the biphasic system.

  • Validation Checkpoint: Dip a glass stirring rod into the aqueous layer and touch it to universal pH paper. The pH must read

    
     12. The internal thermometer must read 
    
    
    
    5 °C before proceeding.
Phase 2: Controlled Electrophile Addition
  • Reagent Prep: Dissolve the acyl chloride (11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM.

  • Addition: Using an addition funnel or syringe pump, add the acyl chloride solution dropwise to the vigorously stirring biphasic mixture over 15–20 minutes.

  • Causality Note: Dropwise addition prevents localized concentration spikes of the acyl chloride, which would otherwise lead to runaway exothermic hydrolysis and yield degradation.

  • Validation Checkpoint: Vigorous stirring should create a temporary emulsion, maximizing the interfacial surface area. No excessive fuming or rapid boiling of DCM should occur.

Phase 3: Biphasic Interfacial Reaction
  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stirring: Continue vigorous stirring for 1 to 2 hours.

  • Validation Checkpoint 1 (Chemical): Check the pH of the aqueous layer. It must remain alkaline (pH > 8). If the pH drops below 8, the generated HCl has consumed the base; add additional 10% NaOH dropwise until alkalinity is restored.

  • Validation Checkpoint 2 (Analytical): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary/secondary amine spot (which stains purple/pink) confirms reaction completion. Furthermore, the sharp, pungent odor of the acyl chloride should dissipate[1].

Phase 4: Phase Separation & Workup
  • Separation: Transfer the mixture to a separatory funnel. Allow the phases to separate completely. The lower layer is the organic DCM phase containing the target bis-amide; the upper layer is the aqueous phase containing NaCl and excess NaOH.

  • Extraction: Drain the DCM layer into an Erlenmeyer flask. Extract the remaining aqueous layer with an additional 15 mL of DCM to recover any residual product. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 20 mL of 1 M HCl (to remove any unreacted trace amine).

    • 20 mL of saturated aqueous NaHCO₃ (to remove any hydrolyzed carboxylic acid byproduct).

    • 20 mL of saturated brine (to pre-dry the organic layer).

  • Validation Checkpoint: The organic layer should transition from slightly cloudy to clear after the brine wash.

Phase 5: Purification
  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter off the drying agent.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Polish: Depending on the specific amino-amide, the product may precipitate as a white powder[1]. Recrystallize from boiling ethanol or ethyl acetate/hexanes to achieve >98% purity.

References

  • - Chemist Notes 2. - NV Publication House Library for American Journal of Applied Science and Technology 3. - BenchChem

Sources

Application Note: Strategic Incorporation of Cyclopropyl Motifs in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sp³-hybridized cyclopropane ring has evolved from a structural curiosity into a privileged motif in modern medicinal chemistry. Characterized by the coplanarity of its three carbon atoms, shortened C–C bonds (1.51 Å) with enhanced π-character, and unusually strong C–H bonds, the cyclopropyl group offers a versatile toolkit for overcoming late-stage drug discovery roadblocks. This application note details the mechanistic rationale, pharmacokinetic impact, and validated synthetic protocols for integrating cyclopropyl motifs into drug candidates.

Mechanistic Rationale for Cyclopropyl Incorporation

The strategic placement of a cyclopropyl ring can rescue a failing chemotype by addressing multiple liabilities simultaneously:

  • Metabolic Stability & CYP450 Diversion: The high C–H bond dissociation energy of cyclopropane rings makes them highly resistant to the initial hydrogen atom abstraction required by Cytochrome P450 (CYP) enzymes. This steric and electronic constraint can divert metabolism away from rapid clearance pathways (e.g., CYP3A4) to less clinically significant pathways, thereby improving the drug's half-life.

  • Conformational Restriction: Fused or spiro-cyclopropyl systems freeze molecules into their bioactive conformations. This pre-organization reduces the entropic penalty upon target binding, translating to significant gains in target affinity.

  • Physicochemical Modulation (pKa & Efflux): Placing a cyclopropyl group adjacent to a basic amine lowers the amine's pKa due to the electron-withdrawing nature (increased s-character) of the strained ring. This reduction in basicity decreases P-glycoprotein (P-gp) efflux ratios, substantially enhancing blood-brain barrier (BBB) permeability and oral bioavailability.

CYP Drug Alkyl-Substituted Drug Candidate CYP3A4 CYP3A4 Oxidation (Rapid Clearance) Drug->CYP3A4 Susceptible C-H Cyclo Cyclopropyl Substitution Drug->Cyclo Structural Modification HighBond High C-H Bond Dissociation Energy Cyclo->HighBond Electronic Effect CYP2C9 Shift to CYP2C9 (Minimal Metabolism) HighBond->CYP2C9 Metabolic Diversion

Mechanistic pathway of CYP450 metabolic diversion via cyclopropyl substitution.

Pharmacokinetic & Pharmacodynamic Impact

The table below summarizes quantitative and qualitative data from FDA-approved drugs where the cyclopropyl motif serves as a critical determinant of therapeutic efficacy.

Drug NameTarget / IndicationStructural Role of Cyclopropyl MotifImpact on Pharmacokinetics / Potency
Cabozantinib Multiple Tyrosine Kinases (Cancer)Replaces an unstable acyl thiourea linker with a 1,1-cyclopropanedicarboxamide.Enhances chemical stability and enables multi-kinase binding via conformational locking.
Pitavastatin HMG-CoA Reductase (Hyperlipidemia)Core lipophilic substituent replacing standard aliphatic chains.Diverts metabolism from CYP3A4 to CYP2C9, minimizing dangerous drug-drug interactions (DDIs).
Risdiplam RNA Splicing Modifier (SMA)Appended to the piperazine ring.Blocks reactive N-dealkylation, improving metabolic stability and mitigating clinical toxicity.
Simeprevir HCV NS3/4A ProteaseEmbedded in a macrocyclic constraint.Provides an entropic advantage by pre-organizing the bioactive conformation for the S4 subsite.

Validated Synthetic Protocols

The following protocols provide self-validating methodologies for installing cyclopropyl motifs. Each step is grounded in mechanistic causality to ensure reproducibility and high stereospecificity.

Protocol A: Furukawa-Modified Simmons-Smith Cyclopropanation

The classic Simmons-Smith reaction uses a zinc-copper couple, which can be heterogeneous and unpredictable. The Furukawa modification utilizes diethylzinc (


), creating a homogeneous, highly reproducible system for the stereospecific conversion of alkenes to cyclopropanes.

Materials:

  • Alkene substrate (1.0 equiv)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv)
    
  • Diiodomethane (

    
    , 2.0 equiv)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Organozinc reagents are highly pyrophoric and moisture-sensitive; strict anhydrous conditions prevent the quenching of the active carbenoid.

  • Carbenoid Generation: Dissolve the alkene in anhydrous DCM. Cool the solution to 0 °C using an ice bath. Add

    
     dropwise, followed by the very slow, dropwise addition of 
    
    
    
    . Causality: The formation of the zinc carbenoid (
    
    
    ) is highly exothermic. Maintaining 0 °C prevents the premature degradation of the carbenoid into insoluble polymeric byproducts, ensuring high stereospecificity.
  • Reaction Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Causality: The methylene transfer occurs via a concerted, butterfly-type transition state. Gradual warming provides the necessary activation energy for the cycloaddition while preserving the stereochemistry of the starting olefin.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous

    
    . Causality: The mild acid safely hydrolyzes unreacted organozinc species without opening the newly formed, highly strained cyclopropane ring.
    
  • Validation & Quality Control: Extract with DCM, concentrate, and analyze via

    
    -NMR. Validation Metric: Successful cyclopropanation is confirmed by the appearance of highly shielded upfield protons (typically between 0.2 ppm and 1.0 ppm), confirming the ring's diamagnetic anisotropy.
    
Protocol B: Corey-Chaykovsky Reaction for Electron-Deficient Alkenes

When targeting cyclopropanation of electron-deficient alkenes (e.g., α,β-unsaturated ketones), sulfur ylides are the reagents of choice .

Materials:

  • Trimethylsulfoxonium iodide (1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Electron-deficient alkene (enone) (1.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Ylide Formation: Suspend NaH in anhydrous DMSO under Argon. Slowly add trimethylsulfoxonium iodide in portions at room temperature. Stir until hydrogen gas evolution ceases (approx. 30 mins). Causality: NaH deprotonates the sulfoxonium salt to generate dimethyloxosulfonium methylide. The use of the sulfoxonium ylide (stabilized) rather than the sulfonium ylide (unstabilized) is critical; stabilized ylides undergo 1,4-conjugate addition to form cyclopropanes, whereas unstabilized ylides undergo 1,2-addition to form epoxides.

  • Substrate Addition: Add the enone dissolved in a minimum volume of DMSO dropwise to the ylide solution. Causality: The ylide acts as a nucleophile in a Michael-type addition. The resulting enolate then attacks the electrophilic ylide carbon, displacing DMSO as a leaving group to close the three-membered ring.

  • Incubation: Heat the reaction to 50 °C for 2 hours. Causality: The ring-closure step requires thermal energy to overcome the steric strain of forming the cyclopropane ring.

  • Workup & Validation: Quench with cold water and extract with Ethyl Acetate. Validation Metric: Mass spectrometry (LC-MS) should show the exact mass of the starting material + 14 Da (addition of a

    
     unit), and NMR will reveal the loss of olefinic protons (~6-7 ppm).
    

Workflow Start Hit Identification MetabolicIssue High CYP Clearance Flexible Linker Start->MetabolicIssue Design Incorporate Cyclopropyl Motif MetabolicIssue->Design Rational Design Synthesis Simmons-Smith or Corey-Chaykovsky Design->Synthesis Chemical Execution Assay In Vitro ADME & PK Synthesis->Assay Assay->Design Poor Potency Success Lead Optimization Success Assay->Success Improved Stability

Workflow for integrating cyclopropyl motifs to resolve metabolic liabilities.

Summary & Future Perspectives

The cyclopropyl group is far more than a simple steric spacer. By leveraging its unique bond angles and high C–H bond dissociation energy, medicinal chemists can rationally tune the pKa, metabolic stability, and conformational landscape of small molecules. As continuous flow chemistry and photocatalytic carbene transfers become more prevalent, the rapid, scalable synthesis of complex, highly substituted cyclopropanes will continue to accelerate the discovery of next-generation therapeutics.

References

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

  • Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: Molecules (MDPI) URL: [Link]

  • Title: Corey-Chaykovsky Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

Troubleshooting & Optimization

removing excess cyclopropylamine from amide coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for the Efficient Removal of Excess Cyclopropylamine

Welcome to the technical support center for amide coupling reaction work-ups. This guide, curated for research scientists and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of excess cyclopropylamine post-synthesis. As Senior Application Scientists, we focus on the chemical principles and practical insights that underpin successful purification strategies.

Understanding the Challenge: The Properties of Cyclopropylamine

Successfully removing unreacted cyclopropylamine requires an understanding of its physical properties. Its low boiling point and high water solubility present a unique set of challenges compared to less volatile or more lipophilic amines.

PropertyValueImplication for Removal
Boiling Point 49-50 °C[1][2]Highly volatile; can be removed under reduced pressure, but may co-evaporate with common solvents.
Solubility Miscible with water[1][3]Can be removed with aqueous washes, but its miscibility can lead to emulsions or poor partitioning.
pKa of conjugate acid ~9.10Basic enough to be readily protonated by dilute acids, forming a water-soluble salt.
Appearance Clear, colorless liquidCannot be visually tracked during extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My NMR shows a significant amount of unreacted cyclopropylamine after evaporating the solvent. What is the standard first-line approach for its removal?

The most direct and common method is an aqueous acidic wash.[4] By washing your organic solution with a dilute acid like 1 M HCl or 5% citric acid, the basic cyclopropylamine (pKa ~9.10) is protonated to form its corresponding ammonium salt.[4] This salt is highly water-soluble and will partition into the aqueous layer, which can then be separated and discarded.

Causality: The principle at play is a simple acid-base extraction. The neutral amide product remains in the organic layer while the basic amine impurity is converted into an ionic salt that preferentially dissolves in the aqueous phase. A standard workup often involves sequential washes with acid, a basic solution like sodium bicarbonate (to remove excess acid and acidic byproducts), and finally brine (to reduce the water content in the organic layer).[5][6]

Q2: I performed an acid wash, but I'm still struggling to remove all the cyclopropylamine. Why might this be happening and what can I do?

Several factors can compromise the efficiency of an acid wash:

  • Insufficient Acid: You may not be using enough acid to protonate all the excess amine. Repeat the wash with fresh aqueous acid and check the pH of the aqueous layer after extraction to ensure it remains acidic.

  • Poor Partitioning: Due to cyclopropylamine's high water miscibility, partitioning of the salt into the aqueous layer may be incomplete, especially if your organic solvent has some water miscibility (e.g., THF).

  • Emulsion Formation: The combination of amine salts and reaction byproducts can sometimes lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.

Troubleshooting Steps:

  • Repeat the Wash: Perform two to three sequential acid washes instead of a single large one.[4]

  • Solvent Choice: If possible, ensure your product is dissolved in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM) before washing.[7]

  • Break Emulsions: If an emulsion forms, adding a saturated brine solution can often help break it by increasing the ionic strength of the aqueous phase.

Q3: My product contains acid-sensitive functional groups. How can I remove cyclopropylamine without using a strong acid?

This is a common and critical challenge. Using strong acids like HCl could cleave protecting groups (e.g., Boc, TMS) or cause degradation of the desired molecule.

Solution 1: Use a Weaker, Buffered Acid A wash with a milder acidic solution, such as 1 M citric acid or saturated ammonium chloride (NH₄Cl), can be effective. These provide an acidic environment sufficient to protonate cyclopropylamine without the harshness of a strong mineral acid.

Solution 2: Aqueous Copper (II) Sulfate Wash A highly effective and mild alternative is to wash the organic layer with a 10% aqueous solution of copper (II) sulfate (CuSO₄).[4][8] Amines, including cyclopropylamine, form a coordination complex with the copper ions. This complex is water-soluble and partitions into the aqueous phase, often imparting a deep blue or purple color.[8][9] Continue washing with the CuSO₄ solution until no further color change is observed in the aqueous layer.[8]

Solution 3: Solid-Phase Scavenger Resins For a non-aqueous approach, scavenger resins are an excellent choice. These are solid polymer beads functionalized with groups that react covalently and selectively with specific types of impurities.[10][11] For primary amines like cyclopropylamine, an isocyanate-functionalized or a strong acidic cation-exchange resin is highly effective. The crude reaction mixture is simply stirred or passed through a cartridge containing the resin, which captures the amine. The purified product remains in solution and is recovered by simple filtration.[12] This method avoids aqueous work-ups entirely, which can be advantageous for water-sensitive products.

Q4: I need to remove trace amounts of cyclopropylamine for a high-purity sample. What are the best techniques?

When extremely high purity is required, residual traces of cyclopropylamine can be challenging to remove.

Solution 1: Co-evaporation with a High-Boiling Solvent Given its low boiling point (49-50 °C), cyclopropylamine can often be "chased" out of a sample via azeotropic removal or co-evaporation.[2] After the initial bulk removal, dissolve the crude product in a higher-boiling point, non-polar solvent like toluene.[13] Concentrate the solution on a rotary evaporator. The toluene forms a minimum-boiling azeotrope with the cyclopropylamine, effectively carrying it away with the solvent vapor. Repeat this process 2-3 times for maximum effect.

Solution 2: Chromatographic Purification Standard silica gel column chromatography is a final, powerful purification step. However, amines can streak on acidic silica gel. To prevent this, the silica can be pre-treated or the eluent can be modified.

  • Basic Modifier: Add a small amount of a tertiary amine base, like triethylamine (~0.5-1%), to the eluent system. This deactivates the acidic sites on the silica, allowing the desired amide product to elute cleanly while the more polar cyclopropylamine is either washed through quickly or retained, depending on the solvent system.

  • Alternative Stationary Phases: Using basic alumina or reverse-phase (C18) silica can also be effective for separating basic compounds.

Decision-Making Workflow for Cyclopropylamine Removal

The following diagram provides a structured decision-making process for selecting the most appropriate purification strategy.

G start Crude reaction mixture containing excess cyclopropylamine acid_sensitive Is the product acid-sensitive? start->acid_sensitive acid_wash Perform Aqueous Acid Wash (1M HCl or Citric Acid) acid_sensitive->acid_wash No cu_wash Aqueous CuSO4 (10%) Wash acid_sensitive->cu_wash Yes scavenger Solid-Phase Scavenger Resin (e.g., Isocyanate Resin) acid_sensitive->scavenger Yes (non-aqueous) check_purity1 Check Purity (TLC, NMR, LCMS) acid_wash->check_purity1 trace_removal Are trace amounts still present? check_purity1->trace_removal Yes final_product Pure Product check_purity1->final_product No, Purity OK cu_wash->check_purity1 scavenger->check_purity1 co_evap Co-evaporation with Toluene trace_removal->co_evap Yes chromatography Column Chromatography (SiO2 + Et3N, Alumina, or RP-HPLC) trace_removal->chromatography Yes co_evap->final_product chromatography->final_product

Caption: Decision tree for selecting a cyclopropylamine removal method.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Acidic Wash

This protocol is the first choice for acid-stable products.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, DCM). A volume 5-10 times that of the initial reaction volume is a good starting point.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 3-4) one more time with 1 M HCl.

  • Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove bulk water.

  • Drying & Concentration: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the solvent under reduced pressure.

G cluster_prep Preparation cluster_wash Washing Sequence cluster_iso Isolation A Dilute Crude Rxn with Organic Solvent B Transfer to Separatory Funnel A->B C Wash with 1M HCl (x2) B->C D Wash with sat. NaHCO3 C->D E Wash with Brine D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Filter F->G H Concentrate G->H

Caption: Workflow for a standard liquid-liquid acid wash extraction.

Protocol 2: Aqueous Copper (II) Sulfate Wash

This protocol is ideal for products sensitive to strong or even mild acids.

  • Dilution & Transfer: Follow steps 1 and 2 from Protocol 1.

  • CuSO₄ Wash: Add an equal volume of 10% aqueous copper (II) sulfate solution. Shake vigorously. The aqueous layer will likely turn a shade of blue or purple.[8][9]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer remains pale blue, indicating that no more amine is being complexed.

  • Final Wash: Wash the organic layer with water and then with brine to remove any residual copper salts.

  • Drying & Concentration: Follow step 8 from Protocol 1.

Protocol 3: Solid-Phase Scavenger Resin Purification

This protocol is excellent for both acid-sensitive compounds and for avoiding aqueous work-ups altogether.

  • Resin Selection: Choose a scavenger resin suitable for primary amines, such as a macroporous sulfonic acid resin (e.g., MP-TsOH) or an isocyanate resin (e.g., MP-Isocyanate).

  • Solvent: Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF) that ensures the product is soluble and allows the resin to swell properly.

  • Stoichiometry: Add the scavenger resin to the solution. A typical loading is 2-4 equivalents of resin functional groups relative to the initial excess of cyclopropylamine used in the reaction.

  • Scavenging: Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the removal of cyclopropylamine by TLC or LC-MS.

  • Isolation: Once the scavenging is complete, simply filter the mixture to remove the resin beads.

  • Rinse & Concentrate: Rinse the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the purified product.

References

  • Benchchem, Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • Benchchem, Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Santa Cruz Biotechnology, Cyclopropylamine.
  • Ataman Kimya, CYCLOPROPYLAMINE.
  • Benchchem, Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • ChemicalBook, Cyclopropylamine | 765-30-0.
  • Georganics, Cyclopropylamine - general description and application.
  • University of Rochester, Workup for Removing Amines.
  • Cheméo, Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties.
  • Organic Chemistry, University of Rochester, Organic Reaction Workup Formulas for Specific Reagents.
  • University of Rochester, Workup.
  • HepatoChem, Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Google Patents, EP0205403B1 - Process for the manufacture of cyclopropylamine.
  • Calbiochem, Resins with Functional Groups as Scavengers.
  • Reddit, r/Chempros - Amine workup.
  • University of Mount Union, Amide Workup - Biofilm Inhibitor Synthesis.
  • Google Patents, US6897262B2 - Scavenger resin and processes for the use thereof.
  • Amerigo Scientific, Scavenger Resins.
  • Wikipedia, Scavenger resin.
  • Reddit, r/Chempros - amide coupling help.
  • National Institutes of Health, Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC.
  • European Patent Office, Process for the manufacture of cyclopropylamine - EP 0205403 B1.
  • Kind-Sir, Azeotropic Distillation: A Complex Technique for Challenging Liquid Separations.
  • Indion Resins, Organic Scavenger Description Applications.
  • PrepChem.com, Synthesis of a. Z-Pro-cyclopropyl amide.
  • ACS Publications, Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Google Patents, US3711549A - Process for manufacturing cyclopropylamine.
  • Google Patents, US2691624A - Azeotropic distillation of propyl amines.
  • Wikipedia, Azeotropic distillation.
  • Reddit, r/OrganicChemistry - Extraction of Cyclopropylamine.
  • Patsnap Eureka, Optimize Amide Bond Formation for Increased Yield Efficiency.
  • University of Rochester, Workup: About - Chemistry.
  • PubMed, Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage.
  • Bitesize Bio, Acid Wash, Autoclave, Flame or Coat? Slide Basics Explained.
  • Milestone, Clean Chemistry Products | Acid Purification & Steam Cleaning.

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Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have seen firsthand how uncontrolled moisture uptake can derail a promising synthesis or formulation. Amine hydrochloride salts are ubiquitous in drug development, but their propensity to absorb atmospheric moisture requires stringent, field-proven handling protocols.

This guide abandons generic advice in favor of mechanistic causality and self-validating systems. By understanding why your compounds behave the way they do, you can implement robust controls to ensure experimental integrity.

Part 1: FAQ – The Causality of Hygroscopicity

Q1: Why are amine hydrochloride salts so prone to rapid moisture uptake? A1: The hygroscopicity of amine hydrochlorides stems from their highly polar ionic lattice. The protonated amine and the highly electronegative chloride counterion readily participate in ion-dipole interactions and hydrogen bonding with atmospheric water vapor. This initial surface adsorption can quickly transition to bulk absorption, where water penetrates the crystal lattice and acts as a plasticizer. This lowers the glass transition temperature of the solid and can ultimately lead to deliquescence—a state where the salt completely dissolves in its own absorbed moisture[1].

Q2: How does absorbed moisture impact the chemical stability of my Active Pharmaceutical Ingredient (API)? A2: Water is not merely a passive physical contaminant; it actively alters the microenvironmental pH of the solid state. For amine hydrochlorides, moisture uptake typically lowers the microenvironmental pH. This acidic shift can catalyze the hydrolysis of susceptible functional groups within the API, leading to rapid chemical degradation[2].

Q3: Why do my reaction yields drop when using older batches of amine salts? A3: Uncontrolled moisture leads to variable product assay[3]. If a powder has absorbed 10% of its weight in water, weighing out 100 mg means you are only delivering 90 mg of the active reagent. This skews your reaction stoichiometry, leading to unreacted starting materials, altered kinetics, and depressed yields.

Part 2: Quantitative Data – Hygroscopicity Classification

To properly implement handling controls, you must classify your raw materials. The following table summarizes the standard pharmacopeial classification of moisture uptake (based on dynamic vapor sorption at 25°C and 80% RH)[3].

ClassificationMoisture Uptake (% w/w)Physical Behavior & Handling Implication
Non-hygroscopic < 0.2%Free-flowing; standard ambient handling is acceptable.
Slightly hygroscopic 0.2% – 2.0%Minor clumping; limit open-air exposure during weighing.
Moderately hygroscopic 2.0% – 15.0%Significant caking; requires controlled humidity (RH < 25%).
Very hygroscopic > 15.0%Rapid moisture uptake; requires a glovebox or isolator.
Deliquescent Sufficient to form a liquidDissolves into a solution; strict anhydrous protocols are mandatory.

Part 3: Troubleshooting Guide

Issue 1: The amine hydrochloride powder has formed hard clumps or appears wet/gummy.

  • Cause: The material has absorbed moisture past its critical relative humidity (CRH), leading to capillary condensation.

  • Solution: Do not attempt to chisel out hard clumps in ambient air, as breaking the clumps exposes fresh, dry surface area to ambient moisture. Transfer the sealed container to a low-humidity glovebox. If the compound is thermally stable, dry it in a vacuum oven (see Protocol 2). If it is thermally labile, you must either discard the compromised batch or dissolve the entire mass in an anhydrous solvent to create a standardized stock solution[4].

Issue 2: The analytical balance reading drifts continuously upward during weighing.

  • Cause: Real-time moisture absorption on the balance pan. The salt is pulling water from the air faster than the balance can stabilize.

  • Solution: Never weigh hygroscopic salts in an open boat. Implement a "weighing by difference" protocol using a sealed vessel[5].

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Accurate Weighing of Highly Hygroscopic Salts

Rationale: To prevent real-time mass drift caused by atmospheric moisture condensing on the sample, ensuring precise stoichiometric delivery.

  • Thermal Equilibration: Bring the sealed bulk container to room temperature before opening to prevent condensation on the cold powder[5].

  • Taring: Place a clean, dry, sealable weighing vessel (e.g., a screw-cap vial with a PTFE septum) on the analytical balance and tare it to zero.

  • Inert Transfer: Inside a glovebag or glovebox (RH < 15%), quickly transfer the estimated required mass of the amine hydrochloride into the vial.

  • Sealing & Initial Weighing: Seal the vial tightly before removing it from the inert atmosphere. Place the sealed vial on the balance and record the exact mass (Mass A).

  • Self-Validation Step: Transfer the weighed material to your final reaction flask. Immediately reseal the empty weighing vial and re-weigh it on the balance (Mass B). The true mass dispensed is exactly (Mass A - Mass B). This self-validating step accounts for any residual dust left in the vial and entirely eliminates moisture-weight artifacts[5].

Protocol 2: Drying and Moisture Determination

Rationale: To restore compromised material and quantitatively verify its anhydrous state prior to use.

  • Vacuum Drying: Spread the clumped salt thinly in a pre-weighed glass Petri dish. Place in a vacuum oven at a temperature 10–20°C below the compound's melting or decomposition point. Apply deep vacuum (< 10 mbar) for 12–24 hours.

  • Cooling: Break the vacuum with dry nitrogen or argon. Immediately transfer the dish to a desiccator containing active desiccant (e.g., P₂O₅) to cool to room temperature.

  • Karl Fischer Validation: To validate the drying process, quickly dissolve a 50–100 mg aliquot of the dried salt in anhydrous methanol and perform a coulometric Karl Fischer titration. The water content must be confirmed at < 0.2% w/w before use in moisture-sensitive applications.

Part 5: Visualizations

Workflow for Handling Hygroscopic Salts

G Start Receive Amine HCl Salt Equilibrate Equilibrate sealed container to room temp Start->Equilibrate Check Check physical state (Free-flowing?) Equilibrate->Check Glovebox Transfer to Glovebox (RH < 15%) Check->Glovebox Yes Dry Dry in Vacuum Oven & Run KF Titration Check->Dry No (Clumped) Weigh Weigh by difference into tared vessel Glovebox->Weigh Dry->Glovebox Seal Seal & transfer to reaction/storage Weigh->Seal

Caption: Workflow for handling and weighing hygroscopic amine hydrochloride salts.

Troubleshooting Decision Tree

G Issue Issue: Inconsistent Yields / Assay Investigate Check Water Content (Karl Fischer) Issue->Investigate HighWater High Moisture (>2%) Investigate->HighWater LowWater Low Moisture (<0.2%) Investigate->LowWater Action1 Re-calculate stoichiometry or dry starting material HighWater->Action1 Action2 Investigate other variables (e.g., reagent purity) LowWater->Action2

Caption: Troubleshooting decision tree for inconsistent yields involving amine salts.

Part 6: References

Sources

preventing cyclization side reactions of beta-amino amides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in peptidomimetic and medicinal chemistry: the unintended intramolecular cyclization of β-amino amides.

Because the β-amino group and the amide carbonyl (or adjacent electrophiles) are separated by a flexible two-carbon spacer, they are uniquely positioned to undergo entropically favored 4-, 5-, or 6-exo-trig/dig cyclizations. This guide breaks down the mechanistic causality behind these side reactions and provides self-validating troubleshooting protocols to preserve the integrity of your linear sequences.

I. Diagnostic Troubleshooting & FAQs

Q1: Why am I observing a mass corresponding to [M-18] or [M-NH3] during the coupling of my β-amino acid? A1: This mass loss typically indicates an intramolecular cyclodehydration, leading to the formation of a β-lactam (4-membered ring) or a diketopiperazine (DKP) derivative. When the carboxyl group of a β-amino acid is over-activated (e.g., using excess DIC/HOBt without a sufficient amine nucleophile), the unprotected or partially deprotected β-amino nitrogen can attack the activated carbonyl. Causality: The spatial proximity of the β-amine to the activated acyl-intermediate lowers the activation energy for intramolecular cyclization compared to intermolecular amide bond formation. Solution: Switch to milder, highly efficient coupling conditions (e.g., HATU/DIPEA at 0 °C) and ensure the β-amine is fully protected with a bulky group (like Fmoc or Boc) until the amide bond is completely formed .

Q2: I am synthesizing a peptidomimetic with a β-amino amide scaffold (similar to DPP-4 inhibitors). Why is my compound degrading into an amidine or DKP in basic buffer? A2: In β-amino amide scaffolds containing adjacent electrophilic groups (such as the cyano group in 2-cyanopyrrolidine derivatives like vildagliptin), the free primary or secondary β-amine acts as an internal nucleophile. Under neutral or basic conditions, the amine attacks the cyano group to form an inactive cyclic amidine, which further hydrolyzes into a DKP-like structure . Causality: Basic conditions deprotonate the β-amine, drastically increasing its nucleophilicity. The flexible alkyl chain allows it to adopt a conformation favorable for cyclization. Solution: Maintain the pH below 6.0 during storage and purification. If structural modification is permissible, introduce steric bulk (e.g., a trifluoromethyl group or gem-dimethyls) adjacent to the amine to restrict the conformational flexibility required for cyclization.

Q3: During Solid-Phase Peptide Synthesis (SPPS) involving Asparagine (a β-amino amide side chain), I am seeing massive amounts of a -17 Da byproduct. How do I prevent this? A3: You are observing Aspartimide (succinimide) formation. The β-amide nitrogen of the Asparagine (Asn) side chain attacks the adjacent α-carbonyl carbon of the peptide backbone, expelling ammonia (-17 Da) or the protecting group. Causality: This side reaction is highly sequence-dependent (especially problematic in Asn-Gly or Asp-Gly sequences) and is catalyzed by the repetitive use of secondary amines (like piperidine) during Fmoc deprotection, which ionizes the backbone amide. Solution: Use 0.1 M HOBt in the piperidine deprotection solution to suppress the ionization of the backbone amide, or employ backbone amide protection (e.g., Dmb or Hmb groups) on the adjacent residue to physically block the cyclization .

II. Quantitative Data: Cyclization Prevention Strategies

Summarized below are the most effective strategies for mitigating specific β-amino amide cyclization pathways, comparing their operational triggers and overall efficacy.

Cyclization TypePrecursor / MotifTriggering ConditionPreventive StrategyEfficacy / Yield Impact
β-Lactam Formation β-Amino Acid ActivationStrong activators (DIC), elevated temperaturesUse HATU/DIPEA at 0 °C; employ bulky N-protecting groups.High (>90% desired amide)
Amidine / DKP β-Amino Amides with Cyano/EsterNeutral to Basic pH (>7.0)Acidic storage (pH <6); introduce steric hindrance (e.g., -CF3).Moderate to High
Aspartimide Asn/Asp-Gly sequencesPiperidine (Fmoc deprotection)Add 0.1 M HOBt to piperidine; use Dmb backbone protection.Very High (>95% suppression)

III. Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict temperature controls, specific buffering agents, and mandatory analytical checkpoints, these workflows inherently prevent the conditions that lead to cyclization.

Protocol A: Optimized Coupling of β-Amino Acids to Prevent β-Lactamization
  • Preparation: Dissolve the N-protected β-amino acid (1.0 eq) and the target amine nucleophile (1.2 eq) in anhydrous DMF at a concentration of 0.1 M.

  • Thermal Control: Chill the reaction mixture to exactly 0 °C using an ice bath. Causality: Lower temperatures exponentially decrease the rate of the entropically disfavored intramolecular cyclization compared to the desired intermolecular coupling.

  • Controlled Activation: Add HATU (1.05 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: HATU provides rapid active ester formation, minimizing the lifespan of the highly reactive acyl species that is prone to cyclization.

  • Validation & Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via LC-MS after 2 hours. Look for the desired mass [M+H] and the absence of the [M-18] β-lactam peak. Avoid extending the reaction time beyond 4 hours.

  • Quenching: Quench with saturated aqueous NH₄Cl to neutralize the base and lock the chemical state, preventing any post-reaction cyclization during workup.

Protocol B: Suppressing Aspartimide Formation in SPPS of β-Amide Containing Peptides
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes to ensure uniform reagent penetration.

  • Modified Deprotection Cocktail: Instead of standard 20% piperidine, prepare a solution of 20% piperidine and 0.1 M HOBt (or 0.1 M Oxyma Pure) in DMF. Causality: The weak acid buffers the basicity of piperidine. This prevents the deprotonation of the backbone amide nitrogen, which is the critical first step in aspartimide cyclization.

  • Application: Treat the resin with the modified deprotection cocktail for 2 × 10 minutes.

  • Self-Validating Wash: Wash thoroughly with DMF (5 × 1 minute). Test the final wash with pH paper to ensure all traces of base are removed before proceeding to the next coupling step.

IV. Mechanistic & Workflow Visualizations

Pathway A β-Amino Acid/Amide Precursor B Over-Activation (e.g., Excess DIC/HOBt) A->B Suboptimal Conditions C Controlled Activation (e.g., HATU/DIPEA, Low Temp) A->C Optimized Conditions D Intramolecular Attack (N nucleophile attacks C=O) B->D F Intermolecular Coupling (Amide Bond Formation) C->F E β-Lactam / DKP (Undesired Cyclization) D->E G Desired β-Amino Amide / Peptide F->G

Mechanistic pathways of β-amino amide activation leading to either desired elongation or cyclization.

Workflow Step1 Identify Cyclization Type (β-Lactam, DKP, Aspartimide) Step2 Adjust Protecting Groups (e.g., Trt, Fmoc, Dmab) Step1->Step2 Step3 Optimize Coupling Reagents (Avoid excessively strong activators) Step2->Step3 Step4 Modify Solvent/Base (Use less nucleophilic bases) Step3->Step4 Step5 Monitor via LC-MS (Check for M-18 or M-NH3 peaks) Step4->Step5

Step-by-step troubleshooting workflow to prevent β-amino amide cyclization side reactions.

V. References

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: RSC Advances URL:[Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: Brieflands / Jundishapur Journal of Natural Pharmaceutical Products URL:[Link]

Technical Support Center: Recrystallization of 3-amino-N-cyclopropylpropanamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of 3-amino-N-cyclopropylpropanamide HCl by recrystallization, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting guides and frequently asked questions to address specific experimental challenges.

As a polar, low molecular weight amine hydrochloride salt, 3-amino-N-cyclopropylpropanamide HCl presents unique challenges during purification. Its structure, featuring a primary amine salt, an amide, and a cyclopropyl group, dictates its solubility profile, making solvent selection the most critical parameter for successful recrystallization. This guide provides expert insights and practical solutions to common issues encountered during its purification.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process.

Question: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common issue for amine salts and typically happens for one of two reasons: the boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated to a point where the nucleation rate is so high that an amorphous oil forms instead of an ordered crystal structure.[1]

Solutions:

  • Re-heat and Dilute: Heat the solution until the oil completely redissolves. Add a small amount (1-5% by volume) of the "good" solvent to decrease the saturation level slightly.[2]

  • Slow Cooling is Critical: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask with paper towels or a cork ring can help.[2] Rapid cooling, such as placing a hot flask directly into an ice bath, is a primary cause of oiling out.[1][3]

  • Vigorous Agitation: As the solution cools and begins to cloud, agitate it vigorously. This can break up the forming oil into smaller droplets, which may provide nuclei for crystal growth.[1]

  • Re-evaluate Your Solvent System: If oiling persists, your solvent system may be unsuitable. The polarity difference between your good and poor solvents might be too extreme. Consider a less effective "good" solvent or a more polar "anti-solvent."

Question: After cooling, no crystals have formed in my flask. What should I do?

Answer: The absence of crystallization upon cooling indicates that the solution is not sufficiently supersaturated. This most often means that too much solvent was used during the initial dissolution step.[2][3]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a surface for nucleation to begin.[2]

    • Seed Crystals: If available, add a single, tiny crystal of the pure compound. This provides a perfect template for crystal growth.[2]

  • Concentrate the Solution: If induction methods fail, gently heat the solution to boil off a portion of the solvent.[2][3] Aim to reduce the volume by 10-20% before attempting to cool it again. Be careful not to evaporate too much solvent, which could cause the compound to crash out of solution too quickly.

  • Lower the Temperature: Once the solution has cooled to room temperature, place it in an ice-water bath to further decrease the compound's solubility.[1]

Question: My final yield is very low. How can I improve the recovery?

Answer: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.[2] This can be due to several factors:

  • Excess Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution is the most common cause.[2][3]

  • Incomplete Cooling: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will leave product in solution.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

Solutions:

  • Check the Mother Liquor: After filtering your crystals, evaporate a small sample of the filtrate. If a significant amount of solid residue remains, there is more product to be recovered.

  • Recover a Second Crop: Take the mother liquor and reduce its volume by boiling off solvent. Upon cooling, a second, though likely less pure, crop of crystals may form.[4]

  • Optimize Solvent Volume: In your next attempt, be meticulous about adding the minimum amount of boiling solvent needed to just dissolve the crude material. Work in small solvent additions.[3][4]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for 3-amino-N-cyclopropylpropanamide HCl?

A1: The principle of "like dissolves like" is your starting point.[4][5] Since your compound is a polar salt, you should look for polar solvents. The ideal single solvent would dissolve the compound when hot but not when cold.[6] However, for a polar compound like this, a two-solvent (or solvent-pair) system is often more effective.[7]

  • "Good" Solvent: A polar solvent in which the compound is highly soluble. For this compound, consider methanol, ethanol, or water.[4][8]

  • "Poor" (Anti-Solvent): A less polar solvent in which the compound is insoluble, but which is miscible with the "good" solvent.[7] Good candidates include isopropanol, acetone, or ethyl acetate. Extremely nonpolar solvents like hexanes or toluene are generally poor choices as they are not miscible with highly polar "good" solvents like water.[6]

  • Recommended Starting Pairs:

    • Methanol / Ethyl Acetate

    • Ethanol / Acetone

    • Ethanol / Water

Q2: What are the likely impurities in my crude sample?

A2: Impurities in synthetic compounds typically arise from starting materials, by-products of the reaction, or degradation.[9][10] For a compound like 3-amino-N-cyclopropylpropanamide HCl, potential impurities could include:

  • Unreacted starting materials (e.g., the corresponding carboxylic acid or cyclopropylamine).

  • By-products from the amide coupling reaction.

  • Related amino acid isomers formed during synthesis.[9]

  • Products of hydrolysis or other degradation pathways.

Recrystallization is effective because these impurities have different solubility profiles than the desired compound, allowing them to remain in the mother liquor.[3]

Q3: How do I perform a two-solvent recrystallization?

A3: A two-solvent recrystallization is a powerful technique when no single solvent is suitable.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Place the crude 3-amino-N-cyclopropylpropanamide HCl in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., methanol) to completely dissolve the solid.[7]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., ethyl acetate) dropwise with constant swirling. Continue adding until you observe persistent cloudiness (turbidity).[7]

  • Re-clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. The goal is to be at the exact point of saturation.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[3]

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold "poor" solvent to remove any residual mother liquor.[7]

  • Drying: Allow the crystals to dry completely before weighing and analysis.

Q4: My solution has a slight color. Should I use activated charcoal?

A4: Yes, if your solution has colored impurities, activated charcoal can be used to remove them. However, it must be used correctly.

  • Procedure: After dissolving your crude solid but before adding any anti-solvent (or before cooling in a single-solvent system), remove the flask from the heat. Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Swirl and gently heat the mixture for a few minutes.[1]

  • Filtration: You must then perform a hot gravity filtration to remove the charcoal before proceeding with the recrystallization.[4]

  • Caution: Using too much charcoal will adsorb your product along with the impurities, leading to a significant loss of yield.[1]

Data & Visualization

Solvent Selection Guide

This table provides properties of common solvents to aid in developing a suitable recrystallization system. Given the polar nature of 3-amino-N-cyclopropylpropanamide HCl, solvents from the upper portion of the table are likely "good" solvents, while those further down are potential "anti-solvents."

SolventBoiling Point (°C)PolarityRole for Amine HCl Salts
Water100Very HighGood Solvent[4]
Methanol65HighGood Solvent[4]
Ethanol78HighGood Solvent[4]
Isopropanol (IPA)82Medium-HighPossible Single Solvent / Anti-Solvent
Acetone56MediumAnti-Solvent[5]
Ethyl Acetate77Medium-LowAnti-Solvent[5]
Diethyl Ether35LowAnti-Solvent[6]
Toluene111Very LowPoor Choice (Immiscible w/ Water)[6]
Hexanes~69Very LowPoor Choice (Immiscible w/ Water)[6]
Recrystallization Workflow Diagram

G cluster_dissolution 1. Dissolution cluster_saturation 2. Saturation Point cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying a Place Crude Solid in Flask b Add Minimum Amount of Hot 'Good' Solvent a->b c Add 'Poor' Solvent Dropwise until Cloudy b->c Solid is Dissolved d Re-clarify with a few drops of 'Good' Solvent c->d e Slowly Cool to Room Temperature d->e Solution is Saturated f Chill in Ice Bath e->f g Vacuum Filter Crystals f->g Crystals Formed h Wash with Cold 'Poor' Solvent g->h i Dry Pure Crystals h->i

Caption: Workflow for a two-solvent recrystallization process.

References

  • Recrystallization-1.pdf. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
  • Recrystallization. (n.d.). Retrieved from California State University, Los Angeles, Department of Chemistry.
  • Experiment 2: Recrystallization. (n.d.). Retrieved from University of Toronto, Department of Chemistry.
  • Application Note: Recrystallization Techniques for Polar Fluorin
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Recrystallization - Single Solvent. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
  • Recrystalliz
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.).
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11).

Sources

stability of cyclopropyl amide bond under acidic hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Cyclopropyl Amide Bond Under Acidic Hydrolysis Document ID: TS-CYC-004 Last Updated: March 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary

Cyclopropyl amides represent a unique challenge in stability profiling. Unlike linear aliphatic amides, cyclopropanecarboxamides (where the carbonyl is attached to the ring) exhibit exceptional resistance to acidic hydrolysis. This enhanced stability is not merely steric; it is electronic, driven by the overlap of the cyclopropyl "Walsh orbitals" with the carbonyl


-system.[1] Conversely, 

-cyclopropyl amides
(where the nitrogen is attached to the ring) face different risks, primarily related to ring-opening rearrangements under harsh acidic conditions.

This guide provides the mechanistic grounding, troubleshooting workflows, and standardized protocols to manage these compounds effectively.

Module 1: The Mechanics of Stability

To troubleshoot effectively, one must understand the underlying physical organic chemistry. The stability of the cyclopropyl amide bond is governed by a tug-of-war between electronic stabilization and ring strain .

The "Walsh Orbital" Effect (Why it won't hydrolyze)

In a typical acidic hydrolysis (A-2 mechanism), the rate-limiting step is often the nucleophilic attack of water on the protonated carbonyl.

  • The Phenomenon: Cyclopropanecarboxamides hydrolyze significantly slower than their isopropyl or isobutyl analogs.

  • The Cause: The C-C bonds in a cyclopropane ring are bent (

    
    -like character), creating high-energy orbitals known as Walsh Orbitals . In the "bisected" conformation, these orbitals overlap effectively with the carbonyl 
    
    
    
    system.
  • The Result: This acts as a strong electron-donating effect (hyperconjugation), which stabilizes the ground state and reduces the electrophilicity of the carbonyl carbon. The carbonyl simply "refuses" to accept the nucleophile (water).

The Ring Strain Risk (Why it decomposes)

While the amide bond is stable, the ring itself possesses ~27.5 kcal/mol of strain energy.

  • The Risk: Under strongly acidic conditions (e.g., conc.

    
    ), protonation can occur at the ring carbons or the amide nitrogen, triggering a ring-opening rearrangement (often to homoallylic products) rather than clean amide hydrolysis.
    
Mechanistic Pathway Diagram

G Start Cyclopropyl Amide Protonated O-Protonated Intermediate (Resonance Stabilized) Start->Protonated Fast Equilibrium Acid + H+ (Acid) Acid->Protonated Path_Hydrolysis Path A: Hydrolysis (Nucleophilic Attack) Protonated->Path_Hydrolysis Slow (Steric/Electronic Barrier) Path_RingOpen Path B: Ring Opening (C-C Bond Cleavage) Protonated->Path_RingOpen Requires Extreme Acid/Heat Product_Acid Carboxylic Acid + Amine Path_Hydrolysis->Product_Acid Product_Decomp Homoallylic Rearrangement (Decomposition) Path_RingOpen->Product_Decomp

Figure 1: Competing pathways under acidic stress. Path A is kinetically retarded by Walsh orbital overlap. Path B becomes dominant only under extreme forcing conditions.

Module 2: Troubleshooting Guide

Scenario A: "The Reaction Won't Move" (Incomplete Hydrolysis)

Symptom: You are attempting to hydrolyze a cyclopropanecarboxamide to an acid, but HPLC shows >90% starting material after 24h in 1N HCl. Diagnosis: The Walsh orbital stabilization is preventing nucleophilic attack. Corrective Actions:

  • Increase Acid Concentration: Shift from 1N HCl to 6N HCl or

    
    .
    
  • Temperature Boost: These bonds often require reflux (

    
    ) to overcome the activation energy barrier.
    
  • Solvent Switch: Aqueous acid may not solvate the lipophilic amide well. Use a 1:1 mixture of 1,4-dioxane:6N HCl to increase solubility and reflux temperature.

Scenario B: "I See New Impurities" (Ring Opening)

Symptom: LCMS shows a mass of


 (hydration) but retention time is wrong, or multiple peaks with identical mass.
Diagnosis:  Acid-catalyzed ring opening (homoallylic rearrangement) is competing with amide hydrolysis. This is common if the cyclopropyl ring has donor substituents (e.g., aryl groups).
Corrective Actions: 
  • Lower Temperature: Reduce reaction temperature to

    
    . Ring opening often has a higher activation energy than simple protonation.
    
  • Switch Acid Type: Move away from non-nucleophilic acids (like

    
    ) to nucleophilic acids (like HBr) if cleavage is the goal, or switch to Alkaline Hydrolysis  (NaOH/MeOH). Base hydrolysis avoids the cationic intermediates that trigger ring opening.
    
Troubleshooting Decision Tree

Troubleshooting Start Issue: Cyclopropyl Amide Not Reacting as Expected Check_Type Is the Cyclopropyl group on C or N? Start->Check_Type Type_C C-Cyclopropyl (Cyclopropanecarboxamide) Check_Type->Type_C Type_N N-Cyclopropyl (N-cyclopropyl benzamide) Check_Type->Type_N Problem_C Problem: No Reaction (SM remains) Type_C->Problem_C Problem_N Problem: Decomposition (Ring Opening) Type_N->Problem_N Sol_C Action: Increase T to >100°C Use 6N HCl/Dioxane Problem_C->Sol_C Sol_N Action: Switch to Basic Hydrolysis (Avoids carbocation) Problem_N->Sol_N

Figure 2: Rapid decision logic for troubleshooting stability issues.

Module 3: Standardized Stress Test Protocol

Do not rely on generic "stability" data. Perform this self-validating stress test to determine the specific kinetic window of your molecule.

Protocol: Acidic Stress Profiling (ASP)

Objective: Determine


 of hydrolysis vs. onset of ring decomposition.

Reagents:

  • Stock A: 1 mg/mL of analyte in Acetonitrile.

  • Stock B (Internal Std): 1 mg/mL Benzamide (non-reactive reference).

  • Medium: 1N HCl and 6N HCl.

Step-by-Step:

  • Preparation: In a 4mL vial, mix

    
     Stock A + 
    
    
    
    Stock B.
  • Initiation: Add

    
     of Acid Medium (run duplicates for 1N and 6N).
    
  • Incubation: Seal and place in a heating block at 80°C .

  • Sampling:

    • Timepoints: 0h, 1h, 4h, 24h.

    • Quench: Aliquot

      
       into 
      
      
      
      cold 1M Tris Buffer (pH 8.0) to neutralize immediately.
  • Analysis: Inject on HPLC/UPLC (Reverse Phase C18).

Data Interpretation Table:

Observation (24h)InterpretationRecommended Action for Synthesis
>95% SM Hyper-stable (Walsh Effect dominant)Requires autoclave or basic fusion conditions.
<50% SM, Clean Product Standard StabilityProceed with 6N HCl reflux for synthesis.
Complex Mixture Ring Opening InstabilitySTOP. Switch to enzymatic hydrolysis or mild basic conditions (LiOH).

Module 4: Frequently Asked Questions (FAQs)

Q: Why is my cyclopropanecarboxamide more stable than my isobutyramide? A: This is the "Walsh Orbital" effect. The cyclopropane ring donates electron density into the carbonyl carbon, making it less electrophilic. While isobutyramide has steric bulk, it lacks this electronic deactivation, making the cyclopropyl variant significantly more resistant to acid [1].

Q: Can I use Lewis Acids (e.g.,


) to cleave the amide? 
A:  Proceed with extreme caution. Strong Lewis acids are known to trigger cyclopropane ring opening, especially if there are other functional groups (like ethers) present that can anchor the Lewis acid. This often leads to rearrangement products rather than clean cleavage [2].

Q: Is the N-cyclopropyl bond acid-labile? A: The amide bond itself is stable, but the


-cyclopropyl group can be vulnerable. If the amide hydrolyzes, you generate cyclopropylamine. While cyclopropylamine is relatively stable, under nitrosating conditions or extreme acidity, it can form a carbocation that rearranges. However, in standard 1N-6N HCl, the 

-cyclopropyl group usually survives intact [3].

References

  • BenchChem. (2025). An In-depth Technical Guide to the Stability of the Cyclopropylmethyl Carbocation. Retrieved from 1

  • Thieme Connect. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Retrieved from 2

  • Bluffton University. (2010). Walsh Cyclopropane Molecular Orbitals. Retrieved from 3

  • Chemistry Steps. (2020). Amides - Structure and Reactivity. Retrieved from 4

Sources

Technical Support Center: Optimizing HATU Coupling with 3-amino-N-cyclopropylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for optimizing HATU-mediated coupling reactions, with a specific focus on the use of 3-amino-N-cyclopropylpropanamide. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical, field-tested protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is HATU and why is it a preferred coupling reagent?

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient aminium-based coupling reagent used to facilitate the formation of amide bonds between carboxylic acids and amines.[1][2] Its advantages include:

  • High Coupling Efficiency and Fast Reaction Rates: HATU rapidly activates carboxylic acids, which often leads to higher yields and shorter reaction times.[1][2]

  • Reduced Racemization: It is particularly valuable in peptide synthesis for its ability to minimize the loss of stereochemical integrity.[1][3]

  • Effectiveness in Challenging Couplings: HATU is often successful with sterically hindered or less reactive amines.[3][4]

Q2: What is the fundamental mechanism of a HATU coupling reaction?

The reaction proceeds in two primary stages:[1][2][5]

  • Activation of the Carboxylic Acid: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester.[1][2][5][6]

  • Nucleophilic Attack by the Amine: The amine, in this case, 3-amino-N-cyclopropylpropanamide, attacks the active ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[1][2][6]

Q3: Are there any specific challenges when using 3-amino-N-cyclopropylpropanamide in HATU couplings?

While 3-amino-N-cyclopropylpropanamide is a primary amine and generally reactive, challenges can arise, including:

  • Steric Hindrance: The cyclopropyl group, although small, can introduce some steric bulk that may slow down the reaction compared to simpler primary amines.

  • Basicity: The basicity of the amine can influence the reaction kinetics and the choice of base is crucial for optimal results.

  • Solubility: Ensuring all reactants are fully dissolved in the chosen solvent is critical for reaction efficiency.

Troubleshooting Guide

This section addresses common issues encountered during the HATU coupling with 3-amino-N-cyclopropylpropanamide and provides actionable solutions.

Issue 1: Low or No Product Yield

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Presence of Moisture HATU and the activated carboxylic acid intermediate are highly sensitive to water, which can hydrolyze the active ester back to the carboxylic acid.Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents.[1][7]
Suboptimal Base The choice and amount of base are critical. An inappropriate base can be nucleophilic and compete with the amine, while an insufficient amount will not effectively deprotonate the carboxylic acid.Use a non-nucleophilic base like DIPEA or 2,4,6-collidine.[1][8] Avoid nucleophilic bases such as triethylamine (TEA) or pyridine.[1][7] Typically, 2-3 equivalents of base are used.[1]
Incorrect Order of Reagent Addition Adding the amine before the pre-activation of the carboxylic acid can lead to side reactions.Pre-activate the carboxylic acid with HATU and the base for 15-60 minutes before adding the amine.[1][7][9]
Poor Reagent Quality Degradation of HATU or the base can lead to failed reactions.Use fresh, high-purity HATU and base.
Low Reaction Temperature The reaction may be sluggish at room temperature, especially with sterically hindered substrates.Consider gently heating the reaction to 30-40°C while monitoring for potential side reactions.[1]
Solubility Issues If reactants are not fully dissolved, the reaction will be slow and incomplete.If using solvents like DCM or THF and observing poor solubility, switch to a more polar aprotic solvent such as DMF or NMP.[1][7][10]
Issue 2: Formation of Side Products

Potential Causes & Solutions

Side Reaction Explanation Mitigation Strategy
Guanidinylation of the Amine The free amine can attack the guanidinium carbon of HATU, leading to an unreactive, "capped" amine. This is more prevalent if HATU is in excess or the coupling is slow.Use a slight excess of the carboxylic acid or equimolar amounts of the coupling reagent.[1][11] Pre-activating the carboxylic acid before adding the amine also minimizes this side reaction.[9]
Racemization Although HATU is known for low racemization, elevated temperatures or prolonged reaction times can compromise stereochemical integrity.Maintain a controlled reaction temperature and monitor the reaction to avoid unnecessarily long reaction times.[1]
Reaction with Nucleophilic Side Chains If the carboxylic acid substrate contains unprotected nucleophilic functional groups (e.g., -OH, -NH2, -SH), HATU can react with these groups.[1][6]Ensure adequate protection of these functional groups before the coupling reaction.[1]
Issue 3: Difficulty in Product Purification

Potential Causes & Solutions

Issue Explanation Purification Strategy
Persistent Tetramethylurea (TMU) Byproduct TMU is a polar byproduct that can be difficult to remove with standard extractions due to its solubility in both aqueous and many organic solvents.[12][13]Aqueous Washes: Multiple extractions with brine can improve removal.[12] Acidic Wash: Washing the organic layer with dilute acid (e.g., 1M HCl) can help.[12] Precipitation/Crystallization: If the product is a solid, this can be a very effective method to leave the soluble TMU in the mother liquor.[13]
Presence of 1-Hydroxy-7-azabenzotriazole (HOAt) HOAt is another byproduct that can contaminate the final product.Aqueous Bicarbonate Wash: Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will deprotonate the acidic HOAt, forming a salt that is more soluble in the aqueous phase.[12]

Experimental Protocols

Protocol 1: Standard HATU Coupling of a Carboxylic Acid with 3-amino-N-cyclopropylpropanamide
  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.0-1.2 eq.) to the solution.

  • Add DIPEA (2.0-3.0 eq.) to the mixture.

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.[1]

  • Add a solution of 3-amino-N-cyclopropylpropanamide (1.0-1.2 eq.) in anhydrous DMF to the reaction mixture.

  • Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[13][14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Troubleshooting for Low Yield
  • Ensure Anhydrous Conditions: Oven-dry all glassware and use freshly opened anhydrous solvents.[1][7]

  • Reagent Quality Check: Use fresh, high-purity HATU and DIPEA.

  • Extended Pre-activation: Increase the pre-activation time of the carboxylic acid with HATU and DIPEA to 30-60 minutes before adding the amine.[1]

  • Temperature Increase: If the reaction is sluggish at room temperature, consider gently heating to 30-40°C, while monitoring for potential side reactions.[1]

  • Solvent Change: If solubility is an issue in DCM or THF, switch to a more polar aprotic solvent like DMF or NMP.[1][7][10]

Visualizations

HATU Activation and Amide Coupling Mechanism

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate Deprotonation Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster Attack on HATU HATU HATU Amide Desired Amide (R-CO-NH-R') ActiveEster->Amide Nucleophilic Attack Byproducts Byproducts (HOAt, Tetramethylurea) ActiveEster->Byproducts Release Amine 3-amino-N-cyclopropyl- propanamide (H₂N-R') Troubleshooting_Workflow Start Low Yield Observed Check_Anhydrous Check for Moisture? |{Yes|No} Start->Check_Anhydrous Dry_System Use Anhydrous Solvents/Glassware Check_Anhydrous->Dry_System Yes Check_Reagents Reagents Fresh? Check_Anhydrous->Check_Reagents No Dry_System->Check_Reagents Use_Fresh Use Fresh HATU/Base Check_Reagents->Use_Fresh No Check_Stoichiometry Optimize Stoichiometry/ Order of Addition? Check_Reagents->Check_Stoichiometry Yes Use_Fresh->Check_Stoichiometry Optimize_Stoich Pre-activate Acid (15-60 min) Use 1.1 eq HATU Check_Stoichiometry->Optimize_Stoich Yes Check_Conditions Reaction Sluggish? Check_Stoichiometry->Check_Conditions No Optimize_Stoich->Check_Conditions Optimize_Conditions Increase Temp (30-40°C) Change Solvent (DMF/NMP) Check_Conditions->Optimize_Conditions Yes Success Improved Yield Check_Conditions->Success No Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • HATU - Wikipedia. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]

  • Cyrene as a bio-based solvent for HATU mediated amide coupling. RSC Publishing. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

Sources

Technical Support: De-Boc Protocols for N-Cyclopropyl-β-Alaninamide

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-CHEM-PROT-042 Last Updated: 2026-03-08 Department: Application Science & Process Chemistry

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Molecule:


-cyclopropyl-

-alaninamide (Boc-protected precursor) Target Transformation: Acidolytic cleavage of the tert-butyloxycarbonyl (Boc) group to yield the primary amine salt.

Critical Chemical Considerations:

  • Cyclopropyl Stability: While the cyclopropyl amide linkage is generally stable under standard acidic deprotection conditions, the strained ring renders it susceptible to electrophilic attack or ring-opening if exposed to high temperatures or strong nucleophilic acids (e.g., HBr).

  • Cation Scavenging: The generation of the tert-butyl cation (

    
    ) during cleavage presents a risk of alkylating the cyclopropyl ring or the amide nitrogen.
    
  • Product Isolation: The resulting deprotected

    
    -alaninamide is a small, polar, water-soluble molecule. Standard aqueous extraction workups often result in product loss.
    

Standard Operating Procedures (SOPs)

Protocol A: TFA/DCM Deprotection (Recommended)

Best for: Small to medium scale (mg to g), high purity requirements.

Reagents:

  • Trifluoroacetic acid (TFA), Reagent Grade

  • Dichloromethane (DCM), Anhydrous

  • Triethylsilane (TES) or Water (Scavenger)

  • Diethyl ether or MTBE (Precipitation solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve the Boc-protected starting material (1.0 equiv) in DCM (5–10 mL per gram of substrate).

    • Note: If solubility is poor, a small amount of Methanol can be added, but avoid if possible to prevent methyl ester formation if side-chains are present.

  • Scavenger Addition: Add Triethylsilane (TES) (2.0–5.0 equiv).

    • Why: TES effectively quenches the

      
       cation, preventing it from attacking the cyclopropyl ring. Water (1-2%) is a cheaper alternative but less effective for lipophilic substrates.
      
  • Acidification (Cold Start): Cool the solution to 0°C (Ice bath). Add TFA dropwise.

    • Ratio: Final solvent composition should be approximately 1:1 to 1:2 (TFA:DCM).

    • Caution: Exotherm control is critical to prevent thermal ring stress.

  • Reaction: Remove ice bath and stir at Room Temperature for 1–2 hours.

    • Monitoring: Check by TLC (stain with Ninhydrin; free amine will turn blue/purple) or LC-MS.

  • Workup (Precipitation):

    • Concentrate the reaction mixture under reduced pressure (keep bath <30°C) to remove most TFA/DCM.

    • Add cold Diethyl Ether or MTBE (10x volume) to the oily residue.

    • Vigorous stirring/sonication will induce precipitation of the trifluoroacetate salt.

  • Isolation: Filter the white solid under nitrogen. Wash with cold ether.

Protocol B: HCl/Dioxane (Anhydrous)

Best for: Downstream processes requiring chloride salts or moisture sensitivity.

  • Dissolution: Dissolve substrate in minimal dry 1,4-dioxane.

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • Reaction: Stir at RT for 1–3 hours.

  • Isolation: The product often precipitates directly as the HCl salt. Dilute with ether and filter.

Visualization: Reaction Mechanism & Workflow

The following diagram illustrates the reaction pathway and the critical role of the scavenger in protecting the cyclopropyl ring.

BocDeprotection SM Boc-N-Cyclopropyl-β-Ala Inter Intermediate (Carbamate Protonation) SM->Inter + Acid (0°C) Acid TFA / H+ Cation t-Butyl Cation (Reactive Electrophile) Inter->Cation Product Product Salt (Stable) Inter->Product - CO2 Byprod Isobutylene / t-Bu-TES Cation->Byprod + Scavenger SideRxn Ring Alkylation (Impurity) Cation->SideRxn No Scavenger Scavenger Scavenger (TES) Scavenger->Byprod

Caption: Mechanism of Boc removal highlighting the diversion of the reactive t-butyl cation by scavengers to prevent side reactions.

Troubleshooting Guide

Issue 1: Product is an Oil/Gum and Won't Precipitate

Diagnosis: Residual TFA or impurities are preventing crystal lattice formation. The


-alanine scaffold is inherently flexible, making crystallization difficult.
Corrective Actions: 
  • Trituration: Decant the supernatant ether. Add fresh ether and scratch the flask walls with a glass rod while sonicating.

  • Solvent Swap: Dissolve the oil in a minimum amount of Methanol, then add Ethyl Acetate dropwise until cloudy. Cool to -20°C.

  • Lyophilization: Dissolve the oil in water (or tBuOH/H2O) and freeze-dry. This yields a fluffy powder (hygroscopic).

Issue 2: Cyclopropyl Ring Opening (New Impurities in NMR)

Diagnosis: Signals at


 0.4–0.9 ppm (cyclopropyl multiplet) disappear or shift; new alkene signals appear.
Root Cause:  Temperature too high or acid concentration too strong (leading to homo-conjugate addition).
Corrective Actions: 
  • Strict Temp Control: Ensure addition is at 0°C. Do not exceed 25°C during reaction.

  • Avoid Nucleophilic Acids: Do not use HBr or HI. Even HCl can sometimes open rings if heated. Stick to TFA.

  • Reduce Time: Monitor closely; stop reaction immediately upon consumption of SM.

Issue 3: Low Yield after Aqueous Workup

Diagnosis: The product is water-soluble. Corrective Actions:

  • Avoid Aqueous Extraction: Do not attempt to partition between water and DCM/EtOAc. The product will stay in the water.

  • Use Resin: If you must remove acid, use a weak basic resin (e.g., Amberlyst A-21) in methanol, then filter and concentrate.

  • Salting Out: If stuck in water, saturate with NaCl and extract with n-Butanol (n-BuOH).

Decision Matrix: Isolation Strategy

Use this flow to determine the best isolation method based on your downstream needs.

IsolationLogic cluster_tips Pro-Tips Start Reaction Complete Q1 Is the product water soluble? Start->Q1 MethodA Precipitation (Ether) Q1->MethodA No (Rare) MethodB Lyophilization Q1->MethodB Yes (Salt Form OK) MethodC Ion Exchange Resin Q1->MethodC Yes (Need Free Base) Tip1 Store salts in desiccator Tip2 Avoid strong base (ring opening risk)

Caption: Logic flow for selecting the appropriate isolation technique for polar amine salts.

Frequently Asked Questions (FAQs)

Q: Can I use HCl in Methanol instead of Dioxane? A: Proceed with caution. While HCl/MeOH cleaves Boc efficiently, the combination of strong acid, methanol, and the cyclopropyl amide could potentially lead to methanolysis of the amide bond or ring opening (forming the methyl ether) if heated. Dioxane is safer as it is non-nucleophilic.

Q: Do I absolutely need a scavenger? A: For this specific molecule, it is highly recommended . The cyclopropyl ring has significant ring strain (~27.5 kcal/mol). While the amide attachment deactivates it slightly, the tert-butyl cation is a potent electrophile. Using 2 equivalents of Triethylsilane (TES) is a low-cost insurance policy against ring alkylation.

Q: How do I store the product? A: Store as the TFA or HCl salt at -20°C. The free amine is likely hygroscopic and may absorb CO2 from the air to form carbamates. Keep under inert atmosphere (Argon/Nitrogen).

Q: My NMR shows a 'doublet of doublets' forest. Is the ring intact? A: The N-cyclopropyl group typically shows characteristic multiplets around


 0.4–0.9 ppm and a methine proton around 

2.6–2.8 ppm. If the ring opens, these high-field signals will disappear and be replaced by alkyl chain signals (methyls/methylenes) further downfield (

1.0–2.0 ppm).

References

  • Greene's Protective Groups in Organic Synthesis (5th Ed.). Wuts, P. G. M. (2014).[1] Chapter 7: Protection for the Amino Group - Carbamates. Wiley.

  • Cyclopropyl Stability in Peptide Synthesis . Journal of Organic Chemistry. (2020). Discusses the stability of amide bonds and strained rings under acidic conditions.

  • Purification of Hydrophilic Beta-Alanine Derivatives . BenchChem Technical Notes. (2025). Protocols for isolating highly polar amino acid amides.

  • Scavengers in Boc Deprotection . Organic Chemistry Portal. Comprehensive list of scavenger efficiency for t-butyl cations.

Sources

Validation & Comparative

LC-MS fragmentation pattern of 3-amino-N-cyclopropylpropanamide

[1]

Executive Summary & Technical Profile

3-amino-N-cyclopropylpropanamide (C₆H₁₂N₂O) is a beta-alanine derivative characterized by a terminal primary amine and a cyclopropyl-capped amide.[1] In drug development, it serves as a rigidified linker that improves metabolic stability compared to acyclic propyl chains.[1]

From an analytical perspective, this molecule exhibits a distinct "Beta-Alanine Signature" in ESI+ mode, which allows for rapid differentiation from its alpha-amino isomer (a common synthetic impurity).[1]

PropertySpecification
Formula C₆H₁₂N₂O
Monoisotopic Mass 128.0950 Da
Precursor Ion [M+H]⁺ 129.1022 m/z
Key Diagnostic Fragment m/z 72.04 (Acylium ion)
Ionization Mode ESI Positive (Soft ionization preferred)

Fragmentation Mechanism (ESI+)

The fragmentation of 3-amino-N-cyclopropylpropanamide is driven by charge localization on the terminal primary amine (the most basic site, pKa ~10.2). Under Collision-Induced Dissociation (CID), the molecule undergoes two primary competing pathways: Neutral Loss of Ammonia and Amide Bond Cleavage .

Primary Pathway A: Amide Cleavage (The "Beta-Scan" Pathway)

Unlike alpha-amino amides, which fragment via immonium ion formation, this beta-amino amide preferentially cleaves at the amide bond to release the neutral cyclopropylamine moiety.[1]

  • Transition: m/z 129.1 → m/z 72.04

  • Mechanism: Charge retention on the beta-alanine backbone forms a stable acylium ion ([H₂N-CH₂-CH₂-C≡O]⁺).[1]

  • Significance: This is the quantifier ion for pharmacokinetic assays.

Primary Pathway B: Ammonia Loss[1]
  • Transition: m/z 129.1 → m/z 112.07

  • Mechanism: Nucleophilic attack by the amide oxygen on the beta-carbon displaces NH₃ (intramolecular substitution).

  • Significance: A common "qualifier ion" confirming the presence of a terminal primary amine.

Secondary Pathway: Cyclopropyl Ring Integrity

The cyclopropyl ring is remarkably stable under standard ESI conditions. Unlike N-propyl analogs, it does not readily undergo alkyl chain fragmentation (e.g., loss of 42 Da) unless collision energies exceed 40 eV.[1]

Comparative Performance Analysis

To validate the identity of 3-amino-N-cyclopropylpropanamide, it must be distinguished from its isobaric impurities and structural analogs.

Comparison 1: vs. Regioisomer (2-amino-N-cyclopropylpropanamide)

The most critical quality control check is distinguishing the beta-isomer (target) from the alpha-isomer (impurity).

Feature3-Amino (Beta-Isomer) 2-Amino (Alpha-Isomer) Differentiation Logic
Base Peak m/z 72 (Acylium)m/z 44 (Immonium)Alpha-isomers fragment to form the stable immonium ion of alanine (H₂N=CH-CH₃)⁺ at m/z 44.[1]
Ammonia Loss High Intensity (m/z 112)Low IntensityBeta-position facilitates facile intramolecular elimination of NH₃.
Retention Time Earlier (Polar)Later (Less Polar)The beta-amino group is more accessible to solvating water, reducing retention on C18.[1]
Comparison 2: vs. Acyclic Analog (3-amino-N-propylpropanamide)

Replacing the cyclopropyl ring with a propyl chain changes the fragmentation energy landscape.

  • Cyclopropyl Analog: Shows a "clean" spectrum dominated by m/z 72. The ring acts as a robust leaving group.

  • Propyl Analog: Exhibits "messy" fragmentation with multiple alkyl chain losses (m/z 43, m/z 57) due to random C-C bond breakage in the flexible chain.[1]

Visualized Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways and the structural divergence between the target molecule and its alpha-isomer.

FragmentationPrecursor[M+H]+ Precursorm/z 129.1(3-amino-N-cyclopropyl...)AmmoniaLoss[M+H - NH3]+m/z 112.1(Acryloyl-cyclopropylamide)Precursor->AmmoniaLoss-NH3 (17 Da)Intramolecular subst.AcyliumAcylium Ionm/z 72.0(Diagnostic for Beta-Ala)Precursor->Acylium-Cyclopropylamine (57 Da)Amide Cleavage (Major)ImmoniumImmonium Ionm/z 30.0(H2N=CH2)+Precursor->ImmoniumHigh CETerminal amine fragAlphaIsomerAlpha-Isomer(2-amino...)m/z 129.1AlphaFragAlanine Immoniumm/z 44.0(Diagnostic for Alpha-Ala)AlphaIsomer->AlphaFragAlpha-CleavageDominant Pathway

Caption: Comparative fragmentation showing the diagnostic m/z 72 pathway for the beta-isomer versus the m/z 44 pathway for the alpha-isomer.

Experimental Protocol: Optimization for Detection

Step 1: Source Conditions (ESI)[1]
  • Flow Rate: 0.3–0.5 mL/min (Standard analytical flow).

  • Solvent System: Water/Acetonitrile + 0.1% Formic Acid. Note: Avoid ammonium buffers (ammonium acetate) as they suppress the diagnostic ammonia loss pathway.

  • Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation of the labile amine).

Step 2: MRM Transition Setup (Triple Quadrupole)

For quantitative assays (e.g., DMPK studies), use the following transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (V)Purpose
Quantifier 129.172.1 15–20Most stable, high intensity.[1]
Qualifier 1 129.1112.1 10–15Confirms primary amine integrity.
Qualifier 2 129.130.1 35+High energy fragment (structural confirmation).[1]
Step 3: Isomer Resolution Test

To certify purity:

  • Inject a mix of the product and reference 2-amino-N-cyclopropylpropanamide .

  • Monitor m/z 129 -> 44 (Alpha channel) and m/z 129 -> 72 (Beta channel).[1]

  • A pure product should show zero signal in the 129->44 channel at the main retention time.

References

  • Differentiation of Alpha- and Beta-Alanine Peptides : Title: Can alpha- and beta-alanine containing peptides be distinguished based on the CID spectra of their protonated ions? Source: Journal of the American Society for Mass Spectrometry (2008). URL:[Link] Relevance: Establishes m/z 72 as the unique diagnostic ion for N-terminal beta-alanine residues.

  • Fragmentation of Amides : Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Source: Royal Society of Chemistry (RSC) Advances (2018). URL:[Link] Relevance: Explains the N-CO bond cleavage mechanism in secondary amides.

  • Cyclopropylamine Stability : Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry (Cyclopropyl derivatives). Source: AIP Publishing / NIST (2024).[1] URL:[Link] Relevance: Confirms the stability of the cyclopropyl ring against ring-opening fragmentation under standard ionization conditions.

Beyond the Isostere: Cyclopropyl vs. Isopropyl Amide Linkers in High-Precision Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Flexibility vs. Stability Trade-off

In medicinal chemistry, the choice between an isopropyl and a cyclopropyl group attached to an amide linker is rarely just about space-filling. While often treated as bioisosteres due to similar steric volumes, they represent a fundamental divergence in drug design strategy:

  • Isopropyl (The Flexible Standard): Offers rotational freedom and lipophilic bulk but frequently introduces a metabolic "soft spot" (the tertiary methine hydrogen) susceptible to rapid CYP450 oxidation.

  • Cyclopropyl (The Rigid Specialist): Acts as a conformational clamp with reduced lipophilicity (lower LogP) and enhanced metabolic stability due to stronger C–H bonds. However, it carries a latent risk of mechanism-based inhibition (MBI) via ring-opening radical pathways.

This guide analyzes the physicochemical, pharmacokinetic, and synthetic implications of swapping these moieties, supported by experimental protocols and decision-making frameworks.

Physicochemical & Structural Deep Dive

The transition from isopropyl to cyclopropyl is a shift from an


 aliphatic system to a strained, pseudo-

character system (Walsh orbitals).
Comparative Data Matrix
FeatureIsopropyl Amide (

)
Cyclopropyl Amide (

)
Impact on Drug Design
Hybridization

(Tetrahedral, ~109.5°)
Pseudo-

(Walsh Orbitals, 60°)
Cyclopropyl allows

-conjugation with the amide carbonyl.
Bond Dissociation Energy (C-H) ~98 kcal/mol (Tertiary C-H)~106 kcal/mol (Cyclopropyl C-H)Cyclopropyl is significantly harder to oxidize.
Lipophilicity (

LogP)
Baseline (Reference)-0.3 to -0.4 units lowerCyclopropyl improves solubility and lowers protein binding.
Conformational Energy Low barrier to rotationHigh barrier (Bisected conformation preferred)Cyclopropyl reduces entropic penalty upon binding.
Metabolic Liability High (Tertiary hydroxylation)Low (unless ring opening occurs)Cyclopropyl extends

in most scaffolds.
The "Walsh Orbital" Effect

Unlike the isopropyl group, the cyclopropyl ring has significant


-character in its C-C bonds. When attached to an amide nitrogen, the cyclopropyl group can donate electron density into the carbonyl system, altering the amide resonance.
  • Result: The

    
    -cyclopropyl amide bond often displays a different cis/trans rotamer ratio compared to 
    
    
    
    -isopropyl, which can be exploited to lock a ligand into its bioactive conformation (e.g., Cabozantinib ).

Pharmacokinetics: The Metabolic Fork

The primary driver for replacing isopropyl with cyclopropyl is to block oxidative metabolism.

Isopropyl: The CYP Sponge

The tertiary hydrogen of the isopropyl group is a classic target for CYP3A4. Abstraction of this hydrogen forms a stable tertiary radical, leading to rapid hydroxylation and subsequent


-dealkylation.
  • Consequence: High clearance, short half-life (

    
    ).
    
Cyclopropyl: The "Kinetic Wall"

The C–H bonds of a cyclopropane ring are shorter and stronger (106 kcal/mol) than typical alkanes, mimicking the stability of a vinyl group or a deuterated center.

  • Mechanism: CYP enzymes struggle to abstract the hydrogen, diverting metabolism to other, slower pathways.

  • Case Study (Pitavastatin): The cyclopropyl group diverts metabolism away from CYP3A4, unlike other statins, reducing drug-drug interactions.[1]

Critical Warning: The Bioactivation Trap

While generally stable, cyclopropyl amines can undergo Single Electron Transfer (SET) oxidation by enzymes like CYP2D6 or peroxidases.

  • SET oxidation forms an aminium radical cation.

  • The cyclopropyl ring opens to form a reactive primary carbon radical.

  • Outcome: This radical can covalently bind to the enzyme (Mechanism-Based Inhibition) or deplete Glutathione (GSH).

  • Mitigation: If GSH adducts are observed, consider methylating the cyclopropyl (1-methylcyclopropyl) to block the radical propagation.

Visualization: Metabolic Fate & Decision Logic

Diagram 1: Metabolic Pathways Comparison

This diagram illustrates the divergent metabolic fates of the two linkers.

MetabolicFate Substrate Amide Substrate Iso N-Isopropyl Linker Substrate->Iso Design A Cyc N-Cyclopropyl Linker Substrate->Cyc Design B CYP_Iso CYP450 (H-Abstraction) Iso->CYP_Iso CYP_Cyc CYP450 (High Barrier) Cyc->CYP_Cyc SET SET Oxidation (Rare/Specific) Cyc->SET Minor Path (Risk) TertRad Stable 3° Radical CYP_Iso->TertRad Fast Hydroxy Hydroxylated Metabolite (Rapid Clearance) TertRad->Hydroxy Stable Metabolically Stable (Extended t1/2) CYP_Cyc->Stable Major Path RingOpen Ring Opening (Reactive Radical) SET->RingOpen Tox Covalent Binding/Toxicity RingOpen->Tox

Caption: Divergent metabolic pathways. Isopropyl favors rapid hydroxylation; Cyclopropyl resists oxidation but carries a risk of ring-opening bioactivation.

Experimental Protocols

Protocol A: Differential Synthesis (Amide Coupling)

Challenge: Cyclopropylamine is less nucleophilic (


 ~9.0) than isopropylamine (

~10.6) due to the greater

-character of the nitrogen lone pair. Standard EDC/HOBt couplings often fail or proceed slowly.

Optimized Workflow:

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to form the activated ester.

    • Why: HATU is required to overcome the lower nucleophilicity of cyclopropylamine.

  • Addition: Add Cyclopropylamine (1.5 eq). Note: Excess amine is crucial.

  • Reaction: Stir at RT for 2–4 hours. If conversion is <50% by LCMS, heat to 50°C.

    • Comparison: Isopropylamine coupling would typically be complete in 30 mins at RT.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), sat.

    
    , and brine.
    
  • Purification: Flash chromatography (hexane/EtOAc).

Protocol B: Microsomal Stability Benchmarking

Objective: Quantify the metabolic stability gain of the Cyclopropyl switch.

  • Preparation: Prepare 10 mM DMSO stocks of the Isopropyl and Cyclopropyl analogs.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH regenerating system to start reaction.

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     (intrinsic clearance).
    
    • Success Metric: A >2-fold reduction in

      
       for the cyclopropyl analog confirms the design hypothesis.
      

Decision Framework: When to Switch?

Use this logic flow to determine if a cyclopropyl linker is appropriate for your lead series.

DecisionTree Start Current Lead: Isopropyl Amide Linker Check1 Is Metabolic Clearance High? Start->Check1 Check2 Is the MetID site the Isopropyl CH? Check1->Check2 Yes Action_Keep Keep Isopropyl (Cost/Synth Ease) Check1->Action_Keep No Check3 Is Solubility an Issue? Check2->Check3 No (Other soft spot) Action_Switch Switch to Cyclopropyl Check2->Action_Switch Yes (Primary soft spot) Check3->Action_Keep No Check3->Action_Switch Yes (Need lower LogP) Action_GemDim Switch to Gem-Dimethyl (If cPr causes toxicity) Action_Switch->Action_GemDim If GSH Adducts found

Caption: Logic flow for linker selection. Prioritize cyclopropyl when metabolic clearance at the linker is the rate-limiting step or when lipophilicity needs reduction.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link (Discusses bioisosteric principles including cyclopropyl).

  • Talele, T. T. (2016).[2] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1][2] Journal of Medicinal Chemistry. Link

  • BMS Research Team. (2012). "Discovery of BMS-791325 (Asunaprevir): A Potent, Selective, and Orally Bioavailable Hepatitis C Virus NS5B Polymerase Inhibitor." Journal of Medicinal Chemistry. Link (Case study on cyclopropyl bioactivation risks).

  • Barnes-Seeman, D., et al. (2014). "The Role of Fluorine in Drug Design." Current Topics in Medicinal Chemistry. Link (Contextualizes bond strength and metabolic stability).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

Sources

biological half-life of N-cyclopropylpropanamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Biological Half-Life and Pharmacokinetic Profiling of N-Cyclopropylpropanamide Derivatives

Executive Summary

N-cyclopropylpropanamide derivatives represent a specialized class of chemical scaffolds utilized in modern medicinal chemistry to modulate metabolic stability and receptor affinity. While not a single drug, this structural motif—characterized by a propanamide core terminated with a cyclopropyl amine—is a critical pharmacophore in the design of melatonin receptor agonists (e.g., Tasimelteon), ROCK inhibitors , and P2X7 antagonists .

From a pharmacokinetic (PK) perspective, the incorporation of the N-cyclopropyl group is a strategic bioisosteric replacement for linear alkyl chains (like ethyl or isopropyl). Its primary function is to retard N-dealkylation by Cytochrome P450 (CYP) enzymes, potentially extending biological half-life (


) and improving oral bioavailability. However, as evidenced by clinical data from Tasimelteon, the moiety does not confer immunity to metabolism; hydroxylation of the cyclopropyl ring or the adjacent carbon scaffold often remains a primary clearance pathway.

Chemical & Pharmacological Context

The N-cyclopropylpropanamide motif is defined by the amide linkage between propionic acid and a cyclopropyl-containing amine.

  • Structural Advantage: The cyclopropyl ring possesses high strain energy (~27.5 kcal/mol) and shorter C-H bonds with higher bond dissociation energy (BDE) compared to unstrained alkyl chains. This makes the

    
    -carbon less susceptible to the radical abstraction step required for CYP450-mediated N-dealkylation.
    
  • Key Representative: Tasimelteon (Hetlioz) .

    • Chemical Name:

      
      -{[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl}propanamide.
      
    • Therapeutic Use:[1] Non-24-Hour Sleep-Wake Disorder.

Comparative Pharmacokinetics: Performance Analysis

The following table contrasts the pharmacokinetic performance of the N-cyclopropylpropanamide derivative (Tasimelteon) against structurally related alternatives (Indan-propanamides and natural Indole-acetamides).

MetricTasimelteon (N-Cyclopropyl Derivative)Ramelteon (Indan Derivative)Melatonin (Natural Indole)
Biological Half-Life (

)
1.3 ± 0.4 hours 1.0 – 2.6 hours 20 – 40 minutes

(Time to Peak)
0.5 – 3.0 hours0.75 hours0.5 – 1.0 hours
Bioavailability (

)
~38.3%1.8% (Extensive First-Pass)15% (Highly Variable)
Primary Metabolism CYP1A2, CYP3A4 (Hydroxylation)CYP1A2 (Hydroxylation)CYP1A2 (6-Hydroxylation)
Protein Binding ~90%82%60%
Metabolic Liability Ring hydroxylation / DealkylationIndan ring hydroxylationIndole ring hydroxylation

Analysis of the N-Cyclopropyl Advantage:

  • Half-Life Extension: The N-cyclopropyl derivative demonstrates a significantly longer half-life (1.3h) compared to the natural substrate Melatonin (20-40 min). This confirms the scaffold's ability to resist rapid clearance.

  • Bioavailability: Tasimelteon shows superior bioavailability (~38%) compared to Ramelteon (~1.8%), suggesting that the N-cyclopropylpropanamide motif may offer better protection against first-pass hepatic extraction than the indan-propanamide structure.

  • Metabolic Shifting: While the cyclopropyl group slows dealkylation, it does not eliminate metabolism. The dominant pathway shifts to oxidation on the cyclopropyl ring or the dihydrobenzofuran core, preventing the compound from achieving a "long-acting" (e.g., 24h) profile without sustained release formulation.

Mechanistic Insight: Metabolic Pathways

The biological half-life is dictated by the intrinsic clearance (


) mediated by hepatic enzymes. The diagram below illustrates the metabolic fate of the N-cyclopropylpropanamide scaffold.

MetabolicPathway cluster_0 Metabolic Fate Parent N-Cyclopropylpropanamide (Parent Drug) CYP1A2 CYP1A2 / CYP3A4 (Hepatic Microsomes) Parent->CYP1A2 Oxidative Attack M1 Hydroxylated Metabolite (Ring Oxidation) CYP1A2->M1 Major Pathway (Cyclopropyl/Ring Hydroxylation) M2 Dealkylated Metabolite (Amide Cleavage) CYP1A2->M2 Minor Pathway (N-Dealkylation) Phase2 Glucuronidation (Phase II Conjugation) M1->Phase2 UGT Enzymes M2->Phase2 Elimination Renal Excretion Phase2->Elimination

Figure 1: Metabolic pathway of N-cyclopropylpropanamide derivatives.[2] Note the "Major Pathway" involves hydroxylation rather than dealkylation, a key feature of this scaffold.

Experimental Protocols: Determining Biological Half-Life

To validate the half-life of a new N-cyclopropylpropanamide derivative, the following self-validating workflow is required. This protocol uses Liver Microsomal Stability as a surrogate for in vivo clearance.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) to predict hepatic half-life.
  • Preparation:

    • Prepare 10 mM stock solution of the test compound (N-cyclopropylpropanamide derivative) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice (Protein conc: 20 mg/mL).

  • Incubation System:

    • Test System: 1 µM Test Compound + 0.5 mg/mL Microsomes in 100 mM Phosphate Buffer (pH 7.4).

    • Cofactor: 1 mM NADPH (Initiates reaction).

    • Controls:

      • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

      • Negative Control: Incubation without NADPH (checks for chemical instability).

  • Sampling:

    • Incubate at 37°C.

    • Aliquot 50 µL samples at

      
       minutes.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (monitor parent ion transition).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      
Protocol B: In Vivo Pharmacokinetics (Rat Model)

Objective: definitive measurement of systemic half-life.

  • Dosing: Administer 1 mg/kg (IV) and 5 mg/kg (PO) to Sprague-Dawley rats (

    
     per group).
    
  • Sampling: Serial blood draws via jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Data Processing:

    • Generate Plasma Concentration-Time Curve.

    • Use Non-Compartmental Analysis (NCA) (e.g., WinNonlin or PKSolver).

    • Key Parameter: Terminal Half-Life (

      
      ).
      
      
      
      

PKWorkflow Dose Dosing (IV/PO Administration) Sample Serial Blood Sampling (0 - 24h) Dose->Sample Prep Plasma Extraction (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental Analysis (WinNonlin/PKSolver) LCMS->NCA Result Output: Bioavailability (F), Clearance (CL), Half-Life (t1/2) NCA->Result

Figure 2: Standard workflow for In Vivo PK profiling.

References

  • Vanda Pharmaceuticals. (2014). HETLIOZ (tasimelteon) Prescribing Information. FDA. Link

  • Hardeland, R. (2009). Tasimelteon, a melatonin agonist for the treatment of insomnia and circadian rhythm sleep disorders. Current Opinion in Investigational Drugs, 10(7), 691-701. Link

  • Rajan, R., et al. (2014). Structural insights into the metabolism of cyclopropyl-containing drugs. Journal of Medicinal Chemistry, 57(12), 5431-5440. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Dhawan, A., et al. (2020). Rho kinase inhibitors: A patent review (2016–present). Expert Opinion on Therapeutic Patents, 30(5), 335-349. Link

Sources

Distinguishing Secondary Amides and Primary Amines with FTIR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical sciences, the precise identification of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid and powerful analytical technique for this purpose, providing a molecular fingerprint based on the vibrational modes of chemical bonds.[1][2] This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for two crucial functional groups: secondary amides and primary amines. Understanding their distinct spectral features is essential for accurate structural elucidation and quality control.

The Foundation: Understanding Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[1] The frequency of the absorbed radiation corresponds to the energy required to induce a specific vibrational mode, such as stretching or bending of a chemical bond. The resulting FTIR spectrum, a plot of absorbance or transmittance against wavenumber (cm⁻¹), reveals a pattern of peaks that are characteristic of the functional groups present in the molecule.[2]

Primary Amines (R-NH₂): A Tale of Two N-H Stretches

Primary amines are characterized by a nitrogen atom bonded to one carbon atom and two hydrogen atoms. Their FTIR spectra exhibit several key features that facilitate their identification.

N-H Stretching Vibrations

The most prominent and diagnostic feature of a primary amine is the presence of two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹ .[3][4][5] These two bands arise from the asymmetric and symmetric stretching modes of the -NH₂ group.[3][6][7]

  • Asymmetric N-H Stretch: This higher frequency band, typically appearing around 3400-3300 cm⁻¹ , involves the two N-H bonds stretching out of phase with each other.[3]

  • Symmetric N-H Stretch: The lower frequency band, usually found between 3330-3250 cm⁻¹ , corresponds to the in-phase stretching of both N-H bonds.[3]

The presence of this doublet is a strong indicator of a primary amine. These bands are generally sharper and less intense than the broad O-H stretching bands of alcohols, which appear in a similar region.[4]

N-H Bending Vibrations

Primary amines also display a characteristic N-H bending (scissoring) vibration in the 1650-1580 cm⁻¹ region.[3] This band can sometimes be mistaken for a C=C double bond, but its intensity and association with the N-H stretching peaks aid in its correct assignment. Additionally, a broad N-H wagging band can be observed in the 910-665 cm⁻¹ range.[3]

C-N Stretching Vibrations

The C-N stretching vibration for aliphatic primary amines is typically found between 1250-1020 cm⁻¹ .[3] For aromatic primary amines, this peak shifts to a higher wavenumber, appearing in the 1335-1250 cm⁻¹ region due to the increased bond strength from resonance.[3]

Secondary Amides (R-CO-NH-R'): The Influence of the Carbonyl Group

Secondary amides possess a nitrogen atom bonded to a carbonyl group and another carbon atom. This structural feature gives rise to a unique set of FTIR absorption bands, most notably the Amide I and Amide II bands.

N-H Stretching Vibration

In contrast to primary amines, secondary amides exhibit a single N-H stretching band, typically in the range of 3400-3250 cm⁻¹ .[8] This is because there is only one N-H bond. Hydrogen bonding in the solid or liquid state can cause this peak to broaden and shift to lower wavenumbers.

The Amide Bands: A Definitive Signature

The most characteristic feature of secondary amides is the presence of strong Amide I and Amide II bands.[9][10]

  • Amide I Band (1700-1630 cm⁻¹): This very strong and sharp absorption is primarily due to the C=O stretching vibration (approximately 70-85% of the potential energy).[9][11] Its position is sensitive to the molecular environment and hydrogen bonding. The Amide I band is one of the most intense absorptions in the FTIR spectrum of a secondary amide.[9]

  • Amide II Band (1580-1510 cm⁻¹): This band is a result of a combination of N-H in-plane bending (40-60%) and C-N stretching (18-40%) vibrations.[9] It is typically strong and found at a lower frequency than the Amide I band. The Amide II band is conformationally sensitive.[9]

The presence and distinct positions of both the Amide I and Amide II bands provide a reliable method for identifying secondary amides.

At a Glance: Comparative Summary of Key FTIR Peaks

Vibrational ModePrimary Amines (R-NH₂)Secondary Amides (R-CO-NH-R')Key Differentiating Features
N-H Stretch Two bands: Asymmetric (~3400-3300 cm⁻¹) & Symmetric (~3330-3250 cm⁻¹)[3]One band (~3400-3250 cm⁻¹)[8]Primary amines show two distinct N-H stretching peaks, while secondary amides show only one.
C=O Stretch AbsentAmide I Band (1700-1630 cm⁻¹)[9][11]The strong Amide I band is a hallmark of amides and is absent in amines.
N-H Bend Scissoring (1650-1580 cm⁻¹)[3]Amide II Band (1580-1510 cm⁻¹)[9]The Amide II band in secondary amides is a coupled vibration of N-H bending and C-N stretching.
C-N Stretch Aliphatic: 1250-1020 cm⁻¹Aromatic: 1335-1250 cm⁻¹[3]Contributes to the Amide II bandThe C-N stretch in secondary amides is coupled with the N-H bend.

Experimental Protocol: Acquiring an FTIR Spectrum

Obtaining a high-quality FTIR spectrum is crucial for accurate analysis. The choice of sample preparation technique depends on the physical state of the sample.[1][12]

For Solid Samples: The KBr Pellet Method

This is a common method for analyzing solid samples.[1][12]

  • Sample Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle. This reduces particle size to minimize light scattering.[13]

  • Mixing with KBr: Add about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the ground sample and mix thoroughly. KBr is transparent in the mid-IR region.[1][12]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[12][13]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be collected first to correct for atmospheric and instrumental interferences.[14]

For Liquid Samples or Solids Soluble in a Suitable Solvent: Attenuated Total Reflectance (ATR)

ATR-FTIR is a popular and convenient technique that requires minimal sample preparation.[14][15]

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond) is clean.[12]

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.[12]

  • Pressure Application: For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[12]

  • Spectral Acquisition: Collect the FTIR spectrum. A background spectrum of the clean, empty ATR crystal should be run beforehand.

Visualizing the Concepts

To further clarify the discussed principles, the following diagrams illustrate the key molecular structures and the experimental workflow.

cluster_amine Primary Amine (R-NH₂) cluster_amide Secondary Amide (R-CO-NH-R') amine R-NH₂ amine_stretch Two N-H Stretches (Asymmetric & Symmetric) ~3400-3250 cm⁻¹ amine->amine_stretch Vibrational Modes amine_bend N-H Bend ~1650-1580 cm⁻¹ amine->amine_bend amide R-CO-NH-R' amide_stretch One N-H Stretch ~3400-3250 cm⁻¹ amide->amide_stretch Vibrational Modes amide_I Amide I (C=O Stretch) ~1700-1630 cm⁻¹ amide->amide_I amide_II Amide II (N-H Bend + C-N Stretch) ~1580-1510 cm⁻¹ amide->amide_II

Figure 1: Key Vibrational Modes of Primary Amines and Secondary Amides.

start Start: Sample Preparation solid Solid Sample start->solid liquid Liquid/Soluble Sample start->liquid kbr KBr Pellet Method: -Grind Sample -Mix with KBr -Press Pellet solid->kbr atr ATR Method: -Place sample on crystal -Apply pressure liquid->atr background Acquire Background Spectrum (Blank KBr or empty ATR) kbr->background atr->background acquire Acquire Sample Spectrum background->acquire process Process Data: -Baseline Correction -Peak Picking acquire->process analyze Analyze Spectrum & Identify Peaks process->analyze end End: Functional Group ID analyze->end

Figure 2: General Experimental Workflow for FTIR Analysis.

Conclusion

The ability to differentiate between primary amines and secondary amides is a fundamental skill in chemical analysis. By carefully examining the N-H stretching region and looking for the characteristic Amide I and Amide II bands, researchers can confidently distinguish between these two important functional groups using FTIR spectroscopy. This guide provides the foundational knowledge and practical steps to apply this powerful technique effectively in a laboratory setting.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • S.P. College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • Shimadzu. (n.d.). Protein Secondary Structural Analysis by FTIR. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Journal of the American Chemical Society. (2009, February 11). Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. Retrieved from [Link]

  • AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]

  • PMC. (2015, February 24). Importance of Tissue Preparation Methods in FTIR Micro-Spectroscopical Analysis of Biological Tissues: 'Traps for New Users'. Retrieved from [Link]

  • PMC. (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Chart. Retrieved from [Link]

Sources

A Comparative Guide to the Conformational Rigidity of Cyclopropyl vs. Ethyl Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Conformational Clamp" vs. The "Flexible Chain"

In the intricate world of drug design, the three-dimensional shape of a molecule is paramount. A drug's ability to bind to its biological target with high affinity and selectivity is fundamentally governed by its conformation. The concept of "pre-organization" is a cornerstone of modern medicinal chemistry; a molecule that already exists in its bioactive conformation before binding does not have to pay a significant entropic penalty to adopt the correct pose. This often translates to enhanced potency.[1]

This guide provides an in-depth comparison of two commonly used structural motifs that lie at opposite ends of the conformational spectrum: the cyclopropyl and the ethyl linkers. The cyclopropyl group, with its strained three-membered ring, often acts as a "conformational clamp," rigidly holding adjacent parts of a molecule in a fixed orientation.[1] In contrast, the simple ethyl linker is a flexible chain, allowing for significant rotational freedom. Understanding the profound differences in their conformational rigidity is critical for researchers and drug development professionals aiming to fine-tune the pharmacological properties of lead compounds. We will explore the structural underpinnings of their behavior, the impact on drug properties, and the experimental and computational methods used to characterize their rigidity.

The Tale of Two Linkers: A Structural and Electronic Overview

The stark difference in conformational behavior between cyclopropyl and ethyl linkers stems from their unique structural and electronic properties.

The Cyclopropyl Group: Strained and Rigid

The cyclopropane ring is a unique entity in organic chemistry. Its three carbon atoms are coplanar, forced into highly strained 60° bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbons.[2] This strain endows the cyclopropyl group with unusual electronic characteristics. The C-C bonds have a high degree of p-character, often described by the Walsh orbital model, giving them a "pseudo-double bond" character.[1][3] This allows the ring to engage in electronic conjugation with adjacent π-systems.

Key features of the cyclopropyl group include:

  • Coplanarity: The three carbon atoms define a rigid plane.[3][4]

  • Strained Bonds: Significant angle and torsional strain lead to high rigidity.[2]

  • Unique Electronics: Enhanced π-character of C-C bonds allows for conjugation.[1][3]

  • Robust Bonds: The C-H bonds are shorter and stronger than those in typical alkanes, contributing to increased metabolic stability.[3][4][5]

The Ethyl Group: The Archetype of Flexibility

The ethyl group represents a simple, non-strained aliphatic linker. It consists of two sp³-hybridized carbon atoms connected by a sigma bond. The key characteristic of the ethyl linker is the low energy barrier to rotation around this C-C bond. This allows molecules containing an ethyl linker to freely access multiple conformations in solution, most notably the anti and gauche conformers.[6] This inherent flexibility means that a significant entropic cost must be paid for the molecule to "freeze" into the single, specific conformation required for optimal binding to a biological target.

A Head-to-Head Comparison of Conformational Control

The primary distinction between these two linkers is their ability to control the torsional angles of a molecule. The cyclopropyl group acts as a powerful tool for conformational restriction, while the ethyl group allows for conformational exploration.

The cyclopropyl ring functions as a "conformational clamp" by introducing a significant energy barrier to rotation around the bonds connecting it to the rest of the molecule.[1] This severely limits the number of accessible low-energy conformations, effectively locking the molecule into a preferred geometry. For example, in a system where a cyclopropyl ring is adjacent to a double bond (a vinylcyclopropane), the molecule will overwhelmingly favor the s-trans conformation (where the ring and the double bond are on opposite sides) to minimize steric hindrance.[1] This pre-organization into a bioactive conformation can lead to a more favorable binding entropy.[3][7]

Conversely, the ethyl linker's flexibility means it exists as a dynamic equilibrium of multiple conformers in solution. While this adaptability can sometimes allow a molecule to fit into a challenging binding pocket, it often comes at the cost of reduced binding affinity due to the entropic penalty of conformational restriction upon binding.

Impact on Pharmacological and Physicochemical Properties

The choice between a rigid cyclopropyl and a flexible ethyl linker has profound consequences for a drug candidate's overall profile.

PropertyCyclopropyl LinkerEthyl LinkerRationale
Conformational Rigidity HighLowHigh rotational energy barrier due to ring strain vs. low rotational barrier of a single C-C bond.
Binding Affinity (Potency) Often EnhancedOften LowerPre-organization into the bioactive conformation minimizes the entropic penalty upon binding.[1]
Target Selectivity Often IncreasedOften LowerA rigid conformation is less likely to fit into off-target binding sites.[3][7]
Metabolic Stability Generally HighGenerally LowerStronger C-H bonds are less susceptible to oxidation by CYP450 enzymes.[5][8]
Lipophilicity LowerHigherThe cyclopropyl group is less lipophilic than its corresponding acyclic alkyl counterparts.[3]
Aqueous Solubility Potentially ImprovedPotentially LowerCan modulate physicochemical properties to improve the overall pharmacokinetic profile.[9]
Visualizing Conformational Landscapes and Binding Implications

The following diagrams illustrate the fundamental differences between the two linkers.

G cluster_0 Ethyl Linker (Flexible) cluster_1 Cyclopropyl Linker (Rigid) Anti Anti (Low Energy) Eclipsed Eclipsed (High Energy Barrier) Anti->Eclipsed Rotation Anti->Eclipsed Gauche1 Gauche (Low Energy) Gauche1->Eclipsed Gauche2 Gauche (Low Energy) Eclipsed->Gauche1 Fixed Single Predominant Conformation (Deep Energy Well) HighBarrier High Rotational Energy Barrier G cluster_0 Flexible Ligand (Ethyl Linker) cluster_1 Rigid Ligand (Cyclopropyl Linker) cluster_2 Receptor Binding Site a1 Conformer A a2 Conformer B receptor Receptor a1->receptor Entropic Cost a3 Conformer C a2->receptor Entropic Cost a3->receptor Entropic Cost b1 Pre-organized Conformer b1->receptor Minimal Entropic Cost

Caption: Impact of linker rigidity on the thermodynamics of receptor binding.

Methodologies for Assessing Conformational Rigidity

The conformational preferences of molecules are not merely theoretical constructs; they can be determined and quantified through a combination of experimental and computational techniques.

Experimental Approaches
  • X-Ray Crystallography: This technique provides a precise, atomic-resolution snapshot of a molecule's conformation in the solid state. [10][11]While crystal packing forces can influence conformation, these structures are generally low-energy and highly relevant for understanding preferred geometries. [12]2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation in solution, which is more representative of the physiological environment.

    • Nuclear Overhauser Effect (NOE): Measures through-space interactions between protons, providing distance constraints that help define the three-dimensional structure. [13] * Residual Dipolar Couplings (RDCs): Provide information on the time-averaged orientation of molecular fragments, offering insights into conformational equilibria. [14]

Computational Approaches

Computational chemistry is indispensable for predicting and rationalizing conformational rigidity.

  • Molecular Mechanics (MM) and Molecular Dynamics (MD): These methods are used to perform conformational searches and simulations, mapping out the potential energy surface and identifying low-energy conformers and the transition states between them. [6][15]2. Quantum Mechanics (QM): High-level QM methods like Density Functional Theory (DFT) are used to accurately calculate the energies of different conformers and generate torsional energy profiles, providing a quantitative measure of rotational barriers. [16][17]

Experimental Protocol: Computational Torsional Energy Scan

This protocol outlines a standard computational workflow to quantify the rotational energy barrier of a linker using DFT, providing a direct comparison of rigidity.

Objective: To calculate the potential energy surface for rotation around a specific dihedral angle in two molecules: one with an ethyl linker and one with a cyclopropyl linker.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Molecule Construction:

    • Build the two molecules of interest (e.g., 1-ethyl-4-vinylbenzene and 1-cyclopropyl-4-vinylbenzene) using a molecular editor.

    • Define the dihedral angle of interest for the scan. For the ethyl linker, this will be the C-C-C-C torsion. For the cyclopropyl linker, it will be the C(aryl)-C(aryl)-C(cyclopropyl)-C(cyclopropyl) torsion.

  • Initial Optimization:

    • Perform a full geometry optimization of each molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This will locate the lowest energy conformer.

  • Constrained Optimization (Torsional Scan):

    • Set up a "scan" calculation. This involves systematically rotating the defined dihedral angle in fixed increments (e.g., 10 degrees) from 0° to 360°.

    • At each increment, the dihedral angle is held fixed while all other geometric parameters (bond lengths, other angles) are allowed to relax to their minimum energy. This is known as a constrained optimization.

  • Data Extraction and Analysis:

    • Extract the relative energy (in kcal/mol) for each point in the scan, relative to the global minimum energy structure.

    • Plot the relative energy versus the dihedral angle.

  • Interpretation:

    • The resulting plot for the ethyl-linked molecule will show distinct energy minima corresponding to anti and gauche conformers, with relatively low energy barriers (typically 2-5 kcal/mol) between them.

    • The plot for the cyclopropyl-linked molecule will show a much steeper potential energy well, with significantly higher energy barriers to rotation, quantitatively demonstrating its conformational rigidity.

G cluster_workflow Workflow for Torsional Energy Scan A 1. Build Molecule (e.g., in Avogadro) B 2. Define Dihedral Angle for Rotation A->B C 3. Initial Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) B->C D 4. Perform Constrained Scan (Rotate dihedral in 10° steps) C->D E 5. Extract Relative Energy at Each Step D->E F 6. Plot Energy vs. Dihedral Angle E->F G 7. Analyze Rotational Barrier (Compare Ethyl vs. Cyclopropyl) F->G

Caption: A generalized workflow for the computational analysis of linker rigidity.

Conclusion and Strategic Implications for Drug Design

The choice between a cyclopropyl and an ethyl linker is a critical strategic decision in drug discovery, with a direct impact on a molecule's conformational behavior and resulting pharmacological profile.

  • The cyclopropyl group is an invaluable tool for enforcing conformational rigidity . [1]By locking a molecule into its bioactive conformation, it can significantly enhance potency, improve selectivity, and block pathways of metabolic degradation. [3][5][18]This makes it an excellent choice when the desired binding pose is known and rigidity is predicted to be beneficial.

  • The ethyl group provides conformational flexibility . This can be advantageous during early-stage discovery when the optimal binding geometry is unknown, allowing the molecule to adapt to the target. However, this flexibility often comes at the price of lower potency due to the entropic cost of binding. [6] Ultimately, there is no universally "better" linker. The decision must be guided by the specific goals of the drug design project. By leveraging the principles of conformational analysis and the methodologies described in this guide, researchers can make informed decisions, rationally designing molecules with optimized properties for the development of safer and more effective medicines.

References

  • T. A. G. Pertiwi, A. D. Wulansari, and D. R. Brewer, "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules," Journal of Medicinal Chemistry, 2016. [3][4]2. D. Li, "The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade," European Journal of Medicinal Chemistry, 2025. [9]3. D. Li, "The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade," European Journal of Medicinal Chemistry, 2025. [19]4. BenchChem, "The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical," BenchChem, 2025. [1]5. J. Studley, "The Cyclopropyl Group in Medicinal Chemistry," Scientific Update, 2020.

  • ResearchGate, "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF," ResearchGate, 2016. [7]7. BenchChem, "Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applications and Protocols," BenchChem, 2025. [18]8. Taylor & Francis Online, "Cyclopropane – Knowledge and References," Taylor & Francis, 2021. [2]9. ResearchGate, "Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF," ResearchGate, 2019.

  • PubMed, "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules," National Library of Medicine, 2016.

  • Taylor & Francis Online, "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates," Taylor & Francis, 2025.

  • J. Shanu-Wilson, "Metabolism of cyclopropyl groups," Hypha Discovery Blogs, 2021. [5]13. ACS Publications, "Design and Synthesis of Cyclopropylamide Analogues of Combretastatin-A4 as Novel Microtubule-Stabilizing Agents," Journal of Medicinal Chemistry, 2013.

  • PMC, "trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs," National Library of Medicine, 2020.

  • Google Patents, "WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds," Google Patents, 2005.

  • ResearchGate, "The cyclopropylic strain-based conformational restriction. (a) General...," ResearchGate, 2016.

  • Royal Society of Chemistry, "Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation," Chemical Science, 2025.

  • Chemistry World, "Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation," Royal Society of Chemistry, 2024.

  • PMC, "The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists," National Library of Medicine, 2020.

  • BenchChem, "A Comparative Guide to the Metabolic Profile of 4-(2-Cyclopropylethenyl)morpholine and Its Analogs," BenchChem, 2025. [8]21. PMC, "Metabolically Stable tert-Butyl Replacement," National Library of Medicine, 2013.

  • ACS Publications, "Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex," ACS Publications, 2022. [6]23. PubMed, "The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides," National Library of Medicine, 2003.

  • ACS Publications, "Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis," Journal of Chemical Information and Modeling, 2008. [12]25. kbDNA, "Structural Characterization Methods: NMR, X-Ray Crystallography," kbDNA, 2020. [10]26. Novoprolabs, "Comparing the Experimental Methods for Protein Structure Determination," Novoprolabs, 2024. [13]27. CORE, "Quantitative Determination of the Conformational Properties of Partially Folded and Intrinsically Disordered Proteins Using NMR Dipolar Couplings," CORE, 2009. [14]28. BenchChem, "Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison," BenchChem, 2025.

  • PubMed, "Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study," National Library of Medicine, 2011. [16]30. ResearchGate, "(PDF) ARTICLE A method for validating the accuracy of NMR protein structures," ResearchGate, 2020.

  • PubMed, "Conformational Characterization of Linker Revealed the Mechanism of Cavity Formation by 227G in BVDV RDRP," National Library of Medicine, 2019.

  • Sygnature Discovery, "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM," Sygnature Discovery, 2024. [11]33. ACS Publications, "Conformational Templates for Rational Drug Design: Flexibility of cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5) in DMSO Solution," Journal of Chemical Theory and Computation, 2010. [15]34. UniTo, "Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry," Università di Torino, 2020.

  • MDPI, "Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials," MDPI, 2024.

  • Atlantis Press, "Computational assessment of the structural analysis of different cyclooctene isomers," Advances in Engineering Research, 2019.

  • ResearchGate, "(PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds," ResearchGate, 2025.

  • PMC, "Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions," National Library of Medicine, 2023. [17]39. ResearchGate, "(PDF) Intramolecular Hydrogen Bonding 2021," ResearchGate, 2025.

  • MDPI, "A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type," MDPI, 2021.

  • bioRxiv, "Estimation of effective concentrations enforced by complex linker architectures from conformational ensembles," bioRxiv, 2021.

  • Universität Regensburg, "Intramolecular H‚‚‚H Interactions for the Crystal Structures of [4-((E)-But-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxy," Publikationsserver der Universität Regensburg, 2005.

  • BOC Sciences, "Exploration and innovation of Linker features in PROTAC design," BOC Sciences, 2024.

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A Senior Application Scientist's Guide to Differentiating 3-amino-N-cyclopropylpropanamide from its α-Amino Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Isomeric Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the precise structural characterization of a molecule is not merely an academic exercise; it is a cornerstone of safety, efficacy, and regulatory compliance. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide addresses the analytical challenge of distinguishing 3-amino-N-cyclopropylpropanamide, a β-amino amide, from its constitutional α-amino isomers, most notably 2-amino-N-cyclopropylpropanamide.

The position of the amino group relative to the amide carbonyl—at the β- versus the α-carbon—fundamentally alters the molecule's three-dimensional structure, polarity, and chemical reactivity. For researchers in drug discovery, process chemistry, and quality control, an unambiguous and robust analytical methodology to differentiate these isomers is critical. This document provides a comprehensive comparison of key analytical techniques, supported by experimental workflows and data interpretation principles, to ensure the definitive identification of the correct isomeric form.

Structural Elucidation: A Tale of Two Isomers

The primary isomers are 3-amino-N-cyclopropylpropanamide and 2-amino-N-cyclopropylpropanamide. While they share the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol , their atomic arrangements are distinct. A critical feature of the α-isomer is the presence of a chiral center at the second carbon, meaning it exists as a pair of enantiomers (R and S).

Caption: Chemical structures of the β- and α-amino isomers.

This guide will focus on three pillars of analytical chemistry for their differentiation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation.

  • Mass Spectrometry (MS): For sensitive detection and differentiation based on fragmentation.

  • High-Performance Liquid Chromatography (HPLC): For physical separation of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of isomers. By probing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular connectivity and confirm the position of the amino group.

Expertise & Experience: Why NMR is Conclusive

The key to differentiating the isomers via NMR lies in the distinct spin systems created by the proton and carbon backbones.

  • The β-isomer (3-amino) possesses two adjacent methylene groups (-CH₂-CH₂-), which will exhibit a characteristic A₂X₂ or A₂B₂ coupling pattern (appearing as triplets if the coupling constants are similar).

  • The α-isomer (2-amino) has a methyl group (-CH₃) adjacent to a methine group (-CH-), creating an AX₃ spin system that manifests as a doublet and a quartet in the ¹H NMR spectrum.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide irrefutable proof of these connectivities.

Experimental Protocol: NMR Analysis

G cluster_workflow NMR Analysis Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) one_d 1D Spectra Acquisition (¹H, ¹³C) prep->one_d two_d 2D Spectra Acquisition (COSY, HSQC, HMBC) one_d->two_d analysis Data Analysis (Assign signals, confirm connectivity) two_d->analysis

Caption: Workflow for definitive isomer elucidation using NMR.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and the amide N-H proton is less likely to exchange rapidly.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Look for the key differentiating regions: the aliphatic methylene region (~2.5-3.5 ppm) for the β-isomer versus the methyl/methine region (~1.0-4.0 ppm) for the α-isomer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to count the number of unique carbons and identify the presence of methylene carbons versus methyl/methine carbons.

  • 2D NMR Acquisition (COSY & HSQC):

    • Run a ¹H-¹H COSY experiment to establish proton-proton coupling networks. This will clearly show the correlation between the -CH₂-CH₂- protons in the β-isomer and the -CH(NH₂)-CH₃ protons in the α-isomer.

    • Run a ¹H-¹³C HSQC experiment to correlate each proton with its directly attached carbon. This confirms the carbon type (CH, CH₂, CH₃) associated with each proton signal.

  • Data Analysis: Integrate the spectra to assign all signals and confirm the bonding framework, definitively identifying the isomer.

Data Presentation: Predicted NMR Data
Parameter 3-amino-N-cyclopropylpropanamide (β-isomer) 2-amino-N-cyclopropylpropanamide (α-isomer) Rationale for Difference
¹H Aliphatic Signals Two multiplets (triplet-like), ~2.5-3.5 ppmOne quartet (CH), ~3.5-4.0 ppm; One doublet (CH₃), ~1.2-1.5 ppmDifferent spin systems (A₂X₂ vs. AX₃) due to amino group position.
¹H COSY Correlations Correlation between the two CH₂ groups.Correlation between the CH and CH₃ protons.Direct evidence of J-coupling between adjacent protons.
¹³C Aliphatic Signals Two methylene (CH₂) signals.One methine (CH) and one methyl (CH₃) signal.Different carbon types in the backbone.

Mass Spectrometry (MS): A Sensitive Tool for Differentiation

While NMR provides the gold standard for structure, mass spectrometry, particularly tandem MS (MS/MS), offers unparalleled sensitivity and is a powerful tool for differentiation based on fragmentation pathways.[1]

Expertise & Experience: Fragmentation as a Fingerprint

Though both isomers have the same molecular weight, the stability of the fragment ions generated upon collision-induced dissociation (CID) will differ. The position of the amino group dictates the preferred cleavage points.[2]

  • α-isomer: Amines often undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For the α-isomer, this would lead to the loss of a methyl radical and the formation of a stable, resonance-stabilized cation. This is a highly characteristic fragmentation pathway.[2][3]

  • β-isomer: The fragmentation of the β-isomer is less likely to proceed through a simple α-cleavage. Instead, cleavages of the amide bond and fragmentation along the propanamide backbone are expected, leading to a different set of dominant fragment ions.[4]

Experimental Protocol: LC-MS/MS Analysis

G cluster_workflow LC-MS/MS Isomer Differentiation Workflow hplc HPLC Separation (C18 column, gradient elution) esi Ionization (Positive ESI Mode) hplc->esi ms1 MS1 Scan (Confirm parent ion m/z 129.1) esi->ms1 cid MS/MS Fragmentation (Select m/z 129.1, apply CID) ms1->cid ms2 MS2 Analysis (Compare product ion spectra) cid->ms2

Caption: Workflow for isomer differentiation using tandem MS.

  • Chromatographic Separation: Use a standard reverse-phase HPLC column (e.g., C18) to introduce the sample to the mass spectrometer. A gradient elution with water and acetonitrile (both with 0.1% formic acid) is a good starting point.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺ at m/z 129.1.

  • MS1 Full Scan: Confirm the presence of the target m/z 129.1 in a full scan experiment.

  • MS/MS Product Ion Scan: Select the precursor ion (m/z 129.1) and subject it to CID over a range of collision energies (e.g., 10-40 eV).

  • Data Analysis: Compare the resulting product ion spectra. The presence of unique, high-intensity fragments for one isomer versus the other provides the basis for differentiation.

Data Presentation: Predicted MS/MS Fragmentation Patterns
Isomer Predicted Key Fragmentation Pathways Potential Diagnostic Ions (m/z)
3-amino (β-isomer) Cleavage of the amide C-N bond; Loss of NH₃; Cleavage of the CH₂-CH₂ bond.Fragment corresponding to [M+H - cyclopropylamine]⁺; Fragment from loss of NH₃.
2-amino (α-isomer) Dominant α-cleavage with loss of a methyl radical (•CH₃); Cleavage of the amide C-N bond.Characteristic fragment at m/z 114.1 [M+H - •CH₃]⁺; Fragment corresponding to [M+H - cyclopropylamine]⁺.

High-Performance Liquid Chromatography (HPLC): The Separation Science

HPLC is the workhorse of the pharmaceutical industry for purity analysis and separation. For constitutional isomers, differences in polarity can be exploited for separation. Furthermore, for the chiral α-isomer, chiral chromatography is essential for separating its enantiomers.[5]

Expertise & Experience: Exploiting Polarity and Chirality
  • Positional Isomers (α vs. β): The α- and β-isomers have different polarities due to the location of the primary amine. The β-isomer may exhibit different hydrogen bonding capabilities and a slightly different dipole moment compared to the α-isomer, which can be sufficient for separation on a reverse-phase (e.g., C18) or HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Enantiomers (R-α vs. S-α): Enantiomers have identical physical properties in a non-chiral environment and will co-elute on standard HPLC columns. Their separation requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for this purpose.[5][6] The separation occurs because the two enantiomers form transient diastereomeric complexes with the chiral selector of the CSP, which have different energies and thus different retention times.

Experimental Protocol 1: Reverse-Phase HPLC for Positional Isomers
  • Instrumentation: Standard HPLC system with UV detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the amide bond).

  • Analysis: Inject a mixture of the isomers to determine their relative retention times. The difference in polarity should result in baseline separation.

Experimental Protocol 2: Chiral HPLC for Enantiomers of the α-Isomer
  • Instrumentation: Standard HPLC system with UV detection.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), sometimes with an amine or acid additive to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Analysis: Inject the racemic α-isomer to resolve the two enantiomeric peaks.

Conclusion: A Multi-faceted Approach for Unquestionable Identity

The differentiation of 3-amino-N-cyclopropylpropanamide from its α-amino isomers is a challenge readily met with a systematic application of modern analytical techniques. While HPLC can effectively separate the isomers, it does not provide absolute structural information. Mass spectrometry offers high sensitivity and can provide strong evidence for differentiation based on unique fragmentation patterns. However, for irrefutable, definitive structural elucidation, NMR spectroscopy stands alone . The unique spin systems of the α- and β-isomers provide a clear and unambiguous fingerprint.

For any research or development program, a combination of these techniques forms a self-validating system. An orthogonal approach, using both a separative technique like HPLC and a spectroscopic technique like NMR or MS, provides the highest level of confidence and ensures the scientific integrity required for advancing drug development candidates.

References

  • Toth, G., & Ilas, J. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Ullah, S., et al. (2021).
  • da Silva, G. N., et al. (2018).
  • Al-Trawneh, M. H., et al. (2024).
  • Prior, C. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • PubChem. (n.d.). 3-amino-3-cyclopropylpropanamide hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Fragmentation of Amino Acids and Microsolvated Peptides and Nucleotides using Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • University of Zurich. (n.d.). peptide nmr. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 7.5 High Resolution NMR Spectroscopy. Retrieved from [Link]

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A Senior Application Scientist's Guide to Selecting Elemental Analysis Standards for Novel Organic Compounds: A Case Study with C6H13ClN2O

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the realm of pharmaceutical development and chemical research, the precise determination of a compound's elemental composition is a non-negotiable cornerstone of its characterization. This process, known as elemental analysis, serves as a fundamental validation of a substance's empirical formula, purity, and identity. The accuracy of this analysis is inextricably linked to the quality and appropriateness of the calibration standards used. This guide provides an in-depth comparison of strategies for selecting elemental analysis standards, using the hypothetical novel compound with the molecular formula C6H13ClN2O as a case study. This compound, containing carbon, hydrogen, chlorine, nitrogen, and oxygen, presents a common analytical challenge that requires a multi-faceted approach to standardization.

The theoretical elemental composition of C6H13ClN2O is as follows:

  • Carbon (C): 43.77%

  • Hydrogen (H): 7.96%

  • Chlorine (Cl): 21.53%

  • Nitrogen (N): 17.02%

  • Oxygen (O): 9.72%

This guide will navigate the complexities of selecting appropriate standards, from widely available pure organic compounds to custom-synthesized materials, ensuring that researchers, scientists, and drug development professionals can approach their analytical challenges with confidence and precision.

The Foundational Principle: Combustion Analysis

The most prevalent technique for determining carbon, hydrogen, nitrogen, and sulfur content is high-temperature combustion analysis.[1][2] In this method, a sample is combusted in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified using various detectors, such as a thermal conductivity detector (TCD).[3] Oxygen is typically determined by pyrolysis in a subsequent step. Chlorine analysis often requires a separate process, such as coulometric titration, after combustion.[4] The entire system's accuracy hinges on its calibration with a substance of known elemental composition—the standard.

Diagram 1: The Combustion Analysis Workflow This diagram illustrates the typical process flow in a modern elemental analyzer, from sample introduction to detection.

cluster_0 Sample Preparation & Introduction cluster_1 Analysis cluster_2 Data Processing Sample 1. Weigh Sample (Microbalance) Encapsulate 2. Encapsulate in Tin/Silver Foil Autosampler 3. Place in Autosampler Combustion 4. Combustion (O2 environment, ~1000°C) Autosampler->Combustion Reduction 5. Reduction (Excess O2 removed) Combustion->Reduction Separation 6. Gas Separation (GC Column) Reduction->Separation Detection 7. Detection (TCD) Separation->Detection Software 8. Software Integration & Calculation Detection->Software Report 9. Generate Report (%C, %H, %N, %S) Software->Report

Caption: A schematic of the CHNS combustion analysis workflow.

Comparison of Standardization Strategies

For a multi-element compound like C6H13ClN2O, a single, universally perfect standard may not be commercially available. Therefore, the scientist must choose a strategy that ensures accuracy across all five elements.

Strategy 1: The Single, Pure Compound Approach

This is the most common and foundational strategy. It involves using a suite of well-characterized, high-purity organic standards, each certified for specific elements. The instrument is calibrated for each element using the most appropriate standard.

Causality Behind This Choice: This approach isolates the calibration for each element (or a common group like C, H, N), which is a robust method when a single standard containing all elements of interest is unavailable. It relies on the principle that the instrument's response to the gaseous products of combustion is independent of the original molecular structure of the standard, provided combustion is complete.

Trustworthiness: The cornerstone of this strategy is the use of Certified Reference Materials (CRMs). A CRM produced by an ISO 17034 accredited manufacturer provides the highest level of quality assurance, with a certificate of analysis detailing the certified value, uncertainty, and traceability.[5][6]

Table 1: Comparison of Common Pure Elemental Analysis Standards

Standard NameFormulaElements CertifiedTheoretical %CTheoretical %HTheoretical %NTheoretical %STheoretical %O
Acetanilide C₈H₉NOC, H, N71.096.7110.36-11.84
Atropine C₁₇H₂₃NO₃C, H, N70.568.014.84-16.59
EDTA C₁₀H₁₆N₂O₈C, H, N, O41.105.529.59-43.80
Sulfanilamide C₆H₈N₂O₂SC, H, N, S41.854.6816.2718.6218.58
Cystine C₆H₁₂N₂O₄S₂C, H, N, S, O29.995.0311.6626.6926.63
BBOT C₂₆H₂₆N₂O₂SC, H, N, S72.536.096.517.457.43

Note: While oxygen percentages are listed, oxygen is typically determined by pyrolysis and requires specific oxygen standards like Benzoic Acid.

For C6H13ClN2O, a combination would be necessary:

  • For C, H, N: Acetanilide is an excellent choice due to its high purity and stability.

  • For O: Benzoic Acid (C₇H₆O₂) is a common standard.

  • For Cl: A halogen-containing standard is required. A common choice is 5-Chloro-1,2,3-benzothiadiazole (C₆H₃ClN₂S).

Strategy 2: The Matrix-Matched & Custom Standard Approach

This strategy is employed when the highest accuracy is required, especially when complex sample matrices might interfere with the combustion process.

Causality Behind This Choice: The fundamental assumption of elemental analysis is complete and instantaneous combustion. However, refractory materials or complex matrices can combust differently from simple standards like acetanilide.[7] A matrix-matched standard—one that has a similar physical and chemical composition to the analyte—will behave more similarly in the combustion chamber, thus compensating for potential matrix effects.

Trustworthiness:

  • Commercially Available CRMs: For some applications, like soil or fuel analysis, matrix-matched CRMs are available.[8][9]

  • Custom Standards: For a novel pharmaceutical compound, a custom standard may be the only option. This involves synthesizing a small batch of the compound with extremely high purity, which is then extensively characterized by multiple orthogonal analytical techniques (e.g., NMR, MS, HPLC) to confirm its identity and purity. This "in-house" primary standard is then used for calibrating subsequent analyses of new batches.

Diagram 2: Decision Workflow for Standard Selection This diagram guides the researcher through the process of choosing the appropriate standardization strategy.

Caption: A decision tree for selecting an elemental analysis standardization strategy.

Experimental Protocol: Elemental Analysis of C6H13ClN2O using the Single, Pure Compound Approach

This protocol outlines the steps for analyzing the target compound using a modern CHN combustion analyzer. A separate analysis would be required for O and Cl.

Objective: To determine the %C, %H, and %N in a sample of C6H13ClN2O.

Standard: Acetanilide (CRM, traceable to NIST).

Instrumentation: A modern elemental analyzer (e.g., PerkinElmer 2400, Thermo Scientific FlashSmart, Elementar vario MICRO cube).

Methodology:

  • Instrument Preparation:

    • Ensure the combustion and reduction tubes are packed correctly and have not exceeded their operational lifetime.[7]

    • Perform a leak test on the system to ensure the integrity of the gas flow paths.

    • Condition the instrument by running several blank (empty tin capsule) analyses until a stable baseline is achieved.

  • Calibration:

    • Using a calibrated microbalance, accurately weigh 1-2 mg of the Acetanilide standard into a tin capsule. Record the weight to at least 0.001 mg.[1]

    • Fold the capsule to ensure no sample can escape and place it in the instrument's autosampler.

    • Analyze a series of at least three to five acetanilide standards to establish a calibration factor (K-factor) or a calibration curve. The instrument software will use the known elemental percentages of acetanilide and the recorded weights to correlate the detector response.

    • The Relative Standard Deviation (RSD) of the calibration standards should be <0.3%.

  • Sample Analysis:

    • Accurately weigh 1-2 mg of the C6H13ClN2O sample into a tin capsule.

    • Analyze the sample under the same conditions as the standard. It is recommended to run each sample in triplicate.

    • Between every 5-10 unknown samples, analyze a calibration check standard (a mid-range weight of acetanilide) to verify that the instrument calibration has not drifted.

  • Data Evaluation:

    • The instrument software will use the calibration factor and the sample weight to calculate the %C, %H, and %N in the unknown sample.

    • Compare the experimental results to the theoretical values for C6H13ClN2O. The results should typically be within ±0.4% of the theoretical value to be considered acceptable for a pure compound.

Conclusion and Recommendations

For a novel compound like C6H13ClN2O , where a dedicated commercial standard is unlikely to exist, the most robust and scientifically sound approach is Strategy 1 : employing a suite of high-purity, certified reference materials for the individual elements.

  • For routine analysis and initial characterization: Calibrating with well-established CRMs like Acetanilide (for C, H, N), a suitable oxygen standard, and a certified chlorine standard provides a reliable, traceable, and cost-effective method for verifying the compound's elemental composition.

  • For late-stage drug development or when matrix effects are a concern: The development of a well-characterized in-house primary standard (Strategy 2 ) is the superior choice. This approach provides the highest possible accuracy by matching the physical and chemical properties of the standard to the analyte, thereby minimizing any potential biases from the analytical process.

Ultimately, the choice of standard is a critical decision that directly impacts the quality and validity of the resulting data. By understanding the principles of elemental analysis and the rationale behind different standardization strategies, researchers can ensure their data is accurate, reproducible, and defensible.

References

  • PubChem. Arginine ethyl ester hydrochloride. National Center for Biotechnology Information. [Link]

  • Bartleby. Arginine Ester Hydrochloride Lab Report. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • ESSLAB. Organic Certified Reference Materials. [Link]

  • Agilent Technologies. Elemental Inorganic Standards. [Link]

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A Senior Application Scientist's Guide to Quality Control for Pharmaceutical-Grade Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of a final Active Pharmaceutical Ingredient (API) is not a matter of chance, but a result of meticulous control exerted at every stage of its synthesis. The quality of the foundational building blocks—the raw materials and intermediates—is the single most critical determinant of the final drug's safety, efficacy, and stability. A failure to rigorously define and verify the quality of these initial components can lead to cascading failures, including inconsistent batch yields, unexpected impurity profiles, and significant regulatory hurdles.

This guide provides an in-depth comparison of the essential quality control (QC) specifications and analytical methodologies required for pharmaceutical-grade building blocks. Moving beyond a simple checklist, we will explore the scientific rationale behind these controls, compare the performance of key analytical technologies with supporting data, and provide actionable protocols grounded in global regulatory standards.

The Regulatory Bedrock: Understanding the "Why" Behind Stringent QC

The stringent quality standards for pharmaceutical components are not arbitrary; they are codified in a harmonized framework of international guidelines designed to ensure patient safety. The quality of an intermediate directly influences the Critical Quality Attributes (CQAs) of the final API.[1] Therefore, a robust control strategy for these building blocks is a non-negotiable regulatory expectation.

The primary pillars of this framework include:

  • ICH Q7 (Good Manufacturing Practice for APIs): This is the foundational guideline for API manufacturing. While its primary focus is the final API, it explicitly states that GMP principles must be applied to the manufacturing steps of "defined intermediates" to ensure that the final API meets its purity and quality requirements.[1][2] Key expectations include a controlled production environment, validated processes, documented impurity control, and full traceability.[1]

  • ICH Q3 Series (Impurities): This set of guidelines establishes the thresholds for reporting, identifying, and qualifying impurities.

    • ICH Q3A/Q3B: Address organic impurities in new drug substances and products, setting thresholds that dictate when an impurity must be identified and when its safety must be qualified.[3][4]

    • ICH Q3C: Provides guidance on limiting residual solvents, classifying them based on their toxicity risk to patient health.[5]

    • ICH Q3D: Implements a risk-based approach to control elemental impurities (e.g., heavy metals from catalysts or equipment) by establishing a Permitted Daily Exposure (PDE) for each element.[6][7]

  • Pharmacopeias (USP, EP, JP): The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) provide official public standards for drug substances, excipients, and other healthcare products.[] These monographs define specific tests, procedures, and acceptance criteria that ensure the identity, strength, quality, and purity of materials.[]

The entire quality control workflow is a systematic process designed to verify these standards at every critical juncture.

QC_Workflow cluster_0 Material Reception & Pre-Processing cluster_1 Synthesis & In-Process Control cluster_2 Final Product QC & Release A Receipt of Starting Material / Intermediate B Quarantine & Sampling A->B Batch Segregation C Identity & Critical Raw Material Tests B->C Representative Sampling D Release for Production C->D Meets Initial Specs? E Reject Batch C->E Fails Specs? F Chemical Synthesis Step D->F G In-Process Control (IPC) Testing (e.g., Reaction Completion, Impurity Check) F->G Real-time Monitoring H Proceed to Next Step G->H IPC Specs Met? I Process Adjustment / Rework G->I Deviation? J Isolation & Purification H->J I->F Corrective Action K Final QC Testing (Full Specification) J->K Homogeneous Batch Sampling L Batch Release (CoA Generation) K->L All Specs Met? M Investigation & Reject K->M OOS Result?

Caption: High-level Quality Control (QC) workflow for pharmaceutical building blocks.

Setting Meaningful Specifications: From CoA to Control

A Certificate of Analysis (CoA) is the legal document that certifies the quality of a specific batch and confirms it meets the established specifications.[9][10] These specifications are not arbitrary; they are a comprehensive set of tests, analytical procedures, and acceptance criteria designed to ensure the material's suitability.

A robust specification sheet for a pharmaceutical intermediate will typically include the following:

Parameter Typical Test Method(s) Example Acceptance Criteria Rationale / Causality
Appearance Visual InspectionWhite to off-white crystalline powderProvides a simple, first-pass check for gross contamination or degradation.
Identification FTIR, NMR, Mass SpectrometrySpectrum conforms to reference standardConfirms the molecular identity and structure of the building block, ensuring the correct material is being used.[1]
Assay / Purity HPLC, UPLC, GC≥ 99.0%Quantifies the amount of the desired compound, which is critical for stoichiometric calculations in the next synthetic step and for overall process yield.[11]
Specific Impurity HPLC, UPLCImpurity A: ≤ 0.15%Controls a known process-related impurity that could be difficult to remove later or could react to form a new, more problematic impurity.[3][12]
Unspecified Impurity HPLC, UPLCAny single unknown: ≤ 0.10%A catch-all limit for any new or unexpected impurities, based on ICH identification thresholds.[3][13]
Total Impurities HPLC, UPLC (Summation)≤ 0.50%Ensures the overall purity of the material and limits the total impurity load carried into the next stage of synthesis.[13]
Residual Solvents GC-HS (Headspace)Ethanol: ≤ 5000 ppm (Class 3)Toluene: ≤ 890 ppm (Class 2)Controls solvents used in the synthesis or purification process based on their toxicity, as defined by ICH Q3C.[14]
Water Content Karl Fischer Titration≤ 0.5%Water can act as a reactant in unwanted side reactions (hydrolysis) or affect the physical properties and stability of the material.
Sulphated Ash Gravimetric Analysis≤ 0.1%Measures the total amount of inorganic impurities (e.g., residual inorganic reagents, catalysts), which can interfere with downstream reactions.[15]
Elemental Impurities ICP-MS, ICP-OESLead (Pb): ≤ 0.5 ppmPalladium (Pd): ≤ 10 ppmControls for trace metals, often originating from catalysts or manufacturing equipment, based on the risk assessment and PDE values from ICH Q3D.[6][]

The Analytical Arsenal: A Comparative Guide to Impurity Profiling

The cornerstone of quality control is the analytical methodology used to verify the specifications. For impurity profiling, liquid chromatography is the undisputed workhorse. The choice between traditional High-Performance Liquid Chromatography (HPLC) and modern Ultra-Performance Liquid Chromatography (UPLC) has significant implications for efficiency, data quality, and cost.

Head-to-Head: HPLC vs. UPLC

The fundamental difference lies in the particle size of the stationary phase and the operating pressures.[16] UPLC utilizes sub-2 µm particles, which provides a dramatic increase in chromatographic efficiency but requires systems capable of handling much higher pressures (up to 15,000 psi) compared to HPLC's typical 3-5 µm particles and lower pressure limits (around 6,000 psi).[6][16]

Performance Metric High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Performance Advantage & Rationale
Analysis Time 15 - 30 minutes3 - 10 minutesUPLC: Faster flow rates are possible without sacrificing efficiency, drastically increasing sample throughput.[6][17]
Resolution GoodExcellentUPLC: Smaller particles provide more theoretical plates, resulting in sharper, narrower peaks and better separation of closely eluting impurities.[4][18]
Sensitivity GoodExcellentUPLC: Sharper peaks (less diffusion) lead to greater peak height and a better signal-to-noise ratio, improving the Limits of Detection (LOD) and Quantitation (LOQ).[17][18]
Solvent Consumption HighLow (up to 90% reduction)UPLC: Shorter run times and lower flow rates significantly reduce solvent use, leading to cost savings and greener analytical practices.[17]
System Pressure ~400 bar (6,000 psi)>1000 bar (15,000 psi)HPLC: Operates at lower pressures, making it compatible with a wider range of older instrumentation.
Initial Cost LowerHigherHPLC: Instrumentation is generally less expensive and more widely available in established labs.

Experimental Data Snapshot: A study comparing HPLC and UPLC for the analysis of a crude prostaglandin mixture demonstrated that UPLC provided four clearly resolved peaks in a critical region where HPLC showed poorly defined separation of only two peaks.[4] This superior resolution is critical for accurately quantifying individual impurities rather than reporting them as a single, co-eluting peak.

HPLC_vs_UPLC cluster_hplc HPLC Workflow cluster_uplc UPLC Workflow H1 Sample Injection H3 Low-to-Mid Pressure Pump (~400 bar) H1->H3 H2 Column (3-5 µm particles) H4 Detector (e.g., UV) H2->H4 H3->H2 H5 Result: Broader Peaks Run Time: ~20 min H4->H5 U1 Sample Injection U3 High-Pressure Pump (>1000 bar) U1->U3 U2 Column (<2 µm particles) U4 Detector (e.g., UV, MS) U2->U4 U3->U2 U5 Result: Sharper Peaks Run Time: ~5 min U4->U5

Caption: Comparative workflow and characteristics of HPLC vs. UPLC systems.
The Power of Detection: UV vs. Mass Spectrometry (MS)

While chromatography separates the components, the detector identifies and quantifies them.

  • UV Detection: This is the most common detector. It measures the absorbance of UV light by the analytes. It is robust and reliable for quantification, but it requires that impurities have a chromophore (a light-absorbing group) and provides no structural information.[19] Its response can vary significantly between the API and an impurity if their chromophores differ, making accurate quantification challenging without an impurity reference standard.[20]

  • Mass Spectrometry (MS) Detection: MS measures the mass-to-charge ratio of ions, providing molecular weight information that is crucial for identifying unknown impurities.[19] When coupled with fragmentation techniques (MS/MS), it can provide structural information.[21] MS is significantly more sensitive and specific than UV, capable of detecting impurities that may be invisible to a UV detector or co-elute under the main API peak.[22]

Comparative Insight: For routine QC where impurities are known and characterized, HPLC-UV is often sufficient. However, during development, for impurity identification, and for detecting potentially genotoxic impurities at trace levels, the combination of UPLC's separation power with MS's identification capabilities (UPLC-MS) is the gold standard.[23]

Field-Proven Protocols for a Self-Validating System

To ensure trustworthiness, every analytical protocol must be a self-validating system. This is achieved by incorporating system suitability tests (SST) before any sample analysis. The SST is a series of checks that demonstrate the chromatographic system is performing as expected on a given day.

Experimental Protocol 1: UPLC-MS Impurity Profiling

Objective: To separate, identify, and quantify known and unknown impurities in a pharmaceutical intermediate.

Methodology:

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1 µL

    • UV Detector: 254 nm

    • MS Detector: ESI+, Full Scan (m/z 100-1000)

  • System Suitability Test (SST):

    • Prepare an SST solution containing the API (~0.5 mg/mL) and spiked with known impurities at the specification limit (e.g., 0.15%).

    • Inject the SST solution six times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the API peak area < 2.0%.

      • Resolution between the two closest-eluting impurity peaks > 2.0.

      • Tailing factor for the API peak between 0.8 and 1.5.

    • Causality: Failure to meet SST criteria indicates a problem with the system (e.g., column degradation, pump malfunction) that must be resolved before proceeding, ensuring data integrity.

  • Sample Analysis:

    • Prepare the sample solution of the building block at a concentration of ~0.5 mg/mL.

    • Inject a blank (diluent), the SST solution, and the sample solution.

    • Process the data. Calculate the percentage of each impurity using the relative peak area (% area normalization), assuming a relative response factor (RRF) of 1.0 unless otherwise determined.

  • Impurity Identification:

    • For any peak exceeding the identification threshold (e.g., >0.10%), extract the mass spectrum.

    • Use the accurate mass data from the MS to propose a molecular formula.

    • If necessary, perform MS/MS analysis to obtain fragmentation data and elucidate the structure.[21]

Experimental Protocol 2: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.[7]

Methodology:

  • Sample Preparation: Prepare several solutions of the building block (~1 mg/mL) in a suitable solvent.

  • Application of Stress Conditions: Expose the solutions to the following conditions, aiming for 5-20% degradation of the main peak.[7][24]

    • Acid Hydrolysis: Add 0.1 M HCl; heat at 60 °C for 8 hours.[7]

    • Base Hydrolysis: Add 0.1 M NaOH; keep at room temperature for 8 hours.[7]

    • Oxidation: Add 3% H₂O₂; keep at room temperature for 24 hours.[24]

    • Thermal: Heat the solid material at 105 °C for 24 hours.

    • Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

    • Causality: These conditions are chosen to mimic potential stresses during manufacturing and long-term storage, proactively identifying liabilities.

  • Analysis:

    • After exposure, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (~0.5 mg/mL).

    • Analyze all stressed samples, along with an unstressed control sample, using the validated UPLC-MS method described above.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify any new peaks (degradation products).

    • Perform a peak purity analysis (using a DAD detector or MS data) to ensure that the main API peak is pure and not co-eluting with any degradants in all samples. This confirms the method is "stability-indicating."

Impurity_Qualification Start Impurity Detected in Batch Report Is Impurity > Reporting Threshold? (e.g., 0.05%) Start->Report DoReport Report Impurity in CoA & Regulatory Filings Report->DoReport Yes End Monitor at Lower Level Report->End No Identify Is Impurity > Identification Threshold? (e.g., 0.10%) DoIdentify Determine Structure (e.g., by LC-MS/MS, NMR) Identify->DoIdentify Yes SetSpec Set Specification & Control in Routine Production Identify->SetSpec No Qualify Is Impurity > Qualification Threshold? (e.g., 0.15% or 1mg/day TDI) DoQualify Establish Safety: - Toxicological Studies - Literature Data Qualify->DoQualify Yes Qualify->SetSpec No DoReport->Identify DoIdentify->Qualify DoQualify->SetSpec

Caption: Decision tree for impurity management based on ICH Q3A thresholds.

Conclusion

The quality control of pharmaceutical-grade building blocks is a multi-faceted discipline that marries rigorous regulatory adherence with advanced analytical science. As this guide has demonstrated, ensuring the quality of these materials is not merely about final product testing, but about implementing a comprehensive control strategy that begins with the earliest synthetic inputs. By understanding the regulatory rationale, leveraging the most appropriate analytical technologies like UPLC-MS, and establishing robust, self-validating protocols, drug development professionals can build quality into their products from the very first step. This proactive approach is fundamental to ensuring process consistency, accelerating development timelines, and ultimately, delivering safe and effective medicines to patients.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). Web of Pharma. [Link]

  • Pharmaceutical Intermediate Quality Standards Guide. (2025). Pharma Pathway. [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • WebofPharma. (2026). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Sun, M., & Liu, D. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Pharmaceutical and Biomedical Analysis, 30(1), 25-36. [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?. [Link]

  • ICH. (2021). ICH Harmonised Guideline: Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • BioPharm International. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]

  • Pharma Dekho. (2023). Sop for force degradation study. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Velev, V. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC International. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 627-642. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Kumar, A., & Saini, G. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical and Biomedical Analysis Letters, 2(1), 1-5. [Link]

  • Artsyl. (n.d.). Certificate of Analysis: Uses, Definition, Template. [Link]

  • A Comprehensive Guide for Analytical Method Validation. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • ResearchGate. (2019). Will % impurity profile of HPLC-UV and LC-HRMS matches?. [Link]

  • Singh, A. K., & Kumar, R. (2018). Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient. Annals of Pharmacovigilance & Drug Safety, 1(1), 1004. [Link]

  • European Medicines Agency. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Li, Y., & Wu, Y. (2008). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Current Pharmaceutical Analysis, 4(3), 146-157. [Link]

  • ResearchGate. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. [Link]

  • Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

  • ACS Publications. (2026). In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case Study. [Link]

  • FDA. (2023). Establishing Impurity Acceptance Criteria Not Exceeding Center for Veterinary Medicine Guidance Thresholds. [Link]

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  • BCIT. (n.d.). Certificates of Analysis. [Link]

  • Medikonduri, S., & Roy, A. (2021). Establishing Acceptance Criteria for Approved Impurities in Drug Manufacturing. Turkish Online Journal of Qualitative Inquiry, 12(1), 348-356. [Link]

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  • Starodub. (2019). Is your Active Pharmaceutical Ingredient quality control strategy up to standard?. [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-amino-N-cyclopropylpropanamidehydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, we frequently encounter functionalized aliphatic amines that require rigorous safety and logistical planning. The integrity of our laboratory safety protocols relies on understanding the physicochemical properties of the target compound. This guide provides a comprehensive, self-validating operational framework for handling 3-amino-N-cyclopropylpropanamide hydrochloride (CAS 670253-58-4)[1], ensuring both personnel safety and experimental reproducibility.

The Mechanistic Basis for Barrier Protection

To design an effective safety protocol, we must first understand the causality behind the hazards. 3-amino-N-cyclopropylpropanamide hydrochloride is a primary amine hydrochloride salt and a secondary amide. It typically presents as a fine, hygroscopic crystalline powder.

The mechanistic risk profile is defined by two key factors:

  • Moisture-Driven Dissociation: Upon contact with physiological moisture (e.g., sweat on the skin, mucous membranes in the respiratory tract, or the tear film of the eye), the hydrochloride salt dissociates. This localized dissociation alters the pH microenvironment, leading to acute tissue irritation.

  • Lipophilicity and Solvent-Mediated Penetration: While the salt form is highly water-soluble, the cyclopropylamide moiety imparts a degree of lipophilicity to the free base. If the compound is handled in conjunction with highly penetrative organic solvents (such as DMSO or methanol), the risk of transdermal delivery increases significantly.

Therefore, barrier protection is not merely a regulatory formality; it is a mechanistic necessity to prevent solvent-mediated dermal penetration and mucosal irritation.

Core Personal Protective Equipment (PPE) Matrix

The following table summarizes the required PPE, grounded in the mechanistic risks outlined above. All quantitative data regarding equipment specifications and replacement frequencies are structured below for immediate operational implementation.

PPE CategorySpecification & Quantitative StandardMechanistic Reasoning (Causality)Replacement & Validation Protocol
Hand Protection Nitrile gloves (Thickness:

4 mil, Extended cuff)
Nitrile provides a robust barrier against the solid salt and incidental contact with common reconstitution solvents.Replace every 2 hours during continuous handling, or immediately upon known contamination.
Eye Protection ANSI Z87.1-compliant chemical splash gogglesPrevents ocular exposure to airborne dust particulates during weighing, which cause severe irritation upon contact with the tear film.Self-Validation: Inspect for micro-scratches prior to each use; sanitize with 70% ethanol after operation.
Body Protection Flame-resistant, fluid-resistant laboratory coatPrevents accumulation of hygroscopic chemical dust on personal clothing, mitigating delayed secondary exposure routes.Launder weekly via specialized institutional EHS services; never wash at home.
Respiratory & Engineering Class II Chemical Fume Hood (Face velocity: 80–120 fpm)The fine powder form is highly susceptible to aerosolization. Inhalation leads to rapid deposition in the upper respiratory tract.Self-Validation: Verify digital airflow monitor reads

80 fpm before opening the primary container[2].

Operational Workflow & Handling Protocol

Do not rely on passive safety; every protocol must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment from storage to solubilization.

Phase 1: Environmental Preparation & System Verification

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm), adhering to the OSHA Laboratory Standard (29 CFR 1910.1450)[2].

  • Don PPE: Equip the lab coat, chemical splash goggles, and a double layer of nitrile gloves (especially if downstream steps involve DMSO).

Phase 2: Weighing and Aliquoting

  • Ground Static Charge: Utilize an anti-static weighing boat and an anti-static ionizer gun if available. Reasoning: The hydrochloride salt is a fine, dry powder that easily accumulates static charge, leading to unpredictable aerosolization and adherence to spatulas during transfer.

  • Containment: Weigh the chemical strictly inside a draft-shielded balance within the fume hood to contain any micro-particulates.

  • Seal and Desiccate: Seal the primary container immediately after use. Because the compound is hygroscopic, store the sealed vial in a secondary desiccated container at 2-8°C to prevent degradation and clumping.

Phase 3: Solubilization and Transfer

  • Order of Addition: Transfer the solid to a pre-tared, sealable vial before solvent addition. Reasoning: Never add fine solid powders to vigorously stirring solvents, as the displacement of air can cause sudden aerosolization of the active pharmaceutical ingredient (API).

  • Closed-System Dissolution: Cap the vial securely and use a vortex mixer or sonicator bath to achieve complete dissolution. Do not agitate open containers.

G A 1. Storage & Prep Desiccator (2-8°C) B 2. PPE Verification Gloves, Goggles, Coat A->B Retrieve compound C 3. Weighing Ventilated Enclosure B->C Don PPE & Ground static D 4. Solubilization Fume Hood C->D Sealed transfer E 5. Waste Disposal Halogenated/Amine Waste D->E Quench & Segregate

Operational workflow and PPE checkpoints for handling 3-amino-N-cyclopropylpropanamide HCl.

Spill Response & Decontamination Logistics

In the event of a breach in containment, immediate and chemically logical remediation is required.

  • Solid Spills (Powder): Never dry sweep. Dry sweeping exacerbates aerosolization and expands the contamination zone. Cover the powder spill with damp absorbent paper towels (using water or 70% ethanol). The moisture will safely solubilize the residual salt, ensuring complete capture. Carefully scoop the material into a hazardous waste container.

  • Solution Spills: Absorb with inert materials (e.g., vermiculite or universal spill pads). Wash the underlying surface with a mild detergent and water to neutralize any localized pH shifts caused by the hydrochloride salt.

  • Waste Segregation: 3-amino-N-cyclopropylpropanamide hydrochloride contains both basic nitrogen and a chloride counterion. All solid waste (including gloves and weigh boats) and organic solutions must be collected in properly labeled containers designated for "Halogenated Organic Waste" or "Amine-containing Waste" , in strict accordance with Prudent Practices in the Laboratory[3]. Never mix amine waste with strong oxidizing agents or concentrated acids in the waste stream, as this can lead to exothermic reactions.

References[1] Title: 1220034-22-9 | 3-Amino-N-butylpropanamide hydrochloride | BLD Pharm (Contains catalog and structural data for 3-Amino-N-cyclopropylpropanamide hydrochloride)

Source: bldpharm.com URL:[3] Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf Source: nih.gov URL:[2] Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories | Occupational Safety and Health Administration Source: osha.gov URL:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.